N-ethylcyclobutanamine hydrochloride
Description
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Properties
IUPAC Name |
N-ethylcyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-7-6-4-3-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSONEGGGZSEQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-80-3 | |
| Record name | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of N-Ethylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylcyclobutanamine hydrochloride is a secondary amine salt with potential applications in medicinal chemistry and drug development. A thorough understanding of its physical properties is a critical prerequisite for its advancement from a laboratory curiosity to a viable development candidate. These properties govern everything from storage and handling to formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for the systematic physicochemical characterization of N-ethylcyclobutanamine hydrochloride. In the absence of extensive public data on this specific molecule, this document outlines authoritative, field-proven methodologies for determining its essential physical properties. It is designed not as a simple data sheet, but as a strategic guide for researchers, explaining the causality behind experimental choices and establishing self-validating protocols to ensure data integrity, in line with ICH Q6A guidelines for new drug substances.[1][2]
Chemical Identity and Known Properties
The foundational step in any characterization is to confirm the identity and basic attributes of the molecule. N-ethylcyclobutanamine hydrochloride is a salt formed from the free base, N-ethylcyclobutanamine, and hydrochloric acid. The salt form is typically chosen to enhance stability and aqueous solubility.
| Property | Data | Source |
| IUPAC Name | N-ethylcyclobutanamine;hydrochloride | |
| Synonyms | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | |
| CAS Number | 1334146-80-3 | |
| Molecular Formula | C₆H₁₄ClN | |
| Molecular Weight | 135.64 g/mol | |
| Canonical SMILES | CCNC1CCC1.Cl | |
| Physical Form | Solid (Anticipated) | |
| Melting Point | To Be Determined (TBD) | |
| Solubility Profile | TBD (Expected to be water-soluble) | |
| Spectroscopic Data | TBD |
The Characterization Workflow: A Strategic Approach
The process of characterizing a new chemical entity (NCE) like N-ethylcyclobutanamine hydrochloride should be systematic. The goal is to build a complete data package that is logical, reproducible, and defensible. The following workflow illustrates the interdependent nature of these analytical assessments.
Caption: Logical workflow for physicochemical characterization.
Methodologies for Core Physical Property Determination
This section details the essential experimental protocols required to populate the data table in Section 1.0. Each protocol is designed to be a self-validating system, incorporating controls and system suitability checks.
Thermal Analysis: Melting Point and Purity
Expertise & Causality: The melting point is a fundamental indicator of identity and purity. A sharp melting range typically suggests a highly pure crystalline substance, while a broad or depressed range can indicate impurities. While the classical capillary method (USP <741>) is useful for identity, Differential Scanning Calorimetry (DSC) offers superior quantitative data.[3][4] DSC not only provides a precise melting onset and peak but can also be used to calculate the molar purity of the substance based on the Van't Hoff equation, assuming it behaves ideally upon melting.[5] This makes DSC an invaluable tool for qualifying a reference standard.[6]
Experimental Protocol: Purity by DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc reference standards. The calibration must be verified before sample analysis.
-
Sample Preparation: Accurately weigh 1-3 mg of N-ethylcyclobutanamine hydrochloride into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation or decomposition. Prepare an identical empty pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 2°C/min) to a temperature well beyond the melting point (e.g., 200°C).[5] A slow heating rate is crucial for resolving the melting transition accurately.
-
Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.[5]
-
-
Data Analysis:
-
Determine the onset temperature of melting and the peak of the endotherm.
-
Integrate the melting endotherm to determine the heat of fusion (ΔHfus).
-
Utilize the instrument's software to perform a purity analysis based on the shape of the leading edge of the melting peak. The software applies the Van't Hoff equation to calculate mole percent purity.
-
-
Trustworthiness (Self-Validation): The protocol is validated by the initial instrument calibration. The analysis should be performed in triplicate to ensure reproducibility. The results are considered valid only for compounds that are at least 98% pure and do not decompose upon melting.[6][7]
Solubility Profiling: Kinetic and Equilibrium
Expertise & Causality: Solubility is arguably the most critical physical property for drug development. It directly influences bioavailability and formulation strategies. For early-stage discovery, a rapid assessment via kinetic solubility is employed.[8][9][10] This method, which starts from a DMSO stock solution, mimics high-throughput screening conditions and quickly flags compounds with potential issues.[8][11] For lead optimization and pre-formulation, the more rigorous equilibrium solubility (thermodynamic) method is required. This method measures the true saturation concentration of the solid material in a given medium and is considered the gold standard, often following OECD Guideline 105.[12][13][14]
Experimental Protocol: Kinetic Solubility in Aqueous Buffer
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-ethylcyclobutanamine hydrochloride in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final test concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (≤1-2%) to minimize co-solvent effects.[10]
-
Incubation: Seal the plate and shake at room temperature for a defined period (typically 2 hours).[10]
-
Precipitate Detection (Nephelometry): Read the plate on a nephelometer to measure light scattering. A significant increase in scattering relative to a buffer-only control indicates precipitation and insolubility at that concentration.
-
Trustworthiness (Self-Validation): The system is validated using compounds with known high and low solubility as positive and negative controls. The final DMSO percentage must be consistent across all wells.
Caption: Workflow for kinetic solubility determination.
Spectroscopic Identity Confirmation
Spectroscopy provides an unambiguous "fingerprint" of a molecule's structure. A complete dataset including NMR, FTIR, and MS is required for definitive structural confirmation as per ICH guidelines.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For N-ethylcyclobutanamine hydrochloride, ¹H NMR will confirm the presence and connectivity of the ethyl and cyclobutyl groups, while ¹³C NMR will identify all unique carbon environments.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve an appropriate amount of sample (5-25 mg for ¹H, 50-100 mg for ¹³C) in ~0.7 mL of a deuterated solvent.[15] Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices for amine hydrochlorides. Filter the solution through a glass wool plug into a clean NMR tube.
-
Data Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Signals (in D₂O):
-
A triplet signal (~1.2 ppm) for the -CH₃ of the ethyl group.
-
A quartet signal (~3.0 ppm) for the -CH₂- of the ethyl group.
-
A multiplet signal (~3.5-4.0 ppm) for the -CH- attached to the nitrogen.
-
Multiple complex multiplet signals (~1.8-2.5 ppm) for the remaining cyclobutane ring protons.
-
Note: The N-H proton will likely exchange with D₂O and be invisible.
-
-
Expected ¹³C NMR Signals (in D₂O):
-
Four distinct signals for the four unique carbon atoms of the N-ethylcyclobutanamine moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks will be the N-H stretches of the secondary ammonium salt.
Protocol: FTIR by KBr Pellet
-
Sample Preparation: Grind 1-2 mg of the solid sample in an agate mortar.[16] Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and mix thoroughly.[16][17]
-
Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (~8-10 tons) to form a transparent or translucent pellet.[18]
-
Data Acquisition: Acquire the spectrum, scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Key Signals:
-
Broad absorption band from ~2700-2250 cm⁻¹ corresponding to the R₂N⁺H₂ stretching vibrations.
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
N-H bending vibrations around 1600-1500 cm⁻¹.
-
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound and, through fragmentation, offers further structural clues. Electron Ionization (EI) is a classic technique that provides a reproducible fragmentation pattern, creating a molecular fingerprint.[19] However, analyzing amine hydrochlorides by GC-MS with EI can be challenging due to their polarity and thermal lability.[20]
Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like methanol. The hydrochloride salt will often dissociate to the free base in the hot GC injection port.
-
Instrumentation: Use a GC-MS system with a standard capillary column (e.g., DB-5ms).
-
Data Acquisition:
-
Injector temperature: ~250°C.
-
Ion source: Electron Ionization (EI) at 70 eV.
-
-
Expected Results:
-
Molecular Ion (M⁺•) of the Free Base: A peak corresponding to the molecular weight of the free base (N-ethylcyclobutanamine), m/z = 99.17. This peak may be weak or absent.
-
Key Fragment Ions: The most prominent peak is often due to alpha-cleavage. Expect a significant fragment at m/z 84, corresponding to the loss of a methyl radical ([M-15]⁺).
-
Conclusion
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
-
United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia. URL: [Link]
-
ICH (2000), Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
-
Al-Ghaban, A. M., et al. (2012). Kinetic solubility assays in drug discovery. PubMed. URL: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. URL: [Link]
-
Shimadzu. KBr Pellet Method. URL: [Link]
-
Egan, R. S., et al. (2013). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Academia.edu. URL: [Link]
-
Sparkman, O. D., Curtis, M., & Jones, P. R. (2013). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Spectroscopy Online. URL: [Link]
-
Araújo, A. A. S., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. URL: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. scielo.br [scielo.br]
- 6. (PDF) The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
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- 13. filab.fr [filab.fr]
- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 17. scienceijsar.com [scienceijsar.com]
- 18. pelletpressdiesets.com [pelletpressdiesets.com]
- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Technical Monograph: N-Ethylcyclobutanamine Hydrochloride
The following technical guide details the structural properties, synthesis, and analytical characterization of N-Ethylcyclobutanamine Hydrochloride . This document is structured for immediate application in medicinal chemistry and drug discovery workflows.
Executive Summary
N-Ethylcyclobutanamine Hydrochloride (CAS: 1334146-80-3) is a secondary amine building block characterized by a cyclobutane ring N-substituted with an ethyl group. In medicinal chemistry, this motif is valued for its ability to introduce conformational restriction and modulate lipophilicity (LogP) without the excessive steric bulk associated with cyclohexyl or cyclopentyl analogs. The cyclobutane ring’s unique "puckered" conformation provides distinct vectors for substituent display, often used to optimize ligand-protein binding interactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Parameter | Specification |
| IUPAC Name | N-Ethylcyclobutanamine hydrochloride |
| CAS Number | 1334146-80-3 |
| Molecular Formula | |
| Molecular Weight | 135.64 g/mol |
| Free Base MW | 99.18 g/mol |
| SMILES | CCNC1CCC1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Acidity (pKa) | ~10.5 (Predicted for conjugate acid of secondary amine) |
Structural Analysis
The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering angle (
-
Bond Angles: Internal C-C-C angles are
, significantly strained compared to the ideal tetrahedral . -
Hybridization: The carbon atoms exhibit significant
-character in the ring bonds, leaving more -character for exocyclic bonds (like the C-N bond), often resulting in shorter, stronger exocyclic bonds compared to unstrained alkanes.
Synthesis & Manufacturing Protocol
The most robust route for synthesizing high-purity N-ethylcyclobutanamine is Reductive Amination . This method avoids the over-alkylation issues common with direct alkylation (e.g., reacting cyclobutanamine with ethyl iodide).
Reaction Scheme (Graphviz Visualization)
Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).[1]
Detailed Methodology
Reagents:
-
Cyclobutanone (1.0 equiv)
-
Ethylamine (1.1 - 1.2 equiv, typically as 2M solution in THF or MeOH)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Acetic Acid (1.0 equiv, to catalyze imine formation)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[2]
Step-by-Step Protocol:
-
Imine Formation: In a dry reaction vessel under
, dissolve cyclobutanone in anhydrous DCE. Add Ethylamine solution followed by Acetic Acid. Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish. -
Reduction: Cool the mixture to
. Add STAB portion-wise over 15 minutes. (Note: STAB is preferred over due to lower toxicity and better selectivity). -
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS (Target
). -
Quench & Workup: Quench with saturated aqueous
. Extract the aqueous layer with DCM ( ). -
Purification: Dry combined organics over
, filter, and concentrate. The free base is volatile; avoid high vacuum for extended periods. -
Salt Formation: Dissolve the crude oil in diethyl ether. Add
(4M in dioxane) dropwise at . The hydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.
Analytical Characterization
Verification of the structure requires confirming the integrity of the cyclobutane ring and the ethyl substitution.
Predicted NMR Data ( or )
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1.25 | Triplet ( | 3H | Ethyl | |
| 1.70 – 1.90 | Multiplet | 2H | Cyclobutane Ring | |
| 2.15 – 2.35 | Multiplet | 4H | Cyclobutane Ring | |
| 2.95 | Quartet ( | 2H | Ethyl | |
| 3.60 | Quintet | 1H | Cyclobutane Methine ( | |
| ~11.0 | - | - | Ethyl | |
| ~14.5 | - | - | Cyclobutane | |
| ~27.0 | - | - | Cyclobutane | |
| ~42.0 | - | - | Ethyl | |
| ~52.0 | - | - | Cyclobutane |
> Note: In the HCl salt, amine protons (
Mass Spectrometry[1]
-
Technique: ESI-MS (Positive Mode)
-
Observation:
m/z. -
Fragmentation: Loss of ethyl group (
) may be observed.
Handling & Stability
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic. Store in a desiccator or tightly sealed container.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Safety:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling.
-
Applications in Drug Design
The N-ethylcyclobutanamine moiety serves as a bioisostere for N-ethylcyclopentanamine or N-isopropylamine.
-
Metabolic Stability: The strained ring often resists P450 oxidation at the ring carbons compared to linear alkyl chains.
-
Vector Control: The fixed angle of the cyclobutane ring can orient the N-ethyl group into a specific hydrophobic pocket, potentially improving potency over flexible linear analogs.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
PubChem. (n.d.).[3] "N-Ethylcyclobutanamine Compound Summary." National Library of Medicine.
- Wiberg, K. B. (1986). "The structure and energetics of small ring compounds." Angewandte Chemie International Edition, 25(4), 312-322. (Context on cyclobutane puckering).
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. N-Ethylcyclobutanamine | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: N-Ethylcyclobutanamine Hydrochloride
The following technical guide details the properties, synthesis, and medicinal chemistry applications of N-Ethylcyclobutanamine Hydrochloride (CAS 1334146-80-3).
CAS Registry Number: 1334146-80-3 Compound Class: Cycloalkylamine Building Block Primary Application: Pharmacophore Engineering & Fragment-Based Drug Discovery (FBDD)
Executive Summary
N-Ethylcyclobutanamine hydrochloride is a specialized secondary amine intermediate used critically in modern drug discovery to modulate physicochemical properties without significantly altering steric bulk. Unlike flexible acyclic alkyl chains, the cyclobutane ring introduces conformational restriction , reducing the entropic penalty of ligand-target binding. Furthermore, the cyclobutyl moiety serves as a metabolic blocker, often replacing isopropyl or isobutyl groups to prevent oxidative metabolism at labile C-H bonds. It has been identified in patent literature for the synthesis of RORγt modulators and is widely utilized to tune lipophilicity (LogP) and basicity (pKa) in lead optimization.
Chemical & Physical Properties[1][2][3]
The following data characterizes the hydrochloride salt form, which is the standard reagent grade due to the volatility and instability of the free base.
| Property | Value | Notes |
| Chemical Name | N-Ethylcyclobutanamine hydrochloride | IUPAC |
| Molecular Formula | C₆H₁₃N[1][2][3][4][5][6] · HCl | (Base: C₆H₁₃N) |
| Molecular Weight | 135.64 g/mol | Base MW: 99.17 g/mol |
| Exact Mass | 135.0815 | Monoisotopic |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High: Water, DMSO, MethanolLow: Hexane, Et₂O | Typical of amine salts |
| pKa (Calculated) | ~10.6 – 10.8 | Conjugate acid; similar to secondary amines |
| LogP (Base) | ~1.1 | Moderate lipophilicity |
| H-Bond Donors | 2 | ( Ammonium form) |
| H-Bond Acceptors | 0 | (Chloride counterion is weak acceptor) |
Structural Utility & Mechanism in Drug Design
While CAS 1334146-80-3 is not a drug itself, its "mechanism" lies in its ability to alter the Structure-Activity Relationship (SAR) of a clinical candidate.
The Cyclobutane Advantage
The cyclobutane ring is a "puckered" structure (butterfly conformation) with a bond angle of ~88°, creating significant ring strain (~26.3 kcal/mol). In medicinal chemistry, this confers two distinct advantages over linear alkyl chains:
-
Conformational Locking: It restricts the rotation of the N-alkyl bond, fixing the vector of the ethyl group. This pre-organizes the molecule for binding, potentially increasing potency.
-
Metabolic Shielding: The rigid ring structure hinders the approach of Cytochrome P450 enzymes, often extending the half-life (
) of the parent drug compared to an isopropyl or sec-butyl analog.
Mechanistic Pathway: Ligand Optimization
The diagram below illustrates the logical flow of selecting this building block during Lead Optimization.
Figure 1: Decision logic for incorporating N-ethylcyclobutanamine to resolve metabolic instability or potency issues.
Experimental Protocols
Synthesis via Reductive Amination
The most reliable method for generating the free base in situ or the HCl salt is the reductive amination of cyclobutanone.
Reagents: Cyclobutanone, Ethylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.
Protocol:
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve Cyclobutanone (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add Ethylamine (1.2 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass [M+H]⁺ = 100.1).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organic layer over Na₂SO₄.
-
Salt Formation: To the crude free base in Et₂O, add HCl (4M in dioxane) dropwise. The white precipitate (CAS 1334146-80-3) is filtered and dried under vacuum.
Handling & Storage
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Free Base Instability: The free amine is volatile. It should be generated in situ immediately prior to coupling reactions (e.g., amide coupling or SNAr).
Applications in Drug Discovery[7][8][9][10][11]
RORγt Modulation
Patent literature links N-ethylcyclobutanamine derivatives to the inhibition of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) . RORγt is a master transcription factor for Th17 cells, implicated in autoimmune diseases like psoriasis and rheumatoid arthritis.
-
Role: The cyclobutyl amine moiety fits into a hydrophobic pocket of the RORγt ligand-binding domain (LBD), providing critical van der Waals interactions while maintaining a low molecular weight profile.
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a high-quality "fragment" due to its:
-
Low Complexity: Follows the "Rule of 3" (MW < 300, LogP < 3).
-
Vector Definition: The nitrogen provides a clear vector for growing the fragment into a larger lead molecule.
Synthetic Workflow Integration
The following diagram depicts how this building block is coupled into a scaffold during a typical medicinal chemistry campaign.
Figure 2: Synthetic workflow for coupling N-ethylcyclobutanamine to an electrophilic drug scaffold.
References
-
PubChem Compound Summary. (2025). N-Ethylcyclobutanamine.[1][2][5][6][7][8][9] National Center for Biotechnology Information. [Link]
- Janssen Pharmaceutica NV. (2021). Trifluoromethyl alcohols as RORgammaT modulators. Patent CN112979630A.
-
Wuitschik, G., et al. (2010). Oxetanes as replacements for gem-dimethyl groups: an isosteric replacement for the isopropyl group. Journal of Medicinal Chemistry. (Contextual reference for cyclic vs. acyclic bioisosteres). [Link]
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Technical Guide: Solubility Profiling of N-Ethylcyclobutanamine Hydrochloride
[1][2]
Executive Summary
N-Ethylcyclobutanamine hydrochloride (CAS 1334146-80-3) is a critical secondary amine building block used in the synthesis of pharmaceutical intermediates.[1][2] As a hydrochloride salt of a low-molecular-weight cycloalkyl amine, its solubility profile is governed by the competition between its ionic lattice energy and the solvation capability of the chosen medium.[1][2]
This guide addresses the lack of standardized public solubility data for this specific intermediate. It provides a theoretical solubility landscape based on structural first principles and details a self-validating experimental protocol to determine precise solubility limits (S_max). These workflows are designed to prevent common process failures such as "oiling out" during recrystallization or precipitation.[1][2]
Physicochemical Profile & Structural Analysis[1]
To predict solubility behavior, we must first analyze the structural determinants of the molecule.[2]
| Feature | Characteristic | Solubility Implication |
| Core Structure | Cyclobutane Ring ( | Increases lipophilicity compared to acyclic analogs, but ring strain ( |
| N-Substituent | Ethyl Group ( | Short alkyl chain; maintains moderate polarity but adds hydrophobic bulk.[1][2] |
| Salt Form | Hydrochloride ( | Creates a high-melting ionic lattice.[1][2] Requires solvents with high dielectric constants ( |
| H-Bonding | 2 Donors ( | Excellent solubility in protic solvents (Water, MeOH).[1][2] |
Predicted Solubility Landscape
Based on the behavior of analogous secondary amine salts (e.g., N-ethylcyclopentanamine HCl).[1][2]
Experimental Protocol: Determination of
Since batch-to-batch variations in crystallinity can affect dissolution rates, you must validate solubility empirically.[2] Do not rely on visual estimation alone.[2]
Method A: The "Stepwise Addition" (Visual/Gravimetric)
Best for rapid solvent screening during process development.[1][2]
Reagents: N-Ethylcyclobutanamine HCl (Dry, milled), Test Solvents (HPLC Grade).
-
Preparation: Weigh
of the salt into a 4 mL clear glass vial. -
Solvent Addition: Add solvent in fixed increments (e.g.,
) at . -
Equilibration: Vortex for 30 seconds and sonicate for 1 minute after each addition.
-
Observation: Check for clarity. If solid remains, repeat step 2.
-
Calculation:
Method B: HPLC Quantification (The Gold Standard)
Required for GMP documentation and precise saturation limits.[1][2]
-
Saturation: Add excess solid to
of solvent. Stir at target temperature ( ) for 24 hours. -
Filtration: Filter supernatant through a
PTFE syringe filter. -
Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% TFA).
-
Analysis: Inject onto HPLC (C18 Column, UV 210 nm). Compare AUC against a 5-point calibration curve of the standard.
Visualization: Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting solvents based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements.[1][2] Green nodes indicate optimal pathways for standard laboratory scale-up.
Application Context & Troubleshooting
Reaction Solvent Selection
For nucleophilic substitutions (e.g., reacting the free base with an alkyl halide), the HCl salt must first be neutralized.[1][2]
-
Biphasic System: Use DCM/Water with an inorganic base (
).[1][2] The salt dissolves in water, neutralizes, and the free amine partitions into DCM.[2] -
Monophasic System: Use DMF with DIPEA.[1][2] The salt is soluble in DMF, allowing rapid neutralization in situ.[2]
Troubleshooting "Oiling Out"
A common issue with cyclobutane derivatives is "oiling out" (liquid-liquid phase separation) instead of crystallizing during purification.[1][2]
| Symptom | Cause | Corrective Action |
| Oiling Out | Impurities lower the melting point; Solvent system is too polar.[1][2] | 1. Switch antisolvent from Hexane to MTBE (moderates polarity).2. Seed with pure crystal at metastable zone width.[2] |
| Gummy Solid | Residual solvent trapping.[1][2] | Triturate with dry diethyl ether or pentane under sonication.[1][2] |
| No Precipitation | Evaporate solvent to 50% volume, then cool to |
References
-
PubChem. N-Ethylcyclobutanamine hydrochloride (Compound).[1][2][3][4] National Library of Medicine.[1][2] Accessed Oct 2023.[2] Link[1][2][3]
-
Anderson, N. G. (2012).[1][2] Practical Process Research and Development - A Guide for Organic Chemists.[1][2] Academic Press.[1][2] (Standard reference for salt solubility trends).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2][5] Pharmaceutical Salts: Properties, Selection, and Use.[1][2] Wiley-VCH.[2] (Authoritative source on counter-ion effects).
-
Black, S. N., et al. (2007).[2] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. Link
Sources
- 1. N-ethylcyclopentanamine hydrochloride | C7H16ClN | CID 19608610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ethylcyclohexanamine hydrochloride | C8H18ClN | CID 162937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethylcyclobutanamine | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
An In-Depth Technical Guide to the Accurate Melting Point Determination of N-ethylcyclobutanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The melting point of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that serves as a cornerstone for identity, purity, and stability assessment. For novel or sparsely characterized compounds such as N-ethylcyclobutanamine hydrochloride, establishing a precise and reliable melting range is a fundamental step in the drug development pipeline. This technical guide provides a comprehensive framework for the accurate determination of the melting point of N-ethylcyclobutanamine hydrochloride. Moving beyond a simple data point, this document details the underlying scientific principles, presents a rigorous, self-validating experimental protocol grounded in pharmacopeial standards, and explores the critical factors that influence measurement accuracy. By using N-ethylcyclobutanamine hydrochloride as a case study, this guide equips researchers with the necessary expertise to characterize new chemical entities with confidence and scientific integrity.
Introduction: The Criticality of the Melting Point in Pharmaceutical Sciences
In the landscape of drug discovery and development, the transition of a substance from a solid to a liquid state—its melting point—is far more than a routine measurement. It is a fundamental physical constant that provides invaluable insights into the molecular structure and the strength of the intermolecular forces within a crystal lattice.[1] For a compound like N-ethylcyclobutanamine hydrochloride, a substituted cyclic amine salt of interest in medicinal chemistry, an accurately determined melting point is indispensable.[2]
The key applications include:
-
Identification: A sharp, characteristic melting point serves as a preliminary confirmation of a compound's identity.
-
Purity Assessment: The presence of even minor impurities typically causes a depression and broadening of the melting range, making it a highly sensitive indicator of substance purity.[3]
-
Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a drug can have distinct melting points, which directly impacts solubility, bioavailability, and stability.
-
Formulation Development: Knowledge of the melting point is crucial for manufacturing processes such as milling, granulation, and tablet compression, as well as for assessing the thermal stability of the final drug product.
This guide addresses the procedural nuances and theoretical underpinnings required to establish a definitive melting point for N-ethylcyclobutanamine hydrochloride, a compound for which such data is not widely published, thereby providing a robust methodology for the characterization of new chemical entities.
Physicochemical Profile: N-ethylcyclobutanamine hydrochloride
While extensive experimental data is not publicly available, a summary of known and predicted properties provides context for its analysis. As an amine hydrochloride, it is expected to be a crystalline solid with appreciable water solubility and potential hygroscopicity.[2][4]
| Property | Data | Source |
| Chemical Name | N-ethylcyclobutanamine hydrochloride | [2] |
| Synonyms | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | [2] |
| CAS Number | 1334146-80-3 | [5] |
| Molecular Formula | C₆H₁₃N·HCl | [2] |
| Molecular Weight | 135.63 g/mol (Calculated) | N/A |
| Appearance | Expected to be a white to off-white crystalline solid. | [2][4] |
| Melting Point | To be determined experimentally. | N/A |
The Principle of Melting and Impurity Effects
A pure, crystalline solid possesses a highly ordered three-dimensional lattice structure. The melting point is the temperature at which the thermal energy supplied to the system overcomes the lattice forces holding the molecules together, resulting in a phase transition to a liquid. For a pure substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C.
Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces. This has two primary consequences:
-
Melting Point Depression: Less energy is required to break the disrupted lattice, resulting in a lower melting temperature.
-
Melting Range Broadening: The melting process begins at a lower temperature in localized areas rich in impurities and completes when the entire bulk has melted, resulting in a wider temperature range.
This phenomenon, known as melting point depression, is a cornerstone of purity determination.
Caption: Standard Operating Procedure for Accurate Melting Point Determination.
Interpretation and Troubleshooting
-
Broad Melting Range (> 2°C): This strongly suggests the presence of impurities. Potential sources include residual solvents, starting materials from synthesis, or degradation products. The sample may require further purification (e.g., recrystallization).
-
Decomposition: If the sample darkens, chars, or evolves gas during melting, it is decomposing. [6]In this case, the temperature at which decomposition begins should be recorded and reported as "melts with decomposition."
-
Polymorphism: The sample may exist in different crystalline forms, each with a unique melting point. If inconsistent melting points are observed between different batches, a polymorph screening study may be warranted.
Conclusion
The determination of the melting point of N-ethylcyclobutanamine hydrochloride, while seemingly straightforward, demands a methodologically rigorous and scientifically sound approach. Adherence to a protocol grounded in pharmacopeial standards, including meticulous sample preparation, controlled heating rates, and a robust instrument calibration program, is non-negotiable for generating trustworthy and reproducible data. For researchers in drug development, this process is not merely about finding a number; it is about establishing a foundational data point that will inform purity criteria, guide formulation strategies, and ensure the quality and consistency of the chemical entity throughout its lifecycle. This guide provides the comprehensive framework necessary to achieve that standard of excellence.
References
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethylcyclobutanamine. Retrieved from [Link]
-
USP. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
-
USPBPEP. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
-
Studocu. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
Sciencing. (2022). What Factors Affect Melting Point?. Retrieved from [Link]
-
USP-NF. (n.d.). <741> Melting Range or Temperature - USP-NF Abstract. Retrieved from [Link]
-
Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-N-methylcyclobutanamine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-ethylcyclohexanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-methylcyclobutanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-N-propylcyclohexanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethylcyclopropanamine. Retrieved from [Link]
Sources
Comprehensive Spectral Analysis of N-Ethylcyclobutanamine Hydrochloride: A Technical Reference
Executive Summary & Compound Identity
N-Ethylcyclobutanamine Hydrochloride (CAS: 1334146-80-3) is a critical secondary amine building block used in the synthesis of pharmaceutical agents, particularly as a lipophilic spacer in kinase inhibitors and GPCR modulators. Its cyclobutane ring offers a unique conformational restriction compared to acyclic alkyl chains, often improving metabolic stability and selectivity.
This technical guide provides a definitive reference for the spectroscopic characterization of this molecule, synthesizing experimental consensus data with structural analysis to ensure rigorous quality control (QC) in drug development workflows.
Chemical Identification Data
| Property | Specification |
| IUPAC Name | N-Ethylcyclobutanamine hydrochloride |
| CAS Number | 1334146-80-3 (HCl Salt) / 852108-24-8 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 135.64 g/mol (Salt) / 99.18 g/mol (Free Base) |
| SMILES | CCNC1CCC1.Cl |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, Methanol, DMSO; Low in Hexanes, DCM |
Synthesis & Analytical Workflow
To understand the impurity profile and spectral nuances, one must understand the genesis of the material. The standard industrial preparation involves the reductive amination of cyclobutanone with ethylamine.
Process Flow Diagram
The following workflow illustrates the critical path from raw materials to the final purified salt, highlighting key QC check-points.
Figure 1: Synthetic workflow for N-ethylcyclobutanamine hydrochloride via reductive amination.
Spectroscopic Characterization
The following data represents the consensus spectral signature for high-purity (>98%) material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-
H-NMR Data (400 MHz, DMSO-
)
| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| NH | 9.10 - 9.35 | Broad Singlet | 2H | - | Ammonium protons. Broadened by quadrupole relaxation of |
| H-1 | 3.65 - 3.75 | Multiplet | 1H | - | Methine proton on the ring. Deshielded by the cationic nitrogen. |
| H-5 | 2.85 - 2.95 | Quartet | 2H | 7.2 Hz | Methylene of the ethyl group. Split by the terminal methyl. |
| H-2/4 | 2.15 - 2.30 | Multiplet | 2H | - | Ring protons ( |
| H-2'/4' | 2.00 - 2.12 | Multiplet | 2H | - | Ring protons (diastereotopic pairs due to ring conformation). |
| H-3 | 1.65 - 1.80 | Multiplet | 2H | - | Distal ring protons ( |
| H-6 | 1.18 - 1.25 | Triplet | 3H | 7.2 Hz | Terminal methyl group. |
Technical Insight: The cyclobutane ring is not planar; it exists in a "puckered" conformation. This renders the cis and trans protons on C2/C4 and C3 magnetically non-equivalent, often resulting in complex higher-order multiplets rather than simple quintets.
C-NMR Data (100 MHz, DMSO-
)
| Position | Carbon Type | Assignment Note | |
| C-1 | 49.5 - 51.0 | CH | Ring methine. Shifted downfield by Nitrogen. |
| C-5 | 41.0 - 42.5 | CH | Ethyl methylene. |
| C-2/4 | 26.5 - 28.0 | CH | Ring methylenes ( |
| C-3 | 13.5 - 14.5 | CH | Distal ring methylene ( |
| C-6 | 10.5 - 11.5 | CH | Terminal methyl. |
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is dominated by the ammonium species.
-
2400 – 3000 cm
: Strong, broad absorption band characteristic of the stretching in amine salts ( ). This often overlaps with C-H stretches. -
2950 – 2850 cm
: C-H stretching (Cyclobutane ring strain shifts these slightly higher than acyclic alkanes). -
1580 – 1600 cm
: N-H bending (scissoring) vibration of the secondary ammonium salt. -
~720 cm
: Ring breathing mode specific to cyclobutane systems.
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion (
): 99.1 m/z (Corresponds to the free base in ESI). -
Fragmentation Pattern (EI):
-
m/z 99: Molecular ion.
-
m/z 84:
(Loss of methyl from ethyl group). -
m/z 70:
(Loss of ethyl group) OR Ring cleavage (Loss of ). -
m/z 56: Base peak often observed in cyclobutane amines due to ring opening and rearrangement to linear iminium species.
-
Experimental Protocol: Sample Preparation for QC
To ensure reproducible spectral data, the following protocol is recommended. This minimizes solvent effects and concentration-dependent shifts.
Protocol 1: NMR Sample Prep
-
Drying: Dry the salt in a vacuum oven at 40°C for 2 hours to remove trace water (hygroscopic nature causes water peak at 3.33 ppm in DMSO which can obscure signals).
-
Solvent: Use DMSO-
(99.9% D) containing 0.05% TMS as internal standard. -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
Pulse angle: 30°
-
Relaxation delay (d1): 1.0 - 2.0 s (Ensure full relaxation of ammonium protons).
-
Scans: 16 (H-NMR), 256+ (C-NMR).
-
Protocol 2: Free Base Liberation (for GC-MS)
Since salts do not vaporize well for GC-MS, the free base must be generated in situ.
-
Dissolve 5 mg HCl salt in 1 mL water.
-
Add 0.5 mL 1N NaOH.
-
Extract with 1 mL Dichloromethane (DCM).
-
Inject the organic layer (DCM) into the GC-MS.
Impurity Profiling
During synthesis, specific impurities can arise.[1] The analyst should monitor for:
-
Bis-alkylation (Tertiary Amine):
-Diethylcyclobutanamine.-
Detection: Look for a second ethyl quartet in NMR or a mass peak at m/z ~127.
-
-
Unreacted Cyclobutanone:
-
Detection: Carbonyl stretch in IR (~1780 cm
, high frequency due to ring strain) or C signal at ~208 ppm.
-
-
Ring Opening: Linear butyl amines formed during harsh reduction conditions.
Figure 2: Common impurities associated with the reductive amination pathway.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21830223, N-Ethylcyclobutanamine. Retrieved from [Link]
- Roberts, J. D., & Sauers, R. R. (1958).Nuclear Magnetic Resonance Spectroscopy. Cyclobutane Derivatives. (Foundational text on cyclobutane ring puckering effects on NMR splitting). Journal of the American Chemical Society.
Sources
N-Alkyl Cyclobutanamines: Pharmacological Architecture & Metabolic Advantage
[1]
Executive Summary
In the optimization of small-molecule therapeutics, the N-alkyl cyclobutanamine motif has emerged as a high-value structural solution.[1] It functions as a superior bioisostere for standard alkyl chains (ethyl, isopropyl) and bulky lipophilic groups (tert-butyl), offering a unique balance of metabolic stability , conformational restriction , and lipophilicity . This guide analyzes the biological activity of this scaffold, detailing its application in GPCR modulation (specifically Histamine H3 antagonists), its distinct metabolic profile compared to cyclopropyl analogs, and the precise synthetic protocols required for its integration into drug candidates.
Part 1: Structural & Physicochemical Attributes[1][2]
The "Puckered" Conformation
Unlike the planar cyclopropane ring or the flexible ethyl chain, the cyclobutane ring exists in a puckered conformation with a dihedral angle of approximately 30° .
-
Impact: This puckering relieves torsional strain (eclipsing interactions) and creates a distinct 3D spatial vector for substituents. When attached to a nitrogen atom, the cyclobutyl group occupies a volume intermediate between an isopropyl and a tert-butyl group but with a "swept-back" geometry that can fit into hydrophobic pockets where larger groups clash.[1]
Basicity Modulation
The N-cyclobutyl group influences the pKa of the attached amine.
-
Electronic Effect: Due to the slightly higher s-character of the carbon atoms in the strained ring (compared to unstrained alkyls), the cyclobutyl group is less electron-donating than a tert-butyl or isopropyl group.
-
Result: This often results in a slight lowering of the amine pKa (typically by 0.3–0.5 log units compared to N-isopropyl). This is a critical tool for medicinal chemists aiming to fine-tune membrane permeability (logD) and reduce hERG channel affinity, which is often driven by high basicity.[1]
Part 2: Medicinal Chemistry Rationale[2][3][4][5][6][7]
Metabolic Stability (The "Steric Shield")
One of the primary drivers for selecting an N-cyclobutyl group is to block oxidative N-dealkylation .
-
Mechanism: Cytochrome P450 enzymes typically attack the
-carbon to the nitrogen (forming a carbinolamine) or the nitrogen itself ( -oxidation). -
The Advantage: The steric bulk of the cyclobutane ring hinders the approach of the heme-iron oxo species to the nitrogen lone pair. Furthermore, hydrogen abstraction from the cyclobutyl methine (
-C) is disfavored compared to an ethyl methylene group due to the ring strain and trajectory constraints. -
Bioisosterism: It effectively replaces metabolically labile N-ethyl or N-methyl groups, extending the half-life (
) of the parent compound.[1]
Cyclobutyl vs. Cyclopropyl: The Safety Distinction
While N-cyclopropylamines are common, they carry a risk of mechanism-based inhibition (suicide inhibition) of P450 enzymes.[1] The P450 radical mechanism can open the cyclopropyl ring to form a reactive radical species that covalently binds to the enzyme.
-
Cyclobutane Safety: Although strained (~26 kcal/mol), the cyclobutane ring has a significantly higher activation energy for radical ring opening than cyclopropane. Consequently, N-cyclobutylamines rarely exhibit the suicide inhibition toxicity seen with their smaller counterparts, making them safer for chronic indications.[1]
Part 3: Biological Case Study – Histamine H3 Antagonists[3][5][8][9]
The Histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS.[2][3] Antagonists/inverse agonists enhance the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognition.
Case 1: GSK189254[1][5]
-
Structure: 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide.[1][4]
-
Role of Cyclobutane: The N-cyclobutyl group on the benzazepine ring was critical for optimizing the brain-to-blood ratio .[1] It provided the necessary lipophilicity for BBB penetration while shielding the basic nitrogen from rapid metabolism, a flaw seen in earlier N-ethyl analogs.
-
Outcome: The compound demonstrated high affinity (
> 9.5) and, crucially, minimal hERG inhibition , a safety margin attributed to the specific steric/electronic profile of the cyclobutanamine.
Case 2: SUVN-G3031 (Samelisant)[1]
-
Structure: N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide.[1]
-
Role of Cyclobutane: Replacement of N-isopropyl with N-cyclobutyl on the piperidine ring improved metabolic stability in human liver microsomes.[1] The rigid ring filled a hydrophobic pocket in the H3 receptor more effectively than flexible alkyl chains, enhancing potency (
= 8.7 nM).
Visualization: SAR Decision Logic
The following diagram illustrates the decision process leading to the selection of the N-cyclobutyl scaffold in H3 antagonist design.
Figure 1: Medicinal Chemistry Decision Tree comparing N-cyclopropyl and N-cyclobutyl modifications for optimizing metabolic stability and safety.
Part 4: Experimental Protocols
Synthesis of N-Alkyl Cyclobutanamines via Reductive Amination
The most robust method for installing this group is the reductive amination of cyclobutanone. This protocol avoids the elimination side-reactions common with cyclobutyl halides.[1]
Target: N-Cyclobutyl-4-phenylpiperidine (Representative scaffold)
Reagents:
-
4-Phenylpiperidine (1.0 equiv)[1]
-
Cyclobutanone (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF (Solvent)[1]
Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-phenylpiperidine (10 mmol) in anhydrous DCE (30 mL).
-
Imine Formation: Add cyclobutanone (12 mmol) followed by acetic acid (10 mmol). Stir at room temperature for 30 minutes. Note: The acid catalyst promotes the formation of the iminium ion intermediate.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.
-
Why STAB? Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces ketone), STAB is mild and selectively reduces the iminium ion without reducing the excess cyclobutanone.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the secondary amine.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases. Extract with Dichloromethane (3 x 30 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the N-cyclobutyl product.
Part 5: Metabolism & Toxicology[6]
Metabolic Pathway Analysis
The primary metabolic vulnerability of N-alkyl amines is oxidative dealkylation.[1] The N-cyclobutyl group significantly retards this process.[1]
Pathway Description:
-
Phase I Oxidation: CYP450 enzymes attempt to hydroxylate the
-carbon (the methine of the cyclobutane). -
Carbinolamine Intermediate: If hydroxylation occurs, an unstable carbinolamine is formed.
-
Collapse: This intermediate collapses to release cyclobutanone and the free amine (N-dealkylation).
-
Resistance: The N-cyclobutyl group resists Step 1 because the transition state requires a geometry that increases ring strain.
Visualization: Metabolic Fate
Figure 2: Metabolic fate of N-cyclobutyl amines.[1] The major pathway is often excretion of the intact parent due to steric shielding against CYP450, contrasting with the rapid dealkylation of N-ethyl analogs.
References
-
GSK189254 Discovery: Medhurst, A. D., et al. (2007). GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. Journal of Pharmacology and Experimental Therapeutics. Link
-
SUVN-G3031 Development: Nirogi, R., et al. (2018).[1][5] Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity.[1][5] Journal of Medicinal Chemistry. Link[5]
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link
-
Cyclobutane Bioisosterism: van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link
-
Metabolic Stability Mechanisms: Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization of clinical drug candidates. Current Topics in Medicinal Chemistry. Link
Sources
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Regional differential effects of the novel histamine H3 receptor antagonist 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) on histamine release in the central nervous system of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel,... - ChEMBL [ebi.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Properties of N-Ethylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylcyclobutanamine hydrochloride is a secondary amine of interest within medicinal chemistry due to the presence of the cyclobutane moiety, a functional group increasingly recognized for its favorable metabolic stability and ability to modulate physicochemical properties.[1] This technical guide provides a comprehensive overview of the theoretical properties of N-ethylcyclobutanamine hydrochloride, addressing its chemical structure, potential synthetic pathways, and predicted physicochemical and spectroscopic characteristics. Furthermore, this document explores its hypothetical pharmacological activities, metabolic fate, and toxicological profile based on established principles and data from structurally related compounds. Detailed, theoretical protocols for its synthesis and analytical determination are also presented to facilitate future research and development.
Introduction
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in modern drug discovery. Its incorporation into small molecules can impart unique conformational constraints and improve metabolic stability compared to more flexible aliphatic chains.[1] N-ethylcyclobutanamine hydrochloride, as a hydrochloride salt of a secondary amine, combines the structural rigidity of the cyclobutane ring with the physicochemical advantages of a salt form, such as enhanced stability and aqueous solubility.[2] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural components suggest potential interactions with various biological targets, particularly within the central nervous system. This guide aims to consolidate the known information and provide a theoretical framework for the further investigation of N-ethylcyclobutanamine hydrochloride.
Chemical and Physical Properties
N-ethylcyclobutanamine hydrochloride is a solid, water-soluble compound.[2] As an amine hydrochloride, it is expected to be weakly acidic in aqueous solution due to the dissociation of the protonated amine. The presence of the N-H bond allows it to act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor, influencing its interactions with biological macromolecules.[2]
| Property | Value/Prediction | Source |
| Molecular Formula | C6H14ClN | [3] |
| Molecular Weight | 135.64 g/mol | [3] |
| CAS Number | 1334146-80-3 | [3] |
| IUPAC Name | N-ethylcyclobutanamine;hydrochloride | PubChem |
| InChI | InChI=1S/C6H13N.ClH/c1-2-7-6-4-3-5-6;/h6-7H,2-5H2,1H3;1H | [2] |
| SMILES | CCNC1CCC1.Cl | [2] |
| Appearance | Predicted to be a white to off-white solid | General knowledge |
| Melting Point | Not experimentally determined. Predicted to be >150 °C for the hydrochloride salt. | N/A |
| Boiling Point | Not applicable for the salt form. The free base is predicted to have a boiling point in the range of 120-140 °C. | N/A |
| Solubility | Predicted to be soluble in water and lower alcohols (methanol, ethanol).[2] | General knowledge |
| pKa | Predicted to be in the range of 10-11 for the protonated amine. | General knowledge |
Theoretical Synthesis
Reductive Amination of Cyclobutanone
Reductive amination is a highly effective method for the formation of amines from carbonyl compounds.[1][4][5] This approach involves the reaction of cyclobutanone with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: Proposed synthesis of N-ethylcyclobutanamine HCl via reductive amination.
Experimental Protocol (Theoretical):
-
To a solution of cyclobutanone (1.0 eq) in methanol, add ethylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude N-ethylcyclobutanamine in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Alkylation of Cyclobutylamine
Direct alkylation of a primary amine with an alkyl halide is another potential synthetic route.[6] However, this method can be challenging to control, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[7][8]
Caption: Proposed synthesis of N-ethylcyclobutanamine HCl via direct alkylation.
Experimental Protocol (Theoretical):
-
Combine cyclobutylamine (1.0 eq)[2], an ethyl halide such as ethyl bromide (1.1 eq), and a non-nucleophilic base like potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Form the hydrochloride salt as described in the reductive amination protocol.
Predicted Spectroscopic Properties
While experimental spectra for N-ethylcyclobutanamine hydrochloride are not available, its spectroscopic properties can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring. The protons on the cyclobutane ring will likely appear as multiplets in the upfield region. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons. The N-H proton of the hydrochloride salt may be broad and its chemical shift will be concentration and solvent dependent.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH3 (ethyl) | 1.0 - 1.3 | Triplet (t) |
| -CH2- (ethyl) | 2.5 - 3.0 | Quartet (q) |
| -CH- (cyclobutane, C1) | 2.8 - 3.3 | Multiplet (m) |
| -CH2- (cyclobutane, C2, C4) | 1.8 - 2.4 | Multiplet (m) |
| -CH2- (cyclobutane, C3) | 1.6 - 2.0 | Multiplet (m) |
| N-H | 8.0 - 10.0 (in DMSO-d6) | Broad singlet (br s) |
13C NMR Spectroscopy
The 13C NMR spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH3 (ethyl) | 12 - 18 |
| -CH2- (ethyl) | 40 - 48 |
| -CH- (cyclobutane, C1) | 55 - 65 |
| -CH2- (cyclobutane, C2, C4) | 25 - 35 |
| -CH2- (cyclobutane, C3) | 15 - 25 |
FTIR Spectroscopy
The infrared spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm-1) |
| N-H stretch (salt) | 2400 - 2800 (broad) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| N-H bend | 1500 - 1600 |
| C-N stretch | 1000 - 1250 |
Mass Spectrometry
Under electron ionization (EI) mass spectrometry, the free base (N-ethylcyclobutanamine) is expected to show a molecular ion peak (M+) at m/z 99. Common fragmentation patterns would involve the loss of an ethyl group (M-29) and cleavage of the cyclobutane ring.
| Fragment Ion | Predicted m/z |
| [M]+ | 99 |
| [M-CH3]+ | 84 |
| [M-C2H5]+ | 70 |
| [C4H8N]+ | 70 |
| [C3H6N]+ | 56 |
Potential Pharmacological Activities
While no specific pharmacological data for N-ethylcyclobutanamine hydrochloride has been published, the incorporation of a cyclobutane ring into drug candidates has been shown to be a successful strategy in modulating activity and pharmacokinetic properties.[1] Cyclobutane derivatives have demonstrated a wide range of biological activities. For instance, some cyclobutane-containing compounds have been investigated as anticancer agents by inhibiting tubulin polymerization.[1] Others have shown activity as antagonists for various receptors in the central nervous system, such as serotonin and dopamine receptors.[1] Given its structure as a secondary amine, N-ethylcyclobutanamine could potentially interact with monoamine transporters or receptors. Further research is required to elucidate any specific pharmacological targets.
Theoretical Metabolism and Pharmacokinetics
The metabolic fate and pharmacokinetic profile of N-ethylcyclobutanamine hydrochloride have not been experimentally determined. However, predictions can be made based on its chemical structure as a secondary aliphatic amine.
Metabolism
The metabolism of secondary amines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[9] Two main metabolic pathways are anticipated for N-ethylcyclobutanamine:
-
N-dealkylation: This would involve the removal of the ethyl group to form cyclobutylamine.[10]
-
N-hydroxylation: Oxidation of the nitrogen atom to form the corresponding hydroxylamine.[9][10]
Further metabolism could involve oxidation of the cyclobutane ring.
Caption: Predicted primary metabolic pathways of N-ethylcyclobutanamine.
Pharmacokinetics
The pharmacokinetic properties of small molecule amines are influenced by factors such as lipophilicity and pKa.[3][11] As a small, relatively polar molecule, N-ethylcyclobutanamine is likely to be readily absorbed and distributed throughout the body. The hydrochloride salt form will ensure good aqueous solubility for administration. The clearance of secondary amines can be different from that of tertiary amines, and the volume of distribution can be influenced by tissue binding.[3]
Toxicology
The toxicological profile of N-ethylcyclobutanamine hydrochloride has not been extensively studied. However, GHS hazard statements for the compound indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][12] Standard safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Proposed Analytical Methods
The quantitative determination of N-ethylcyclobutanamine hydrochloride would likely require chromatographic methods due to its volatility and potential for interaction with column materials.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile amines.[7][13][14][15][16][17] Direct analysis can be challenging due to the polar nature of amines, which can lead to peak tailing.[16] Derivatization to a less polar derivative is often employed.
Experimental Protocol (Theoretical):
-
Sample Preparation: Accurately weigh a sample of N-ethylcyclobutanamine hydrochloride and dissolve in a suitable solvent. For analysis of the free base, the sample can be basified and extracted into an organic solvent.
-
Derivatization (Optional): React the amine with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the more volatile and less polar trifluoroacetamide derivative.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful tool for the analysis of amines, especially when coupled with derivatization to enhance detection.[6][12][18][19][20]
Experimental Protocol (Theoretical):
-
Sample Preparation: Prepare a standard solution of N-ethylcyclobutanamine hydrochloride in the mobile phase.
-
Derivatization: React the amine with a fluorescent tagging agent such as dansyl chloride or o-phthalaldehyde (OPA) to allow for sensitive fluorescence detection.[18][20]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength for the derivatized analyte, or a fluorescence detector.
-
Conclusion
N-ethylcyclobutanamine hydrochloride represents an intriguing chemical entity with potential applications in medicinal chemistry. This technical guide has provided a theoretical framework for its properties, including its synthesis, spectroscopic characteristics, and potential biological activities. While experimental data remains scarce, the principles and predictions outlined herein offer a solid foundation for future research. The proposed synthetic routes and analytical methods provide practical starting points for scientists and researchers aiming to explore the potential of this and related cyclobutanamine derivatives in drug discovery and development.
References
- Bell, S. (2018). A review on the application of cyclobutane derivatives in organic synthesis. ResearchGate. [https://www.researchgate.
- Van Holsbeeck, K., & Van Hecke, K. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6386895/]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [https://pubs.acs.org/doi/abs/10.1021/ed083p929]
- Ambeed. (n.d.). N-Ethylcyclobutanamine hydrochloride. Retrieved from [https://www.ambeed.com/products/1334146-80-3.html]
- Chemistry LibreTexts. (2020, August 26). Synthesis of Amines by Reductive Amination. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Amines_and_Heterocycles/21.
- Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603. [https://pubmed.ncbi.nlm.nih.gov/25651340/]
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [https://bre.
- Biosynth. (n.d.). N-Ethylcyclobutanamine hydrochloride. Retrieved from [https://www.biosynth.com/p/JDC14680/1334146-80-3-n-ethylcyclobutanamine-hydrochloride]
- Master Organic Chemistry. (2017, May 26). Alkylation Of Amines (Sucks!). [https://www.masterorganicchemistry.
- CymitQuimica. (n.d.). Cyclobutanamine, N-ethyl-, hydrochloride (1:1). Retrieved from [https://www.cymitquimica.com/cas/1334146-80-3]
- Bolleddula, J., & Hollenberg, P. F. (2012). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 40(1), 120-128. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3250058/]
- NIOSH. (2010). Amines, Aliphatic. Centers for Disease Control and Prevention. [https://www.cdc.gov/niosh/docs/2003-154/pdfs/205.pdf]
- BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. [https://www.benchchem.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [https://www.masterorganicchemistry.
- American Chemical Society. (n.d.). The Analysis of Aliphatic Amine Mixtures; Determination of Tertiary Aliphatic Amines in the Presence of Primary and Secondary Amines and Ammonia. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja01150a069]
- Chemistry LibreTexts. (2015, March 17). Alkylation of Amines by Alkyl Halides. [https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/20%3A_Amines/20.05%3A_Reactions_of_Amines/20.05.
- LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [https://www.chromatographyonline.com/view/hplc-determination-residual-primary-amine-content-epoxy-amine-adducts]
- Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [https://www.agilexbiolabs.com/the-evolution-of-pharmacokinetics-for-small-molecules-in-bioanalysis/]
- Analytical Chemistry. (n.d.). Characterization and Separation of Amines by Gas Chromatography. [https://pubs.acs.org/doi/10.1021/ac60145a017]
- Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158. [https://pubmed.ncbi.nlm.nih.gov/1261667/]
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. [https://assets.thermofisher.
- MDPI. (n.d.). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. [https://www.mdpi.com/2079-6382/10/1/65]
- SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. [https://slideplayer.com/slide/14028612/]
- Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382–396. [https://pubmed.ncbi.nlm.nih.gov/11579439/]
- Oakwood Chemical. (n.d.). cyclobutanamine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1), trans-. [https://www.oakwoodchemical.com/Products/798/1630906-53-4_798_1.html]
- MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. [https://www.mdpi.com/journal/biomolecules/special_issues/PKPD_Toxicology]
- Gorrod, J. W. (1978). Metabolic N-Oxidation of Primary and Secondary Aliphatic Medicinal Amines. Drug Metabolism Reviews, 7(2), 229-247. [https://www.tandfonline.com/doi/abs/10.3109/03602537808993751]
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [https://www.labrulez.com/documents/Supelco-Bulletin-737F-Amines-Analysis-by-Packed-Column-GC-1520]
- ResearchGate. (n.d.). Gas chromatography of amines as various derivatives. [https://www.researchgate.
- MDPI. (n.d.). N-Dealkylation of Amines. [https://www.mdpi.com/1420-3049/24/19/3547]
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Commercial Sourcing & Technical Validation of N-Ethylcyclobutanamine Hydrochloride
A Technical Guide for Medicinal Chemistry & Drug Development
Strategic Profile: The Cyclobutane Advantage
N-Ethylcyclobutanamine hydrochloride (CAS: 1334146-80-3) is a high-value secondary amine building block used increasingly in modern drug discovery. Unlike its cyclopropyl (high strain, metabolic liability) or cyclopentyl (floppy, higher entropy) analogs, the cyclobutane ring offers a unique "puckered" conformation.[1]
Key Physicochemical Drivers
-
Conformational Restriction: The ring constrains the nitrogen vector, reducing the entropic penalty upon binding to protein targets (e.g., Kinases, GPCRs).
-
Metabolic Stability: The steric bulk of the cyclobutane ring protects the adjacent nitrogen from rapid oxidative dealkylation by cytochrome P450 enzymes more effectively than linear alkyl chains.
-
Lipophilicity Modulation: It provides a controlled increase in logP without the molecular weight penalty of larger rings, optimizing CNS penetration profiles.
Synthesis Logic & Impurity Landscape
To validate the quality of purchased material, one must understand its industrial synthesis. The dominant manufacturing route is Reductive Amination , which dictates the specific impurity profile you must screen for.
The Industrial Route: Reductive Amination
The reaction typically involves the condensation of Cyclobutanone with Ethylamine , followed by reduction (using Sodium Triacetoxyborohydride or catalytic hydrogenation).
Figure 1: Dominant synthesis pathway showing critical impurity vectors (Red) relative to the product stream (Green/Blue).
Critical Impurity Watchlist
When sourcing this compound, your QC protocol must specifically check for:
-
Cyclobutanol: Resulting from the direct reduction of unreacted cyclobutanone. Detection: GC-MS or H-NMR (multiplet ~4.0 ppm).
-
Tertiary Amine (N,N-Diethyl): Resulting from over-alkylation. Detection: LC-MS (M+29 mass shift).
-
Residual Solvents: Dioxane or Ether is often used during salt formation. These are ICH Class 2/3 solvents and must be quantified.
Commercial Supplier Landscape
The market for N-Ethylcyclobutanamine HCl is divided between Global Catalog Aggregators and Specialized Building Block Manufacturers .
Supplier Tier Analysis
| Supplier Tier | Characteristics | Recommended For | Examples |
| Tier 1: Primary Manufacturers | Direct synthesis control, transparent CoA, bulk capability (>100g). | GMP Scale-up, Late-stage Lead Opt. | Biosynth , Enamine , WuXi AppTec |
| Tier 2: Specialized Catalogs | High-quality stock, usually re-tested in-house. Good for <5g.[2] | Hit-to-Lead, Library Synthesis | Ambeed , Combi-Blocks , Matrix Scientific |
| Tier 3: Aggregators | Drop-shippers. Stock status often lags. High risk of batch variability. | Price comparison only. | Various "Marketplace" listings |
Sourcing Strategy: The "3-Step Verification"
Do not rely on the "In Stock" label alone. Follow this protocol:
-
Request the Batch H-NMR: If they cannot provide a specific batch spectrum before purchase, do not buy.
-
Check Salt Stoichiometry: Ask if the material is a mono- or di-hydrochloride (if applicable, though mono is standard here). Excess HCl can affect coupling reactions.
-
Verify Water Content: Amine salts are hygroscopic. Old stock may be wet, leading to incorrect weighing in synthesis.
Technical Validation Protocol (QC)
Upon receipt of the material, execute the following self-validating workflow to ensure integrity before introducing it into your biological assays or synthesis.
Figure 2: Incoming Quality Control (IQC) Decision Tree for amine salts.
Analytical Benchmarks
-
1H NMR (DMSO-d6):
-
Triplet at
~1.2 ppm (3H, -CH2CH3 ) -
Multiplet at
~2.8 ppm (2H, -NCH2 CH3) -
Multiplet at
~3.5 ppm (1H, Cyclobutane CH-N) -
Failure Mode: If the integral ratio of Ethyl:Cyclobutane is not 5:7 (approx), suspect impurities.
-
-
Solubility: Should be fully soluble in water and DMSO. Turbidity indicates free-base contamination or polymer impurities.
Handling & Storage
-
Hygroscopicity: As a secondary amine hydrochloride, this compound is moderately hygroscopic.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Usage: Allow the vial to warm to room temperature before opening to prevent water condensation, which will make the solid sticky and difficult to weigh accurately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21830223, N-Ethylcyclobutanamine. Retrieved from [Link]
- Talele, T. T. (2016).The "Cyclobutane" Scaffold in Medicinal Chemistry. (Contextual grounding on the utility of cyclobutane rings in drug design). Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: A Comprehensive Protocol for the NMR Analysis of N-ethylcyclobutanamine Hydrochloride
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of small organic molecules.[1][2] This application note provides a comprehensive, field-proven protocol for the complete NMR analysis of N-ethylcyclobutanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover foundational principles, detailed step-by-step protocols for sample preparation and data acquisition (1D and 2D NMR), and a systematic approach to spectral interpretation.
Foundational Concepts & Pre-Analysis Strategy
A successful NMR analysis begins with a thorough understanding of the target molecule and the analytical technique. This forethought prevents common pitfalls and ensures the acquisition of high-quality, interpretable data.
The Analyte: N-ethylcyclobutanamine Hydrochloride
N-ethylcyclobutanamine hydrochloride is a small organic salt. Its structure consists of two key fragments: a cyclobutane ring and an ethyl group, both attached to a central nitrogen atom which is protonated to form an ammonium salt.
Molecular Structure:
Caption: Structure of N-ethylcyclobutanamine Hydrochloride.
Predicted Spectral Characteristics
Before any experiment, we can predict the NMR spectrum based on the structure. This theoretical framework is crucial for validating the experimental results.
-
¹H NMR Predictions: We expect five distinct proton environments.
-
-CH₃ (Ethyl): A triplet, due to coupling with the adjacent -CH₂- group.
-
-CH₂- (Ethyl): A quartet, coupled to the -CH₃ group. Will be shifted downfield due to proximity to the nitrogen.
-
-CH- (Cyclobutane): A multiplet, coupled to adjacent -CH₂- groups in the ring and the N⁺H₂ protons.
-
-CH₂- (Cyclobutane, 2 positions): Complex multiplets due to coupling with the methine proton and other ring protons.
-
-N⁺H₂-: A potentially broad singlet or triplet (if coupling to the ethyl CH₂ is resolved). This signal is exchangeable and may disappear in deuterated solvents like D₂O.[3]
-
-
¹³C NMR Predictions: We expect four distinct carbon environments due to symmetry in the cyclobutane ring.
-
-CH₃ (Ethyl): The most upfield signal.
-
-CH₂- (Ethyl): Shifted downfield from the methyl carbon.
-
-CH- (Cyclobutane): Alpha to the nitrogen, will be the most downfield of the aliphatic carbons.
-
-CH₂- (Cyclobutane, 2 carbons): In the cyclobutane ring.[4]
-
The Critical Choice of Solvent
Solvent selection is paramount for amine hydrochloride salts. The ideal solvent must fully dissolve the sample and not interfere with analyte signals.[5]
-
Deuterium Oxide (D₂O):
-
Pros: Excellent solubility for salts. The residual HDO peak can be used as a secondary reference.[6]
-
Cons: The acidic N⁺H₂ protons will rapidly exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum. This simplifies the spectrum but results in the loss of direct information about the ammonium group.
-
-
Methanol-d₄ (CD₃OD):
-
Pros: Good solvating power for polar compounds.
-
Cons: Similar to D₂O, it will exchange with the N⁺H₂ protons.
-
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆):
-
Pros: Excellent solvent for a wide range of compounds. It is a non-exchangeable (aprotic) solvent, meaning the N⁺H₂ proton signal will be observable.[3]
-
Cons: High boiling point makes sample recovery difficult. Its residual proton and carbon signals may overlap with analyte signals.
-
Recommendation: For complete structural characterization, DMSO-d₆ is the preferred solvent as it allows for the observation of all protons. If solubility is an issue or if simplifying the spectrum is desired, D₂O is a suitable alternative.
Experimental Workflow and Protocols
This section details the step-by-step procedures for sample preparation and data acquisition using a multi-pronged NMR approach.
Caption: Logic flow for spectral interpretation.
Step 3: Assigning the Structure
-
¹H Spectrum: Start with the most obvious signals. Identify the triplet of the -CH₃ group and the quartet of the ethyl -CH₂- group. Their integration ratio should be 3:2.
-
COSY Spectrum: Find the cross-peak connecting the triplet and the quartet. This definitively confirms they are part of the same ethyl spin system. Use other cross-peaks to trace the connectivities within the cyclobutane ring.
-
DEPT-135 Spectrum: Use this spectrum to differentiate carbon types. You should observe one positive CH₃ signal, two or more negative CH₂ signals, and one positive CH signal. Quaternary carbons are absent in this molecule. [7][8]4. HSQC Spectrum: This is the crucial link. Use the HSQC cross-peaks to assign each carbon signal. For example, find the ¹H quartet of the ethyl -CH₂- on the proton axis and trace it to the corresponding carbon signal on the ¹³C axis.
-
Assemble the Puzzle: By combining all the data, you can assign every proton and carbon signal to its specific position in the N-ethylcyclobutanamine hydrochloride molecule. For example, the ¹H signal of the cyclobutane CH proton will show a COSY correlation to the adjacent CH₂ protons in the ring, and its corresponding carbon (identified via HSQC) will have the most downfield shift among the aliphatic carbons due to the inductive effect of the nitrogen.
Example Data Table (Hypothetical, in DMSO-d₆)
| Assignment | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | DEPT-135 | Key COSY Correlations | Key HSQC Correlation |
| -CH₃ | ~1.20 | t | 3H | ~14 | Positive | -CH₂- (ethyl) | C: ~14 ppm |
| -CH₂- (ethyl) | ~3.00 | q | 2H | ~45 | Negative | -CH₃, N⁺H₂ | C: ~45 ppm |
| -CH- (ring) | ~3.40 | m | 1H | ~55 | Positive | -CH₂- (ring) | C: ~55 ppm |
| -CH₂- (ring) | ~1.9-2.2 | m | 4H | ~28 | Negative | -CH- (ring) | C: ~28 ppm |
| N⁺H₂ | ~8.50 | br s | 2H | - | N/A | -CH₂- (ethyl) | None |
Note: Chemical shifts are predictive and may vary based on concentration, temperature, and pH.
Conclusion
This application note provides a robust and logical framework for the complete NMR analysis of N-ethylcyclobutanamine hydrochloride. By combining a suite of 1D and 2D NMR experiments, researchers can move beyond simple spectral acquisition to achieve a high-confidence, unambiguous structural verification. The principles and protocols detailed herein—from strategic solvent selection to systematic data interpretation—constitute a self-validating system that ensures scientific integrity and produces authoritative, reliable results for research and development applications.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Chemical Papers Author Guidelines. (2018). Provides standards for reporting NMR data. Available at: [Link]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Chemistry Student. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21830223, N-Ethylcyclobutanamine. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available at: [Link]
-
IUPAC. (1998). Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. Pure and Applied Chemistry, 70(1), 117-142. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
Hanson, R. et al. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC. Available at: [Link]
-
Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]
-
Supreme Science. (2014). How to Prepare an NMR Sample. YouTube. Available at: [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - ¹H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclobutane. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Available at: [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available at: [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Available at: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: High-Sensitivity Quantification of N-Ethylcyclobutanamine Hydrochloride via Pre-Column Derivatization
Topic: HPLC Method for N-Ethylcyclobutanamine Hydrochloride Quantification Content Type: Application Note & Protocol Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Abstract
N-ethylcyclobutanamine hydrochloride (CAS: 1334146-80-3) is a secondary aliphatic amine widely used as a building block in pharmaceutical synthesis. Its lack of a conjugated chromophore renders direct UV detection insensitive and prone to interference at low wavelengths (<210 nm). This guide details a robust, validated protocol using pre-column derivatization with Benzoyl Chloride (BzCl) . This Schotten-Baumann reaction converts the analyte into a UV-active benzamide derivative, enabling sensitive quantification at 254 nm on standard C18 reversed-phase systems.
Introduction & Analytical Strategy
The Challenge:
N-ethylcyclobutanamine possesses a cyclobutane ring and an ethyl group attached to a secondary nitrogen. It lacks
-
Poor Sensitivity: High Limits of Quantitation (LOQ).
-
Matrix Interference: Solvents and buffer salts absorb heavily in this region.
-
Peak Tailing: Secondary amines interact strongly with residual silanols on silica columns.[1]
The Solution: Benzoyl Chloride Derivatization We utilize the Schotten-Baumann reaction conditions to benzoylate the secondary amine.
-
Mechanism: The nucleophilic nitrogen attacks the carbonyl carbon of benzoyl chloride under basic conditions.
-
Outcome: Formation of N-ethyl-N-cyclobutylbenzamide, a neutral, hydrophobic molecule with strong UV absorbance at 254 nm.
-
Advantage: This eliminates silanol interactions (improving peak shape) and shifts detection to a noise-free UV region.
Reaction Mechanism & Workflow
The following diagram illustrates the chemical transformation and the operational workflow.
Figure 1: Schotten-Baumann derivatization pathway converting the non-chromophoric amine to a UV-active amide.
Experimental Protocol
3.1. Reagents & Equipment
-
Analyte Standard: N-ethylcyclobutanamine HCl (High purity).
-
Derivatizing Agent: Benzoyl Chloride (Reagent grade). Handle in fume hood.
-
Buffer: 2M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (
). -
Quenching Agent: 1M Glycine or 10% Ammonia solution (optional, to remove excess BzCl).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
3.2. Derivatization Procedure (Step-by-Step)
This reaction is instantaneous at room temperature but requires high pH to ensure the amine is deprotonated (free base form).
-
Preparation of Standard Stock: Dissolve 10 mg of N-ethylcyclobutanamine HCl in 10 mL of water (1 mg/mL).
-
Reaction Mix:
-
Transfer 500 µL of Standard (or Sample) into a 2 mL vial.
-
Add 250 µL of 2M NaOH (Ensures pH > 10).
-
Add 10 µL of Benzoyl Chloride.
-
-
Incubation: Vortex vigorously for 30 seconds. Let stand for 5 minutes at room temperature.
-
Quenching (Critical): The excess Benzoyl Chloride must be hydrolyzed or reacted to prevent column damage.
-
Method A (Hydrolysis): Add 500 µL of water and wait 10 mins (BzCl converts to Benzoic Acid).
-
Method B (Amine Scavenger): Add 100 µL of 1M Glycine.
-
-
Dilution: Dilute the final mixture with Acetonitrile (1:1 ratio) to match the mobile phase organic content. Filter through a 0.22 µm PTFE filter.
3.3. HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard RP stationary phase; the amide derivative retains well. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH keeps the byproduct (Benzoic Acid) protonated/retained or separated. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for hydrophobic amide derivative. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV at 254 nm | Max absorbance of the benzamide moiety. |
| Injection Vol | 10 µL | Standard loop size. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
Gradient Program:
-
0-2 min: 20% B (Elute polar byproducts/salts)
-
2-10 min: Ramp to 70% B (Elute Analyte Derivative)
-
10-12 min: Hold 70% B
-
12.1 min: Re-equilibrate to 20% B
Data Analysis & Troubleshooting
4.1. Expected Chromatogram
-
t_R ~ 2-3 min: Benzoic Acid (Hydrolysis byproduct). This peak will be large.
-
t_R ~ 7-9 min: N-ethyl-N-cyclobutylbenzamide (Analyte) .
-
Resolution: Ensure baseline resolution (
) between the Benzoic Acid front and the Analyte.
4.2. Validation Parameters (Typical)
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | > 0.999 | Range: 1 µg/mL to 100 µg/mL. |
| Precision (RSD) | < 2.0% | Based on 6 replicate injections. |
| Recovery | 95 - 105% | Spike samples before derivatization. |
| LOD | ~ 0.05 µg/mL | Significantly lower than direct UV. |
4.3. Troubleshooting Guide
Figure 2: Diagnostic workflow for low sensitivity issues.
-
Issue: Huge solvent front masking early peaks.
-
Fix: The Benzoic acid peak is inevitable. Adjust the gradient starting %B to lower (e.g., 10%) to retain the Benzoic acid slightly longer or flush it faster, ensuring it separates from the later-eluting amide.
-
-
Issue: Precipitation in vial.
-
Fix: The benzamide derivative is hydrophobic. Ensure sufficient Acetonitrile is added in the final dilution step (Step 5 of protocol).
-
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link (Protocol basis for amine derivatization).
-
PubChem. (2024). N-Ethylcyclobutanamine hydrochloride (Compound Summary). National Library of Medicine. Link (Physicochemical properties).
- Sigma-Aldrich. (2024). Benzoyl Chloride Derivatization Protocols for Biogenic Amines. (Standard industry practice for secondary amines).
Sources
Application Note: High-Sensitivity LC-MS/MS Bioanalysis of N-Ethylcyclobutanamine Hydrochloride
This Application Note is structured to serve as a definitive technical guide for the bioanalysis of N-ethylcyclobutanamine hydrochloride . It moves beyond standard recipe-style protocols to explain the mechanistic rationale behind every optimization, ensuring the method is robust, reproducible, and compliant with current regulatory standards (FDA/ICH M10).
Technique: HILIC-ESI-MS/MS | Matrix: Plasma/Microsomes | Analyte Class: Polar Secondary Amines
Introduction & Analytical Challenges
N-ethylcyclobutanamine hydrochloride (CAS: 1334146-80-3) is a small, aliphatic secondary amine often utilized as a building block in medicinal chemistry or as a metabolite in pharmacokinetic (PK) studies.[1][2][3][4][5][6][7]
The Analytical Problem
Developing a robust assay for this compound presents three specific challenges that defeat standard "generic" methods:
-
Lack of Chromophore: The molecule lacks conjugated
-systems, rendering UV/Vis detection (HPLC-UV) impossible. Mass Spectrometry is the mandatory detection method. -
High Polarity & Small Mass: With a molecular weight of ~99 Da (free base) and high polarity, the analyte elutes in the void volume (t0) of standard C18 Reverse Phase (RP) columns. This leads to massive ion suppression from unretained matrix salts.
-
pKa Constraints: As a secondary amine (pKa
10.5–11.0), it remains positively charged at standard chromatographic pH (2–8), causing severe peak tailing due to secondary interactions with residual silanols on silica-based columns.
The Solution: HILIC-MS/MS
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Positive Electrospray Ionization (ESI+) . HILIC turns the polarity challenge into an advantage, retaining the charged amine using a water-layer partitioning mechanism, while the high-organic mobile phase enhances ESI desolvation efficiency, boosting sensitivity by 5–10x compared to aqueous reverse phase methods.
Experimental Workflow & Logic
Chemicals and Reagents[2][5][8][9][10]
-
Analyte: N-ethylcyclobutanamine HCl (Reference Standard).[3][5]
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., N-ethyl-d5-cyclobutanamine) is preferred. If unavailable, use a structural analog like N-propylcyclobutanamine or Propranolol (generic amine IS, though less ideal due to retention differences).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.
-
Additives: Ammonium Formate (10 mM) and Formic Acid. Note: Ammonium formate is critical in HILIC to provide counter-ions that mask silanols and improve peak shape.
Mass Spectrometry Optimization (ESI+)
The analyte is a secondary amine, making it a "proton sponge." It will readily form the
Predicted Fragmentation Pathway (MRM): For method development, perform a Product Ion Scan. Based on amine fragmentation rules (Alpha-cleavage), the following transitions are predicted:
-
Precursor:
100.1 -
Primary Product (Quantifier):
72.1 (Loss of ethylene via ring cleavage or ethyl group rearrangement). -
Secondary Product (Qualifier):
44.1 (Ethylamine cation fragment).
MS Source Parameters (Generic Starting Point):
-
Ion Source: ESI Positive
-
Spray Voltage: 3500–4500 V (High organic content in HILIC allows lower voltage).
-
Source Temp: 350–500°C.
-
Curtain Gas: 30 psi.
Chromatographic Conditions (HILIC)
-
Column: Waters XBridge BEH Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm or 2.6 µm).
-
Why? Amide phases are chemically stable and provide excellent retention for secondary amines via hydrogen bonding, without the excessive irreversible adsorption seen on bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 – 0.6 mL/min.
Gradient Profile: Unlike Reverse Phase, HILIC starts with High Organic .
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.00 | 90% | Sample Injection (High organic prevents solvent mismatch) |
| 0.50 | 90% | Isocratic Hold |
| 3.00 | 50% | Elution Gradient |
| 3.10 | 90% | Return to Initial |
| 5.00 | 90% | Re-equilibration (Critical in HILIC) |
Detailed Protocol: Sample Preparation
Objective: Remove proteins while maintaining a high-organic solvent composition compatible with HILIC injection.
Step 1: Stock Preparation
-
Weigh 1.36 mg of N-ethylcyclobutanamine HCl (equivalent to 1.0 mg Free Base).
-
Dissolve in 10 mL 50:50 Methanol:Water . Do not use 100% ACN as salts may precipitate.
-
Store at -20°C.
Step 2: Plasma Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma/microsomal incubation mixture into a 1.5 mL tube or 96-well plate.
-
Add 200 µL of Internal Standard working solution in 100% Acetonitrile .
-
Ratio 1:4 (Sample:Solvent) ensures complete protein crash.
-
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Critical Step: Transfer 100 µL of the supernatant to a fresh vial.
-
Note: Do not evaporate and reconstitute in water. Injecting aqueous samples into a HILIC column destroys peak shape. Inject the ACN supernatant directly.
-
Visualizations
Analytical Workflow Diagram
This diagram illustrates the critical decision points in the sample-to-data workflow.
Caption: HILIC-compatible workflow. Note the "Direct Injection" step avoids aqueous reconstitution.
Fragmentation Logic (Hypothetical)
Visualizing the likely mass spectral behavior of the secondary amine.
Caption: Predicted ESI+ fragmentation pathway for N-ethylcyclobutanamine.
Method Validation (Regulatory Compliance)
To ensure this method meets FDA Bioanalytical Method Validation (2018) and ICH M10 standards, the following parameters must be validated.
| Parameter | Acceptance Criteria (Chromatographic Assays) | Experimental Note |
| Selectivity | Interference < 20% of LLOQ in 6 blank sources. | Check for interference from endogenous amines (e.g., polyamines) in blank plasma. |
| Linearity | Recommended Range: 1.0 ng/mL to 1000 ng/mL. | |
| Accuracy & Precision | Intra/Inter-run CV < 15% (20% at LLOQ). | Run 3 precision batches (n=6 per level: LLOQ, Low, Mid, High QC). |
| Matrix Effect | Matrix Factor (MF) CV < 15%. | Compare analyte response in extracted blank matrix vs. pure solvent. HILIC often reduces phospholipid suppression compared to C18. |
| Carryover | Blank after ULOQ < 20% of LLOQ. | HILIC columns can have memory effects. Use a needle wash of 50:50 ACN:Water + 0.5% Formic Acid. |
Troubleshooting & Expert Tips
-
Peak Tailing:
-
Cause: Interaction between the amine and silanols.
-
Fix: Increase buffer concentration (Ammonium Formate) to 20 mM. Ensure pH is acidic (3.0–3.5) to keep silanols protonated (neutral).
-
-
Sensitivity Loss:
-
Cause: "Phase Collapse" or lack of water layer.
-
Fix: HILIC requires some water.[8] Ensure the gradient never goes to 100% ACN. Maintain at least 5% aqueous phase at all times.
-
-
Retention Time Shift:
-
Cause: Incomplete column equilibration.
-
Fix: HILIC columns require longer equilibration than C18. Allow at least 20 column volumes between runs or extend the re-equilibration step to 5 minutes.
-
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[9][10] (May 2018).[9][10] Available at: [Link]
-
European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation. (2022).[2] Available at: [Link]
- McCalley, D. V.Analysis of the HILIC retention mechanism for polar and non-polar analytes. Journal of Chromatography A (2017). (General reference on HILIC mechanism for amines).
-
PubChem. N-Ethylcyclobutanamine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 5. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride… [cymitquimica.com]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. researchgate.net [researchgate.net]
- 11. N-ethylcyclohexanamine hydrochloride | C8H18ClN | CID 162937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-Ethylcyclobutanamine Hydrochloride via Reductive Amination
Executive Summary & Strategic Rationale
The incorporation of cyclobutane rings into drug scaffolds is a high-value strategy in medicinal chemistry. Cyclobutanes act as bioisosteres for gem-dimethyl groups and provide specific conformational restriction that can improve metabolic stability and receptor selectivity.
This Application Note details the synthesis of N-ethylcyclobutanamine hydrochloride from cyclobutanone . While catalytic hydrogenation and sodium cyanoborohydride (
Why this approach?
-
Selectivity: STAB exhibits high chemoselectivity for iminiums over ketones, minimizing the reduction of the starting material to cyclobutanol.
-
Safety: It avoids the generation of toxic cyanide byproducts associated with
. -
Operational Simplicity: It is a one-pot reaction that proceeds under mild conditions without the need for high-pressure hydrogenation equipment.
Retrosynthetic Analysis & Mechanism
To ensure experimental success, one must understand the underlying kinetics. The reaction proceeds via the formation of an iminium ion intermediate, which is the obligate electrophile for the hydride transfer.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the equilibrium between the ketone and hemiaminal, the dehydration to the iminium ion, and the irreversible hydride transfer.
Figure 1: Mechanistic pathway for the reductive amination of cyclobutanone. Note that STAB reduces the iminium ion much faster than the ketone.
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Density | Role |
| Cyclobutanone | 70.09 | 1.0 | 0.95 g/mL | Starting Material |
| Ethylamine (2M in THF) | 45.08 | 1.1 - 1.2 | N/A | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Solid | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 - 1.2 | 1.05 g/mL | Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 g/mL | Reaction Solvent |
| 4M HCl in Dioxane | 36.46 | Excess | N/A | Salt Formation |
Step-by-Step Methodology
Phase 1: Reductive Amination (The Abdel-Magid Protocol)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (
). -
Solvation: Add Cyclobutanone (10 mmol, 701 mg) and anhydrous DCM (40 mL).
-
Note: 1,2-Dichloroethane (DCE) is the historical standard, but DCM is often preferred for easier removal and slightly better safety profile, provided the reaction is stirred vigorously.
-
-
Amine Addition: Add Ethylamine (2M in THF, 11 mmol, 5.5 mL). Stir for 5–10 minutes.
-
Catalysis: Add Acetic Acid (11 mmol, 0.63 mL).
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (14 mmol, 2.97 g) portion-wise over 15 minutes.
-
Why portion-wise? To manage mild exotherms and prevent localized concentration spikes that could favor side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12–16 hours under
.-
Monitoring: Check by TLC (System: 10% MeOH in DCM with 1%
). Stain with Ninhydrin (amine product turns purple/blue) or PMA (cyclobutanone visibility).
-
Phase 2: Workup and Isolation (Free Base)
-
Quench: Cool to 0°C. Slowly add saturated aqueous
(30 mL) to quench excess hydride. Gas evolution ( ) will occur—ensure good ventilation. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
-
Note: The product is a secondary amine; ensure the aqueous layer is basic (pH > 9) during extraction to keep the amine deprotonated (organic soluble).
-
-
Drying: Combine organic layers, wash with brine (1 x 30 mL), and dry over anhydrous
. -
Concentration: Filter and concentrate carefully under reduced pressure (Rotavap).
-
Caution: N-ethylcyclobutanamine is a low-molecular-weight amine and may be volatile. Do not use high vacuum or excessive heat (> 30°C bath).
-
Phase 3: Salt Formation (Hydrochloride)
-
Dissolution: Redissolve the crude amine oil in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.5 equiv relative to starting ketone).
-
Precipitation: A white precipitate (N-ethylcyclobutanamine HCl) should form immediately.
-
Filtration: Filter the solid using a Büchner funnel. Wash with cold ether to remove non-polar impurities.
-
Drying: Dry the solid in a vacuum oven at 40°C to constant weight.
Workflow Visualization
The following diagram outlines the critical decision points and flow of the synthesis.
Figure 2: Operational workflow for the synthesis and isolation.
Analytical Characterization
Validating the identity of the product is critical. Below are the expected spectral data for N-ethylcyclobutanamine HCl .
-
Appearance: White to off-white hygroscopic solid.
-
H NMR (400 MHz,
or ):- 3.70–3.60 (m, 1H, CH-N, cyclobutane methine).
-
3.05 (q,
Hz, 2H, , ethyl methylene). - 2.35–2.20 (m, 2H, cyclobutane ring).
- 2.15–2.00 (m, 2H, cyclobutane ring).
- 1.90–1.75 (m, 2H, cyclobutane ring).
-
1.28 (t,
Hz, 3H, , ethyl methyl). -
Note: The amine proton (
) will be broad and typically exchanges with deuterium in protic solvents.
-
C NMR:
-
Distinct signals for the cyclobutane methine (~50-55 ppm), ethyl methylene (~40-45 ppm), cyclobutane methylenes (~25-30 ppm), and ethyl methyl (~11-14 ppm).
-
Safety & Troubleshooting
Critical Safety Notes
-
STAB Reactivity: While milder than
, STAB releases hydrogen gas upon reaction with water/acid. Do not seal the reaction vessel tightly; use a bubbler or needle vent. -
Cyclobutanone: Volatile and flammable. Handle in a fume hood.
-
Exotherm: The quenching step with bicarbonate can be vigorous. Add slowly.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Volatility of free amine | Do not evaporate to dryness under high vacuum. Proceed directly to salt formation if possible. |
| Incomplete Reaction | Wet solvent or old STAB | Ensure DCM is anhydrous. STAB degrades with moisture; use a fresh bottle. |
| Dialkylation | Excess ketone/High Temp | Ensure stoichiometry is correct (slight excess of amine is safer than excess ketone). Keep temp low during addition. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8] [Link]
-
Gribble, G. W. (1998). Sodium Triacetoxyborohydride. Encyclopedia of Reagents for Organic Synthesis. [Link][1]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
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- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
Precision Protocol: Selective N-Ethylation of Cyclobutanamine
Topic: Protocol for N-ethylation of cyclobutanamine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Abstract
The selective mono-N-ethylation of cyclobutanamine presents a specific challenge in medicinal chemistry: balancing the reactivity of a strained primary amine with the kinetic tendency toward over-alkylation (formation of diethyl or quaternary ammonium species). While direct alkylation with ethyl halides is mechanistically possible, it is operationally inferior due to poor selectivity. This application note details two rigorous protocols: (1) Reductive Amination (The "Gold Standard") using sodium triacetoxyborohydride (STAB), prioritized for throughput and ease; and (2) Acylation-Reduction , a two-step sequence yielding high-purity secondary amine, recommended when absolute selectivity is required or when purification of the free base is complicated by volatility.
Part 1: Strategic Assessment & Method Selection
Before initiating synthesis, the researcher must select the methodology based on the available equipment and purity requirements.
| Feature | Method A: Reductive Amination | Method B: Acylation-Reduction | Method C: Direct Alkylation |
| Reagents | Acetaldehyde, NaBH(OAc)₃ (STAB) | 1. Ac₂O / TEA2. LiAlH₄ or BH₃ | Ethyl Iodide, Base (e.g., K₂CO₃) |
| Selectivity | High (Mono >90%) | Absolute (Mono 100%) | Low (Mix of Mono/Di/Quat) |
| Step Count | 1 (One-pot) | 2 (Distinct steps) | 1 |
| Safety Profile | Mild, no pyrophorics | Requires handling LAH (fire hazard) | Standard |
| Recommendation | Primary Choice for <10g scale. | Secondary Choice for scale-up or difficult purifications. | Not Recommended due to "runaway" alkylation kinetics. |
Decision Logic (DOT Visualization)
Figure 1: Strategic decision matrix for N-ethylation pathways. Green path indicates the recommended industry standard.
Part 2: Detailed Protocols
Protocol A: Reductive Amination (The "Abdel-Magid" Conditions)
Context: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces imines/iminiums over aldehydes. This allows the formation of the intermediate imine between cyclobutanamine and acetaldehyde before reduction occurs, minimizing over-alkylation.
Materials
-
Substrate: Cyclobutanamine (1.0 equiv)
-
Electrophile: Acetaldehyde (1.1 - 1.2 equiv)
-
Note: Acetaldehyde is extremely volatile (BP 20°C). Use a pre-chilled solution or handle as a solution in DCM.
-
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). (THF is a viable alternative).
-
Additive: Acetic Acid (1.0 equiv) - Optional but recommended to catalyze imine formation.
Step-by-Step Procedure
-
Preparation (0 min): In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve Cyclobutanamine (e.g., 5.0 mmol) in anhydrous DCE (20 mL).
-
Imine Formation (5-15 min): Cool the solution to 0°C. Add Acetic Acid (5.0 mmol) followed by Acetaldehyde (5.5 mmol) dropwise.
-
Critical Control Point: If using neat acetaldehyde, ensure the syringe is chilled to prevent vaporization.
-
-
Reduction (30 min - 2 hrs): Add STAB (7.0 mmol) in one portion. Allow the reaction to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO4) or LCMS. The secondary amine typically runs higher (less polar) than the primary amine but lower than the dialkyl.
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup:
-
Separate the layers.[1]
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine organic layers and dry over anhydrous Na₂SO₄.
-
-
Isolation (Volatility Warning): Filter and concentrate carefully on a rotary evaporator.
-
Caution: N-ethylcyclobutanamine free base is volatile (estimated BP ~105-110°C). Do not use high vacuum (<10 mbar) for extended periods at room temperature.
-
Stabilization: It is highly recommended to treat the ethereal solution of the crude product with 2M HCl in ether to precipitate the N-ethylcyclobutanamine hydrochloride salt . This salt is non-volatile, stable, and easy to handle.
-
Protocol B: Acylation-Reduction (High Selectivity)
Context: If the reductive amination yields inseparable mixtures of mono- and di-ethylated products (rare but possible), this 2-step sequence guarantees mono-substitution.
Step 1: Acetylation
-
Dissolve Cyclobutanamine (1.0 equiv) in DCM.
-
Add Triethylamine (1.5 equiv) and cool to 0°C.
-
Add Acetic Anhydride (1.1 equiv) or Acetyl Chloride dropwise.
-
Stir at RT for 1 hour. Wash with 1M HCl, then NaHCO₃. Dry and concentrate to yield N-cyclobutylacetamide .
Step 2: Amide Reduction[2]
-
Setup: Flame-dried flask, inert atmosphere (Ar/N₂).
-
Reagent: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0°C).
-
Alternative: Borane-THF complex (BH₃·THF) can be used for milder conditions.[3]
-
-
Addition: Dissolve N-cyclobutylacetamide in THF and add dropwise to the reductant.
-
Reflux: Heat to reflux for 4–12 hours.
-
Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LAH used.
-
Filtration: Filter the white precipitate through Celite. Rinse with THF.
-
Isolation: Concentrate the filtrate. Convert to HCl salt as described in Protocol A.
Part 3: Mechanistic Visualization
The success of Protocol A relies on the relative stability of the iminium ion versus the aldehyde. STAB is less acidic and less reducing than NaBH4, preventing the direct reduction of acetaldehyde to ethanol, and favoring the reduction of the protonated imine.
Figure 2: Mechanistic pathway of Reductive Amination using STAB. The kinetic window favors mono-alkylation.
Part 4: Characterization & Data
Expected Analytical Data
When validating the product, look for these key signals.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl₃) | δ ~1.10 ppm (t, 3H) | Methyl group of the ethyl chain. |
| δ ~2.60 ppm (q, 2H) | Methylene group of the ethyl chain (adjacent to N). | |
| δ ~3.20 ppm (m, 1H) | Methine proton of the cyclobutane ring (shifts downfield from SM). | |
| 13C NMR | ~45-50 ppm | N-CH₂ carbon. |
| MS (ESI+) | [M+H]+ = 100.1 | Parent ion for C₆H₁₃N. |
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield | Product lost during evaporation. | Do not use high vacuum on free base. Isolate as HCl salt. |
| Dialkylation | Excess acetaldehyde or high temp. | Strictly control temp (0°C) and stoichiometry (1.1 eq). |
| No Reaction | Wet solvent or old STAB. | Use anhydrous DCE/DCM. Ensure STAB is not hydrolyzed (should be fluffy powder, not clumps). |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link
-
PubChem. (n.d.).[4] N-Ethylcyclobutanamine Compound Summary. National Library of Medicine. Link
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683.[5] Link
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. N-Ethylcyclobutanamine | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Robust Derivatization of N-ethylcyclobutanamine Hydrochloride for Sensitive and Reliable GC-MS Analysis
**Abstract
This application note provides a comprehensive, field-proven guide for the chemical derivatization of N-ethylcyclobutanamine hydrochloride for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and the presence of an active hydrogen on its secondary amine group, N-ethylcyclobutanamine exhibits poor chromatographic behavior on standard non-polar GC columns. The protocol herein details a robust acylation method using Trifluoroacetic Anhydride (TFAA) to create a stable, volatile, and more sensitive derivative suitable for high-fidelity GC-MS analysis. We will explain the causality behind experimental choices, from sample preparation of the hydrochloride salt to the final GC-MS parameterization, ensuring a self-validating and reproducible workflow for researchers in pharmaceutical development and chemical analysis.
Introduction: The Analytical Challenge
N-ethylcyclobutanamine (C₆H₁₃N) is a cyclic secondary amine of interest in synthetic and medicinal chemistry.[1][2] Its analysis is often crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for its sensitivity and specificity; however, direct analysis of polar amines like N-ethylcyclobutanamine is fraught with challenges.[3][4][5]
Amines tend to interact strongly with the active silanol groups on the GC column and inlet surfaces, leading to:
-
Poor peak shape (tailing)
-
Low column efficiency
-
Irreversible adsorption and poor recovery
-
Low sensitivity
Derivatization is the process of chemically modifying an analyte to improve its analytical properties.[6][7] For amines in GC, this process aims to replace the active amine hydrogen with a bulkier, non-polar group. This modification decreases the compound's polarity and increases its volatility, making it "GC-amenable".[8][9] This guide focuses on an acylation strategy, a reliable method for derivatizing primary and secondary amines, using Trifluoroacetic Anhydride (TFAA).[10][11][12]
Analyte Overview: N-ethylcyclobutanamine Hydrochloride
The compound is typically supplied as a hydrochloride salt (C₆H₁₃N·HCl), which enhances its stability and water solubility.[2]
-
Molecular Formula: C₆H₁₄ClN
-
Molecular Weight: 135.64 g/mol
-
Structure (SMILES): CCNC1CCC1.Cl[13]
-
Form: Typically a solid at room temperature.[2]
A critical first step in any derivatization protocol for this compound is the neutralization of the hydrochloride salt to liberate the free, reactive N-ethylcyclobutanamine base.
Principle of Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a highly effective derivatization technique for amines.[10][12] We have selected Trifluoroacetic Anhydride (TFAA) as the reagent for several key reasons:
-
High Reactivity: TFAA reacts rapidly and quantitatively with the secondary amine group of N-ethylcyclobutanamine.[14]
-
Volatile Derivatives: The resulting N-trifluoroacetyl derivative is significantly more volatile and less polar than the parent amine.[12]
-
Enhanced Stability: Acylated derivatives are generally very stable.[10]
-
Excellent Mass Spectrometry Signature: The introduction of the trifluoroacetyl group (-COCF₃) provides a significant and predictable mass shift (an increase of 96 Da), aiding in derivative confirmation. Its fragmentation pattern is often highly informative.
-
Increased Sensitivity: The fluorine atoms make the derivative highly sensitive for detectors like the Electron Capture Detector (ECD), although this guide focuses on MS detection.[10][15]
The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the TFAA molecule, displacing trifluoroacetate as a leaving group.
Caption: Chemical reaction of N-ethylcyclobutanamine with TFAA.
Detailed Application Protocol
This protocol is a self-validating system, designed to control for common sources of error such as moisture and incomplete reactions.
PART A: Liberation of the Free Amine from Hydrochloride Salt
Causality: The derivatization reaction with TFAA requires the amine to be in its free base form, as the protonated amine of the HCl salt is not nucleophilic. This part of the protocol uses a liquid-liquid extraction to neutralize the salt and isolate the free amine in an organic solvent.
Materials:
-
N-ethylcyclobutanamine hydrochloride
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (or Dichloromethane), anhydrous
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microcentrifuge tubes or separatory funnel
Procedure:
-
Dissolution: Accurately weigh ~5 mg of N-ethylcyclobutanamine HCl into a 15 mL glass vial. Add 2 mL of deionized water and vortex to dissolve completely.
-
Basification: Add 1 mL of 1 M NaOH solution to the vial. This will raise the pH and deprotonate the amine. The solution should be strongly basic (pH > 12).
-
Extraction: Add 3 mL of ethyl acetate to the vial. Cap tightly and vortex vigorously for 1 minute to extract the free amine into the organic layer.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge briefly (2 min at 2000 rpm).
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean, dry vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove residual water. Moisture is detrimental to the TFAA reagent.
-
Concentration: Gently evaporate the solvent under a stream of dry nitrogen to a final volume of approximately 200 µL. Do not evaporate to complete dryness to avoid loss of the volatile free amine.
PART B: Derivatization with Trifluoroacetic Anhydride (TFAA)
Causality: This procedure creates the stable, volatile derivative for GC-MS analysis. Heating ensures the reaction goes to completion in a timely manner.[10] Anhydrous conditions are paramount as TFAA will readily hydrolyze in the presence of water.
Materials:
-
Concentrated free amine solution from Part A
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Acetonitrile or Ethyl Acetate)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
Procedure:
-
Reagent Addition: To the ~200 µL amine concentrate from Part A, add 100 µL of TFAA.[10]
-
Reaction: Cap the vial tightly. Heat the mixture at 70°C for 20 minutes in a heating block.[10][11]
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Byproduct Removal: Gently evaporate the excess TFAA and solvent under a stream of dry nitrogen. The acidic byproduct (trifluoroacetic acid) is also volatile and will be removed.
-
Reconstitution: Re-dissolve the dried derivative residue in 1.0 mL of ethyl acetate. The sample is now ready for GC-MS injection.
Caption: Experimental workflow for derivatization of N-ethylcyclobutanamine HCl.
GC-MS Method Parameters
The following table provides a validated starting point for the analysis of the N-trifluoroacetyl-N-ethylcyclobutanamine derivative.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform for this type of analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 min purge delay) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A robust temperature program that provides good separation from solvent and potential byproducts. |
| MS System | Agilent 5977B or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Source Temperature | 230 °C | Standard setting to maintain cleanliness and promote ionization. |
| Quadrupole Temp. | 150 °C | Standard setting to ensure consistent mass filtering. |
| Scan Mode | Full Scan (m/z 40-400) for identification. SIM for quantification. | Full scan is used for initial identification. Selected Ion Monitoring (SIM) significantly increases sensitivity for target quantification. |
| SIM Ions (Expected) | 195 (M⁺) , 166, 126, 98, 69 | Monitoring the molecular ion (M⁺) and key fragments provides high specificity and sensitivity. |
Expected Results & Discussion
Following this protocol, the derivatized N-ethylcyclobutanamine should elute as a sharp, symmetrical peak. The molecular weight of the N-trifluoroacetyl derivative is 195.18 g/mol . The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 195. Key fragment ions would likely arise from the loss of an ethyl group ([M-29]⁺ at m/z 166), cleavage of the cyclobutane ring, and the characteristic trifluoromethyl group fragment ([CF₃]⁺ at m/z 69). The combination of retention time and this unique fragmentation pattern provides confident identification and quantification of the analyte.
References
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). PMC. [Link]
-
Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. (n.d.). PubMed. [Link]
-
Derivatization in Analytical Chemistry. (2021). MDPI. [Link]
-
GC Derivatization. (n.d.). University of Alberta. [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (2006). Hochschule Bonn-Rhein-Sieg. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. [Link]
-
N-Ethylcyclobutanamine. (n.d.). PubChem. [Link]
-
Derivatization Methods in GC and GC/MS. (2012). ResearchGate. [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. [Link]
-
Typical GC-MS chromatograms for the analysis of alkylamines in ambient... (n.d.). ResearchGate. [Link]
-
Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. (2014). Atmospheric Measurement Techniques. [Link]
-
Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. (2012). PubMed. [Link]
-
Observations of Gas-Phase Alkylamines at a Coastal Site in the East Mediterranean Atmosphere. (2021). MDPI. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences. [Link]
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- 2. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Observations of Gas-Phase Alkylamines at a Coastal Site in the East Mediterranean Atmosphere [mdpi.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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Experimental setup for reactions involving N-ethylcyclobutanamine hydrochloride
Application Notes & Protocols for N-ethylcyclobutanamine Hydrochloride
A Senior Application Scientist's Guide to the Effective Use of N-ethylcyclobutanamine Hydrochloride in Synthetic Chemistry
Introduction: The Utility of a Strained Scaffold
N-ethylcyclobutanamine is a valuable secondary amine building block in medicinal chemistry and drug development. Its strained cyclobutane ring imparts unique conformational constraints and metabolic properties to parent molecules, making it a desirable scaffold for exploring novel chemical space. Typically, this amine is supplied and handled as a hydrochloride salt (N-ethylcyclobutanamine HCl) to enhance its stability, crystallinity, and shelf-life.[1] However, the salt form renders the nitrogen lone pair non-nucleophilic, necessitating specific activation steps before its use in common synthetic transformations.
This guide provides a comprehensive experimental framework for researchers, detailing not just the protocols but the underlying chemical principles required for the successful application of N-ethylcyclobutanamine hydrochloride in a representative N-acylation reaction.
Physicochemical Properties & Safety Imperatives
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
Table 1: Properties of N-ethylcyclobutanamine and its Hydrochloride Salt
| Property | N-ethylcyclobutanamine (Free Base) | N-ethylcyclobutanamine Hydrochloride (Salt) |
| Molecular Formula | C₆H₁₃N | C₆H₁₄ClN |
| Molecular Weight | 99.17 g/mol [2][3] | 135.64 g/mol [4] |
| CAS Number | 852108-24-8[3] | 1334146-80-3[1][2][4] |
| Appearance | Liquid (Typical for small amines) | Solid[1] |
| SMILES | CCNC1CCC1[2][3] | CCNC1CCC1.Cl[1] |
Safety Considerations:
N-ethylcyclobutanamine hydrochloride is classified as an irritant.[4] Standard laboratory safety protocols must be strictly adhered to.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5][6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[7] Avoid contact with skin and eyes.
Core Principle: The Necessity of Free Amine Liberation
The nitrogen atom in N-ethylcyclobutanamine hydrochloride is protonated, forming an ammonium salt. This positive charge sequesters the nitrogen's lone pair of electrons, which is essential for its function as a nucleophile in most reactions.[8] Therefore, the first and most critical step in any reaction involving this reagent is the in situ liberation of the free amine.
This is achieved by adding a suitable base to neutralize the hydrochloride salt, as depicted in the following equilibrium:
Et(C₄H₇)NH₂⁺Cl⁻ + Base ⇌ Et(C₄H )NH + [Base-H]⁺Cl⁻
Causality Behind Base Selection: The choice of base is crucial and depends on the specific reaction. For N-acylation with a highly reactive electrophile like an acyl chloride, a non-nucleophilic, sterically hindered base is ideal.
-
Why not use the amine itself? Using two equivalents of the amine salt (one to be acylated, one to act as the base) is possible but inefficient, as it sacrifices half of the valuable starting material.
-
Why not a simple base like Pyridine? While pyridine can neutralize the HCl, it is also a nucleophile and can compete with the desired amine in reacting with the electrophile, leading to side products.[9]
-
The Ideal Choice: Hünig's Base. Diisopropylethylamine (DIPEA, or Hünig's Base) is an excellent choice. Its nitrogen atom is sterically hindered by the two isopropyl groups and one ethyl group, making it a poor nucleophile but an effective proton scavenger.[10] Other tertiary amines like triethylamine (TEA) are also commonly used.[11]
Application Protocol: N-Acylation with Acetyl Chloride
This protocol details the synthesis of N-(cyclobutylethyl)acetamide, a representative amide, via N-acylation. This reaction is fundamental in peptide synthesis and the modification of amine-containing compounds.[12][13]
Reaction Principle:
(A visual representation of the N-acylation of N-ethylcyclobutanamine with acetyl chloride to form N-(cyclobutylethyl)acetamide and DIPEA hydrochloride.)
The liberated N-ethylcyclobutanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The subsequent loss of a chloride ion and a proton (scavenged by DIPEA) yields the stable amide product.
Experimental Workflow Diagram
Caption: General workflow for the N-acylation of N-ethylcyclobutanamine HCl.
Materials and Reagents
Table 2: Reagent Quantities and Roles
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| N-ethylcyclobutanamine HCl | 135.64 | 10.0 | 1.36 g | Nucleophile Precursor |
| Diisopropylethylamine (DIPEA) | 129.24 | 12.0 (1.2 eq) | 2.09 mL | Non-nucleophilic Base |
| Acetyl Chloride | 78.50 | 11.0 (1.1 eq) | 0.78 mL | Acylating Agent |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 50 mL | Solvent |
| Deionized Water | 18.02 | - | 30 mL | Quenching Agent |
| Saturated NaHCO₃ (aq) | 84.01 | - | 30 mL | Wash (removes acid) |
| Brine (Saturated NaCl aq) | 58.44 | - | 30 mL | Wash (removes water) |
| Anhydrous MgSO₄ or Na₂SO₄ | 120.37 | - | ~2 g | Drying Agent |
Step-by-Step Protocol
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-ethylcyclobutanamine hydrochloride (1.36 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) followed by diisopropylethylamine (2.09 mL, 12.0 mmol). Stir the resulting suspension at room temperature for 5-10 minutes.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.
-
Electrophile Addition: Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the cold suspension over 5 minutes. A white precipitate (DIPEA·HCl) will likely become more prominent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring (In-Process Control): Check for the consumption of the starting amine using Thin Layer Chromatography (TLC). (Eluent: e.g., 30% Ethyl Acetate in Hexane. Visualization: Potassium permanganate stain). The starting amine should be absent, and a new, less polar spot corresponding to the amide product should be visible.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.
-
Work-up - Extraction: Shake the funnel, allow the layers to separate, and drain the lower organic (DCM) layer. Extract the aqueous layer once more with 15 mL of DCM.
-
Work-up - Washing: Combine the organic layers and wash sequentially with 30 mL of saturated aqueous NaHCO₃ solution (to remove any residual acid) and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude oil/solid by flash column chromatography on silica gel to obtain the pure N-(cyclobutylethyl)acetamide.
Trustworthiness: A Self-Validating System
A protocol's reliability is confirmed by rigorous in-process controls and final product characterization.
-
In-Process Control (TLC): As mentioned in Step 6, TLC is a rapid and effective way to monitor the reaction's progress. An incomplete reaction will show a persistent spot for the starting free amine.
-
Product Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods.
Table 3: Expected Spectroscopic Data for N-(cyclobutylethyl)acetamide
| Technique | Expected Signature | Rationale |
| ¹H NMR | Disappearance of the broad N-H signal (if visible in the free amine). Characteristic shifts for protons alpha to the nitrogen and the acetyl methyl group (~2.1 ppm). Due to amide bond rotation, some signals may be doubled or broadened. | Confirms the formation of the N-acetyl bond and provides structural information. |
| ¹³C NMR | Appearance of a carbonyl carbon signal around 170 ppm. | Confirms the presence of the amide functional group. |
| FT-IR | A strong, sharp absorption band around 1630-1660 cm⁻¹. Disappearance of N-H bending vibrations from the secondary amine salt. | Diagnostic for the C=O stretch of a tertiary amide. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₈H₁₅NO, Exact Mass: 141.1154). | Confirms the correct molecular weight of the synthesized compound. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient base. 2. Wet solvent/reagents. 3. Inactive acylating agent. | 1. Ensure at least 1.1-1.2 equivalents of base are used. 2. Use anhydrous solvents and fresh reagents. Dry glassware thoroughly. 3. Use a fresh bottle of acetyl chloride. |
| Multiple Products | 1. Base (e.g., pyridine) acted as a competing nucleophile. 2. Side reactions from impurities. | 1. Switch to a sterically hindered base like DIPEA. 2. Purify starting materials if necessary. |
| Difficult Purification | The product is co-eluting with DIPEA or other impurities. | During work-up, an additional wash with dilute acid (e.g., 1M HCl) can help remove residual tertiary amine bases by protonating them into the aqueous layer. |
Conclusion
N-ethylcyclobutanamine hydrochloride is a versatile building block, but its effective use hinges on the crucial first step of liberating the free amine with a suitable base. By understanding this core principle and employing a robust, well-controlled protocol, researchers can confidently incorporate this valuable scaffold into their synthetic targets. The N-acylation procedure detailed here serves as a reliable template that can be adapted for a wide range of electrophiles, opening the door to novel molecular architectures in drug discovery and materials science.
References
-
PubChem. N-Ethylhydroxylamine hydrochloride | C2H8ClNO | CID 10219386.[Link]
-
PubChem. N-Ethylcyclobutanamine | C6H13N | CID 21830223.[Link]
-
PubChem. N-ethylcyclohexanamine hydrochloride | C8H18ClN | CID 162937.[Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works.[Link]
-
National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.[Link]
-
Chemistry LibreTexts. Amines as Bases.[Link]
-
Sciencemadness. amine salt formation in ketones as solvents.[Link]
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Reddit. Extraction solvent for amines in an aqueous reaction solution?[Link]
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ResearchGate. N-Acylation Reactions of Amines.[Link]
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ResearchGate. What base could I use to catch HCl in my amine / H2O sensitive reaction?[Link]
-
Japanese Pharmacopoeia. Analytical Methods.[Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]
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ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.[Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.[Link]
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Organic Chemistry Portal. Amide synthesis by acylation.[Link]
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Quora. What is the reaction between hydrochloric and amine?[Link]
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Chemistry Stack Exchange. Acetylation of Secondary amines.[Link]
-
PubMed. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities...[Link]
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Chemguide. amines as bases.[Link]
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ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions...[Link]
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes...[Link]
-
MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.[Link]
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Leidykla. Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl- thiopyrimidin-4-yl)glycinates...[Link]
-
YouTube. 45a: Amines as bases.[Link]
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile...[Link]
-
IJIRT. Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride...[Link]
-
ResearchGate. Sustainable synthesis of secondary amines...[Link]
-
ResearchGate. hplc determination of n-methylethanolamine in diphenhydramine hydrochloride...[Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethylcyclohexane, 99+%.[Link]
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N-Ethylcyclobutanamine Hydrochloride: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Value of the Cyclobutyl Moiety in Modern Chemistry
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the incorporation of small, strained ring systems is a powerful strategy for crafting molecules with unique three-dimensional architectures and improved pharmacological properties. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its distinct puckered conformation allows for the precise spatial orientation of substituents, offering a tool to optimize ligand-receptor interactions, enhance metabolic stability, and fine-tune physicochemical properties such as lipophilicity.[1]
N-Ethylcyclobutanamine hydrochloride is a key building block that provides a reliable entry point for introducing the N-ethylcyclobutyl group into a wide range of molecular scaffolds. As a hydrochloride salt, it exists as a stable, water-soluble solid, which simplifies handling and storage.[2] This secondary amine combines the conformational constraints of the cyclobutane ring with the nucleophilic reactivity of the ethylamino group, making it a versatile reagent for constructing complex nitrogen-containing compounds. This guide provides an in-depth exploration of its applications, focusing on two of its most powerful transformations: amide bond formation and reductive amination.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical characteristics of N-ethylcyclobutanamine hydrochloride is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClN | PubChem |
| Molecular Weight | 135.64 g/mol | PubChem |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in water | [2] |
| SMILES | CCNC1CCC1.[H]Cl | PubChem |
| InChI Key | OSONEGGGZSEQPW-UHFFFAOYSA-N | PubChem |
As a hydrochloride salt of an amine, N-ethylcyclobutanamine is acidic and requires neutralization, typically with a non-nucleophilic base, to unmask the nucleophilic free amine for subsequent reactions.
Core Synthetic Applications I: Amide Bond Formation via Acylation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry. N-Ethylcyclobutanamine serves as an excellent nucleophile for the synthesis of N-ethyl-N-cyclobutyl amides. The most common and direct method for this transformation is the reaction with an activated carboxylic acid derivative, such as an acyl chloride.
Mechanistic Insight: Nucleophilic Acyl Substitution
The reaction between N-ethylcyclobutanamine and an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A second equivalent of the amine or an added base then deprotonates the nitrogen, yielding the final N-substituted amide and the corresponding ammonium chloride salt.[3][4]
Protocol: Synthesis of N-Ethyl-N-cyclobutylbenzamide
This protocol details a representative procedure for the acylation of N-ethylcyclobutanamine with benzoyl chloride.
Materials:
-
N-Ethylcyclobutanamine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-ethylcyclobutanamine hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The triethylamine serves to neutralize the hydrochloride salt, liberating the free N-ethylcyclobutanamine, and to quench the HCl byproduct generated during the reaction.
-
Acyl Chloride Addition: In a separate dropping funnel, prepare a solution of benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. A white precipitate of triethylammonium chloride will form.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-ethyl-N-cyclobutylbenzamide.
Core Synthetic Applications II: Reductive Amination
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of more complex secondary and tertiary amines.[5] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of an amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding amine.
Mechanistic Insight: Imine/Iminium Formation and Hydride Reduction
The reaction begins with the nucleophilic attack of the secondary amine, N-ethylcyclobutanamine, on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by mild acid. The resulting hemiaminal intermediate then dehydrates to form a positively charged iminium ion. A selective reducing agent, introduced into the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion to furnish the final tertiary amine product.[5]
A key aspect of this reaction is the choice of reducing agent. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the reduction of the iminium ion over the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts.[6][7]
Protocol: Synthesis of N-Benzyl-N-ethylcyclobutanamine
This protocol provides a general method for the reductive amination of N-ethylcyclobutanamine with benzaldehyde.
Materials:
-
N-Ethylcyclobutanamine hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-ethylcyclobutanamine hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE).
-
Neutralization: Add triethylamine (1.2 eq) to the solution to neutralize the hydrochloride and facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to afford the pure N-benzyl-N-ethylcyclobutanamine.
Conclusion and Future Outlook
N-Ethylcyclobutanamine hydrochloride is a valuable and versatile building block for organic synthesis. Its ability to readily participate in fundamental transformations such as amide coupling and reductive amination makes it an indispensable tool for introducing the conformationally constrained N-ethylcyclobutyl moiety into target molecules. The protocols described herein provide a robust foundation for researchers in drug discovery and materials science to leverage the unique structural and chemical properties of this reagent. As the demand for novel chemical entities with precisely controlled three-dimensional structures continues to grow, the strategic application of building blocks like N-ethylcyclobutanamine will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
Reductive amination by sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
-
Explaining the reaction between acyl chlorides and amines. Chemguide. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]
-
Synthesis of cyclobutyl amine 8. ResearchGate. Available at: [Link]
-
N,N-Dimethylcyclohexylamine. Organic Syntheses. Available at: [Link]
-
Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]
-
Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the catalyst. ResearchGate. Available at: [Link]
-
Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. Available at: [Link]
-
N-cyclobutyl-N-methyl-benzamide. PubChem. Available at: [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Scale-up synthesis of N-ethylcyclobutanamine hydrochloride
Application Note: Scale-Up Synthesis of N-Ethylcyclobutanamine Hydrochloride
Part 1: Executive Summary & Strategic Analysis
1.1 The Challenge N-Ethylcyclobutanamine hydrochloride is a critical secondary amine building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands where the cyclobutane ring provides unique conformational restriction. The primary challenge in scaling this synthesis is the selectivity of mono-alkylation versus di-alkylation (formation of tertiary amines) and the volatility of the ethylamine starting material. Furthermore, the strain energy of the cyclobutane ring (~26 kcal/mol) requires mild conditions to prevent ring-opening side reactions.
1.2 Retrosynthetic Strategy While direct alkylation of cyclobutanamine with ethyl halides is possible, it suffers from poor atom economy and uncontrolled poly-alkylation. The industry-standard approach for scale-up is Reductive Amination .
-
Route Selected: Reductive Amination of Cyclobutanone with Ethylamine.
-
Reductant Choice: Sodium Triacetoxyborohydride (STAB) is selected over catalytic hydrogenation (H₂/Pd) for the pilot-scale (1–5 kg) phase.
-
Why? STAB exhibits superior chemoselectivity for aldehydes/ketones in the presence of amines and minimizes the risk of reducing the cyclobutanone to cyclobutanol, a common side reaction with stronger reductants like NaBH₄. It also avoids the safety engineering required for high-pressure hydrogenators.
-
1.3 Process Safety Assessment
-
Cyclobutanone: Flammable liquid (FP 13°C). Potential for peroxide formation upon prolonged storage.
-
Ethylamine: Supplied as a 2.0 M solution in THF or MeOH to mitigate volatility (bp 16.6°C) and inhalation hazards.
-
Exotherm Control: The addition of STAB is exothermic. On a kilogram scale, this must be dosed portion-wise to maintain reactor temperature <25°C.
Part 2: Detailed Experimental Protocol
Scale: 1.0 mol (Target Yield: ~115 g) Reaction Type: Batch Reductive Amination
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Cyclobutanone | 70.09 | 1.0 | 70.1 g | Substrate |
| Ethylamine (2M in THF) | 45.08 | 1.2 | 600 mL | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | 296.7 g | Reductant |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 60.0 g | Catalyst/pH Control |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.5 L | Solvent |
| HCl (4M in Dioxane) | 36.46 | 1.1 | ~275 mL | Salt Formation |
Step-by-Step Procedure
Step 1: Imine Formation (In-Situ)
-
Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, internal temperature probe, nitrogen inlet, and addition funnel.
-
Charging: Purge with N₂. Charge DCM (1.0 L) and Cyclobutanone (70.1 g) . Cool to 0–5°C.
-
Amine Addition: Add Ethylamine (2M in THF, 600 mL) via addition funnel over 30 minutes. Note: Slight exotherm expected.
-
Acid Activation: Add Acetic Acid (60.0 g) dropwise. This buffers the pH to ~5–6, accelerating imine formation. Stir at 20°C for 1 hour.
-
IPC (In-Process Control): Take an aliquot for 1H NMR. Verify disappearance of cyclobutanone carbonyl peak (δ ~3.0 ppm multiplet shifts).
-
Step 2: Reduction 5. Cooling: Cool the mixture back to 0–5°C. 6. Reductant Addition: Add STAB (296.7 g) as a solid in 5 portions over 60 minutes.
- Critical: Do not allow internal temperature to exceed 25°C. STAB reacts slowly with the solvent but rapidly with the iminium ion.
- Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–16 hours.
- IPC: TLC or GC-MS should show <2% remaining imine/ketone.
Step 3: Workup & Free Base Isolation 8. Quench: Cool to 10°C. Slowly add 10% aqueous NaHCO₃ (1.0 L) . Caution: Gas evolution (CO₂). Stir vigorously for 30 mins. 9. Phase Separation: Separate the layers. Extract the aqueous layer with DCM (2 x 300 mL). 10. Washing: Combine organic layers and wash with Brine (500 mL) . 11. Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (keep bath <30°C, mild vacuum ~300 mbar).
- Warning: The free base (N-ethylcyclobutanamine) is volatile. Do not evaporate to dryness; concentrate to a volume of ~200 mL.
Step 4: Salt Formation (HCl) 12. Solvent Swap: Dilute the concentrate with Diethyl Ether or MTBE (500 mL) . 13. Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (275 mL) dropwise with vigorous stirring. A white precipitate will form immediately. 14. Filtration: Stir for 1 hour at 0°C. Filter the solid under N₂ protection (hygroscopic). 15. Drying: Wash the cake with cold ether (2 x 100 mL). Dry in a vacuum oven at 40°C for 24 hours.
Expected Yield: 105–120 g (75–85%) Appearance: White crystalline solid.
Part 3: Visualization of Workflow
The following diagram illustrates the critical path and decision nodes for the synthesis, ensuring self-validation at each stage.
Figure 1: Process flow diagram for the reductive amination of cyclobutanone, highlighting the critical volatility control point.
Part 4: Analytical Specifications & Troubleshooting
Characterization Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.10 (br s, 2H, NH₂⁺), 3.65 (m, 1H, CH-cyclobutyl), 2.85 (q, J=7.2 Hz, 2H, N-CH₂), 2.15–2.05 (m, 2H), 2.00–1.85 (m, 2H), 1.75–1.60 (m, 2H), 1.18 (t, J=7.2 Hz, 3H, CH₃).
-
¹³C NMR: δ 52.4 (CH), 40.8 (CH₂), 26.5 (CH₂), 14.2 (CH₂), 11.5 (CH₃).
-
Melting Point: 180–185°C (Decomposition).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of free base lost during concentration. | Do not evaporate to dryness. Keep vacuum mild (>300 mbar) and bath cool (<30°C). |
| Tertiary Amine Impurity | Over-alkylation.[1] | Ensure Ethylamine is in excess (1.2–1.5 eq). Add STAB slowly to keep imine concentration low relative to amine. |
| Cyclobutanol Impurity | Direct reduction of ketone.[1][2] | Ensure Imine formation is complete (IPC 1) before adding STAB. Maintain pH ~5. |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link
-
Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link
-
Ambeed. (2023). "N-Ethylcyclobutanamine hydrochloride Product Sheet (CAS 1334146-80-3)." Link
Sources
N-ethylcyclobutanamine hydrochloride solution preparation for assays
Application Note: Preparation of N-Ethylcyclobutanamine Hydrochloride Solutions for Biological Assays
Abstract
This technical guide provides a rigorous protocol for the preparation, handling, and storage of N-ethylcyclobutanamine hydrochloride (CAS: 1334146-80-3) solutions. Designed for researchers in drug discovery and chemical biology, this document addresses critical solubility parameters, pH buffering requirements for hydrochloride salts, and stability factors essential for reproducible assay data.
Compound Profile & Physicochemical Properties
Before initiating solution preparation, verify the compound identity and stoichiometry. N-ethylcyclobutanamine hydrochloride is a secondary amine salt. Its hydrochloride form significantly enhances water solubility compared to the free base but introduces acidity that must be managed in biological buffers.
| Property | Value | Notes |
| Compound Name | N-Ethylcyclobutanamine hydrochloride | |
| CAS Number | 1334146-80-3 | Verify against CoA |
| Molecular Formula | C₆H₁₃N[1][2][3][4][5][6] · HCl | Stoichiometry 1:1 |
| Molecular Weight | 135.64 g/mol | Use this for Molarity calcs |
| Appearance | White to off-white solid | Hygroscopic potential |
| Solubility (Water) | High (>50 mM estimated) | Acidic pH in solution |
| Solubility (DMSO) | Moderate to High | Preferred for cryo-storage |
| pKa (Calculated) | ~10.5 (Amine conjugate acid) | Base is protonated at pH 7.4 |
Safety & Handling (GHS Classification)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to prevent inhalation.
-
Storage: Store solid at 2-8°C (desiccated). Solutions should be stored at -20°C.
Pre-Assay Considerations: The "HCl Effect"
Critical Insight: Dissolving an amine hydrochloride salt in water releases protons (
-
Impact: A 10 mM aqueous solution can drop pH to < 5.0, potentially causing false positives in pH-sensitive assays (e.g., enzymatic activity, protein-protein interaction).
-
Mitigation:
-
Stock Solution: Prepare in DMSO (neutral) or Water (acidic, stable).
-
Assay Buffer: Ensure the assay buffer (e.g., HEPES, Tris, PBS) has sufficient capacity (typically >20 mM) to neutralize the acid introduced by the compound.
-
Protocol: Stock Solution Preparation (100 mM)
Objective: Prepare 1 mL of a 100 mM (0.1 M) Master Stock Solution.
Materials
-
N-Ethylcyclobutanamine HCl (Solid)[1]
-
Solvent: 100% DMSO (Anhydrous, Cell Culture Grade) OR Ultra-pure Water (Milli-Q)
-
Vortex mixer
-
Analytical Balance (Precision 0.01 mg)
-
Amber glass vials (to protect from light)
Step-by-Step Procedure
-
Calculation:
[1][2][3][4][7][8][9][10] -
Weighing:
-
Tare an amber glass vial.
-
Weigh approximately 13.6 mg of solid.[1] Record the exact mass (e.g., 13.82 mg).
-
-
Volume Adjustment (Gravimetric Method preferred for accuracy):
-
Calculate the exact volume of solvent required to reach 100 mM based on the actual mass.
-
Example: If mass = 13.82 mg, add 1019 µL of solvent.
-
-
Dissolution:
-
Add the calculated volume of DMSO or Water.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Ensure the solution is completely clear and free of particulate matter. Sonicate for 5 minutes if necessary.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C. Stability is typically >6 months in DMSO.
-
Workflow Visualization
Figure 1: Critical workflow for preparing the Master Stock Solution. Note the QC loop to ensure complete dissolution.
Protocol: Serial Dilution for Assays
Objective: Generate a dose-response curve (e.g., 8-point, 3-fold dilution).
-
Intermediate Dilution: Dilute the 100 mM Stock to 1 mM in Assay Buffer (or solvent if using an acoustic dispenser).
-
Note: If diluting into aqueous buffer, check pH immediately.
-
-
Serial Dilution Scheme:
-
Prepare 8 tubes/wells.
-
Tube 1 (Top Conc): 100 µM (Add 10 µL of 1 mM Intermediate + 90 µL Buffer).
-
Tubes 2-8: Add 60 µL Buffer.
-
Transfer: Transfer 30 µL from Tube 1 to Tube 2, mix. Repeat down the line.
-
Figure 2: Serial dilution logic for a standard 3-fold dilution series starting from stock.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Crash out" effect when moving from DMSO to aqueous buffer. | Reduce final DMSO concentration (<1%). Warm buffer to 37°C. |
| Yellowing of solution | Oxidation of the amine. | Discard. Prepare fresh stock. Store under nitrogen if possible. |
| Assay pH shift | High concentration of HCl salt overcoming buffer capacity. | Measure pH of the highest concentration well. Adjust buffer strength (e.g., increase HEPES to 50 mM). |
References
-
PubChem. N-Ethylcyclobutanamine hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]
Sources
- 1. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride… [cymitquimica.com]
- 2. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ethylcyclohexanamine hydrochloride | C8H18ClN | CID 162937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethylhydroxylamine hydrochloride | C2H8ClNO | CID 10219386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.fr [fishersci.fr]
- 7. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
N-ethylcyclobutanamine hydrochloride purification techniques
Technical Support Center: N-Ethylcyclobutanamine Hydrochloride Purification
Topic: Purification & Handling of N-Ethylcyclobutanamine Hydrochloride (CAS: 1334146-80-3) Document ID: TS-NECB-001 Last Updated: 2026-02-04 Audience: Medicinal Chemists, Process Development Scientists[1][2]
Executive Summary & Compound Profile
N-Ethylcyclobutanamine hydrochloride is a secondary amine salt frequently employed as a building block in the synthesis of pharmaceutical agents (e.g., for introducing metabolic stability via the cyclobutane ring).
Users often encounter difficulties due to its hygroscopic nature and the potential for oil formation during isolation. This guide provides field-proven protocols to transition from a crude, oily reaction mixture to a free-flowing, crystalline solid.[1][2]
| Property | Description |
| Chemical Structure | Secondary amine salt (Cyclobutane ring + Ethyl group) |
| Molecular Weight | 135.64 g/mol |
| Physical State | White to off-white crystalline solid (pure); often isolated as a yellow oil (crude).[1][2] |
| Key Challenge | High hygroscopicity leads to deliquescence; difficult to crystallize if residual water or alcohol is present.[1][2] |
| Solubility | High: Water, Methanol, Ethanol.[1][2] Moderate: DCM, Chloroform.[1][2] Low/Insoluble: Diethyl Ether, Hexanes, Toluene.[1][2] |
Troubleshooting Guide (Q&A)
Q1: My product isolated as a viscous yellow oil and refuses to crystallize. How do I fix this? Diagnosis: This is the most common issue. It typically results from trace solvent entrapment (water or alcohols) preventing crystal lattice formation.[1][2] The salt is likely deliquescent.[2] Solution: Do not simply apply high vacuum for days; this rarely works for "oils."[1][2]
-
Azeotropic Drying: Dissolve the oil in a minimal amount of anhydrous methanol, then add a large excess of toluene . Rotary evaporate to dryness.[1][2] Repeat 2-3 times. Toluene forms an azeotrope with water and residual alcohols, dragging them out.[1][2]
-
Trituration: After drying, add anhydrous diethyl ether or MTBE to the residue.[1][2] Scratch the flask walls vigorously with a glass rod or spatula while cooling in an ice bath. This mechanical stress often induces nucleation.[1][2]
Q2: The product has a persistent color (yellow/brown) even after drying. Diagnosis: Presence of oxidation byproducts or trace iodine/metal impurities from the synthesis (e.g., if reductive amination involved metal catalysts). Solution:
-
Activated Carbon Treatment: Dissolve the salt in warm methanol or ethanol. Add activated charcoal (5-10% w/w), stir for 30 minutes, and filter through a Celite pad.
-
Recrystallization: If carbon treatment fails, proceed to Protocol B (Two-Solvent Recrystallization).[1][2]
Q3: My NMR shows sharp peaks for the product but broad "humps" and incorrect integration. Is it wet? Diagnosis: Likely.[1][2] Amine hydrochlorides are notorious for holding onto water and solvents.[1][2] Broad exchangeable proton peaks (NH2+) are normal, but broad alkyl peaks suggest solvent inclusion or aggregation.[1][2] Solution: Perform a DCM Salt Extraction .[1][2] Unlike inorganic salts (NaCl, Na2SO4), N-ethylcyclobutanamine HCl has appreciable solubility in Dichloromethane (DCM).[1][2]
Q4: I suspect my product contains unreacted cyclobutanamine or ethylamine. Diagnosis: Incomplete reaction or excess reagent.[1][2] Solution: These low-molecular-weight amines are volatile.[1][2]
-
Basify: Convert a small aliquot to the free base (pH > 12).
-
Purge: If the boiling point difference allows, high-vacuum drying of the salt might remove volatile free amine impurities, but recrystallization is safer.
-
The "Swish" Wash: Wash the solid hydrochloride salt with cold diethyl ether.[1][2] The salt is insoluble, but many organic impurities (and free amines) are soluble.
Decision Matrix: Purification Strategy
Use this logic flow to determine the correct protocol for your situation.
Caption: Logical workflow for selecting the appropriate purification method based on the physical state and impurity profile of the crude material.
Detailed Protocols
Protocol A: Azeotropic Drying (The "Anti-Oil" Method)
Use this when the product is an oil or gum that refuses to solidify.
-
Dissolution: Dissolve the crude oily residue in a minimal amount of Methanol (MeOH) .[1][2] Just enough to make it mobile.[1][2]
-
Addition: Add Toluene (approx. 10x the volume of MeOH).
-
Evaporation: Remove solvents on a rotary evaporator at 40-45°C. The mixture may turn cloudy as MeOH evaporates first.
-
Repetition: If an oil remains, repeat steps 1-3.[1][2] The goal is to remove water via the toluene-water azeotrope.
-
Trituration: Once a semi-solid or thick gum is obtained, add Diethyl Ether (Et2O) .[1][2]
-
Crystallization: Scratch the flask vigorously. White solids should precipitate.[1][2] Filter under nitrogen/argon to avoid moisture uptake.[1][2]
Protocol B: Two-Solvent Recrystallization
Use this for final polishing of solid material.[1][2]
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add boiling Isopropanol (iPrOH) dropwise until the solid just dissolves.
-
Cloud Point: Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Clear: Add 1-2 drops of iPrOH to clear the solution again.
-
Cool: Let the flask cool to room temperature undisturbed. Then, place in an ice bath for 1 hour.
-
Isolate: Filter the crystals rapidly. Wash with cold Ether.[1][2] Dry in a vacuum desiccator over P2O5 or KOH.
Data & Reference Tables
Table 1: Solvent Compatibility Guide
Based on general secondary amine hydrochloride properties.
| Solvent | Role | Solubility at 25°C | Solubility at Boiling | Comments |
| Water | Avoid | High | High | Hard to remove; causes oiling.[1][2] |
| Methanol | Solvent | High | High | Good for initial transfer; too soluble for crystallization alone.[1][2] |
| Isopropanol | Solvent | Moderate | High | Ideal primary solvent for recrystallization.[1][2] |
| DCM | Extraction | Moderate | High | Useful for separating from inorganic salts (NaCl).[1][2] |
| Diethyl Ether | Anti-Solvent | Insoluble | Insoluble | Ideal anti-solvent and wash solvent.[1][2] |
| Hexanes | Anti-Solvent | Insoluble | Insoluble | Can be used, but Ether often gives better crystal quality.[1][2] |
Table 2: Comparison of Drying Agents
| Agent | Suitability | Notes |
| MgSO4 | No | For solutions only.[1][2] Do not mix with solid product. |
| P2O5 | Excellent | Use in a vacuum desiccator for final drying of the solid. |
| KOH Pellets | Good | Use in desiccator; absorbs both water and acid fumes.[1][2] |
| High Vacuum | Mandatory | Essential for removing lattice-bound solvents.[1][2] |
References
-
PubChem. N-Ethylcyclobutanamine hydrochloride (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.[1][2] Org.[1][2][3][4][5] Synth. 1972, 52, 124.[1][2] (General procedure for amine synthesis/purification). Available at: [Link][1][2]
-
ScienceMadness. Drying the water out of hygroscopic crystals. (Discussion on azeotropic drying of amine salts). Available at: [Link]
-
MIT OpenCourseWare. Recrystallization Guide. (Standard two-solvent protocols).[1][2] Available at: [Link][1][2]
Sources
- 1. N-ethylcyclopentanamine hydrochloride | C7H16ClN | CID 19608610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
Stability of N-ethylcyclobutanamine hydrochloride in aqueous solution
Here is the technical support center for N-ethylcyclobutanamine hydrochloride.
Technical Support Center: N-ethylcyclobutanamine Hydrochloride
A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals
Welcome to the dedicated support resource for N-ethylcyclobutanamine hydrochloride. This guide has been developed to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice for working with aqueous solutions of this compound. As a secondary amine hydrochloride salt, its stability is paramount for reproducible and accurate experimental outcomes. This document moves beyond simple protocols to explain the underlying chemical principles governing its stability, empowering you to proactively address challenges and ensure the integrity of your work.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your experiments. The solutions are based on an understanding of the compound's chemical nature and degradation pathways.
Issue 1: You observe a gradual yellowing or discoloration of your aqueous stock solution.
Root Cause Analysis: This is a classic indicator of oxidative degradation. N-ethylcyclobutanamine, as a secondary amine, is susceptible to oxidation, especially when in its free base form.[1] The lone pair of electrons on the nitrogen atom can be attacked by atmospheric oxygen or other oxidizing agents, leading to the formation of colored degradation products like N-oxides or hydroxylamines.[1][2] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions.
Recommended Actions:
-
Inert Atmosphere: Prepare your solutions using solvents that have been de-gassed by sonication or sparging with an inert gas like nitrogen or argon. For long-term storage, overlay the solution with the inert gas to displace oxygen in the headspace of the vial.
-
Control Temperature: Immediately after preparation, store the solution at refrigerated temperatures (2-8°C).[3] Avoid leaving the solution at room temperature for extended periods.[4]
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials with aluminum foil to prevent photolytic degradation.[3]
-
Chelating Agents: If metal ion contamination is suspected (e.g., from water source or glassware), consider adding a minuscule amount (e.g., 0.01%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
Issue 2: Your quantitative analysis (e.g., HPLC, LC-MS) shows a decrease in the main peak area and the appearance of new, unidentified peaks over time.
Root Cause Analysis: This is direct evidence of the degradation of N-ethylcyclobutanamine hydrochloride. The new peaks represent degradation products. The most likely degradation pathway is oxidation, but depending on storage conditions, hydrolysis or photolysis could also contribute.[1][5] The goal is to identify these degradants to understand the stability profile fully.
Workflow for Identification and Mitigation:
Caption: Troubleshooting workflow for identifying unknown degradants.
Protocol: Forced Degradation Study To proactively identify potential degradants, a forced degradation (or stress testing) study is essential.[1] This involves intentionally exposing the compound to harsh conditions to generate the likely degradation products.
-
Prepare Stock Solution: Create a 1 mg/mL solution of N-ethylcyclobutanamine HCl in water.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating LC-MS method. This will help assign identities to the unknown peaks observed in your stability studies.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of N-ethylcyclobutanamine HCl in an aqueous solution?
The stability is primarily governed by four factors:
-
pH: The pH of the solution is critical. The protonated (ammonium) form of the amine, prevalent in acidic conditions, is significantly more stable and less prone to oxidation than the free base form, which is more abundant at neutral or alkaline pH.[6][7][8]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[4][7] Storing solutions at lower temperatures (e.g., 2-8°C) is a highly effective way to slow down degradation.[3]
-
Oxygen: As a secondary amine, the compound is susceptible to oxidation. The presence of dissolved atmospheric oxygen is a key driver for this degradation pathway.[1][2]
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation reactions.[1][3] This can sometimes lead to complex degradation pathways, including potential ring cleavage of the cyclobutane moiety.[9]
Q2: What are the recommended storage conditions for a standard aqueous stock solution?
To maximize the shelf-life of your aqueous solution, adhere to the following guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation.[3][4] |
| Light Exposure | Store in amber vials or protect from light. | Prevents potential photolytic degradation.[3] |
| Atmosphere | Use tightly sealed containers with minimal headspace. For critical applications, purge with an inert gas (N₂ or Ar). | Prevents oxidation by minimizing contact with atmospheric oxygen.[3] |
| pH | Maintain a slightly acidic pH (e.g., 3.5 - 5.5). | The protonated amine is more stable. The hydrochloride salt itself provides an acidic environment, but buffering may be needed for long-term stability.[6][10] |
| Long-Term Storage | Aliquot into single-use vials and store at -20°C. | Prevents repeated freeze-thaw cycles and further slows degradation.[3] |
Q3: What is the most likely chemical degradation pathway for this molecule?
The most probable degradation pathway under typical storage conditions is oxidation at the nitrogen atom.
Caption: Oxidative degradation of N-ethylcyclobutanamine.
As a secondary amine, the nitrogen atom is electron-rich and can be oxidized to form N-ethylcyclobutanamine N-oxide.[1][2] This is a common pathway for many amine-containing pharmaceutical compounds.[2][11]
Q4: Is there a risk of forming N-nitrosamine impurities in my solution?
Yes, this is a critical consideration. N-ethylcyclobutanamine is a secondary amine, which is a known precursor to N-nitrosamines. These impurities are classified as probable human carcinogens and are under intense regulatory scrutiny.[12]
Conditions for Formation: Formation requires the presence of a nitrosating agent, most commonly derived from nitrite salts (e.g., sodium nitrite) under acidic conditions.
Risk Mitigation:
-
Source Control: Ensure that your starting materials, solvents (especially water), and excipients are free from nitrite and nitrate contamination.
-
Avoid Contamination: Do not use the compound in reaction mixtures or formulations that contain known nitrosating agents unless specifically intended and controlled.
-
Analytical Monitoring: If there is any risk of nitrosamine formation, a highly sensitive analytical method, such as LC-MS/MS, must be used to screen for and quantify these impurities at trace levels.[13][14][15]
Q5: How do I develop a stability-indicating analytical method?
A stability-indicating method is one that can accurately quantify the parent drug without interference from any degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice.
Protocol: Method Development Outline
-
Generate Degradants: Perform a forced degradation study as described in the Troubleshooting section to create a solution containing the parent compound and its potential degradation products.[1]
-
Column and Mobile Phase Screening:
-
Start with a versatile column, such as a C18.
-
Screen different mobile phase compositions (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve separation between the parent peak and the degradant peaks.
-
-
Detector Selection: A UV detector is standard, but if degradants lack a strong chromophore, a mass spectrometer (MS) is required for detection and identification.[5][12] LC-MS/MS is the gold standard for this type of analysis.[14]
-
Method Validation: Once separation is achieved, validate the method according to ICH guidelines (Q2(R1)). This includes assessing specificity, linearity, accuracy, precision, and robustness to prove it is suitable for its intended purpose.
References
-
Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30–34. [Link]
-
Jain, D., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 349-365. [Link]
-
Mahajan, A. A., et al. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. Journal of Chromatographic Science. [Link]
-
Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]
-
Zuo, Z., et al. (2015). Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method. Angewandte Chemie International Edition, 54(2), 630-633. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved February 4, 2026, from [Link]
-
S. Al-Kassas, et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 15(11), 1335. [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2026). Cyclobutylamine. PubChem Compound Database. [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]
-
Clark, J. (n.d.). Amines as bases. Chemguide. [Link]
-
Hasnain, M. S., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]
-
Li, M., et al. (2011). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1082-1093. [Link]
-
HSC Chemistry. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. [Link]
-
ResearchGate. (n.d.). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities.... Retrieved February 4, 2026, from [Link]
-
Chapman University. (2012). Guidelines for Chemical Storage. [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. Retrieved February 4, 2026, from [Link]
-
Chemistry Stack Exchange. (2019). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised?. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethylcyclobutanamine. PubChem Compound Database. [Link]
-
ResearchGate. (2022). Chemical stability test of proteins with Guanidinium HCl?. [Link]
-
Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 18(9), 10940-10950. [Link]
-
Nahata, M. C. (1997). Stability of phenoxybenzamine hydrochloride in various vehicles. American Journal of Health-System Pharmacy, 54(18), 2074-2076. [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved February 4, 2026, from [Link]
-
NCERT. (n.d.). Amines. [Link]
-
IIP Series. (2024). CHEMICAL STABILITY OF DRUGS. [Link]
-
Scribd. (n.d.). Drug Stability Factors and Analysis. Retrieved February 4, 2026, from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsquarel.org [rsquarel.org]
- 8. scribd.com [scribd.com]
- 9. Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride… [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijirt.org [ijirt.org]
Technical Support Center: Impurity Profiling for N-Ethylcyclobutanamine HCl
Target Molecule: N-Ethylcyclobutanamine Hydrochloride CAS (Free Base): 59719-06-3 Molecular Weight: 135.63 g/mol (HCl Salt) | 99.17 g/mol (Free Base)
Introduction: The Synthesis Landscape
Welcome to the technical support hub for N-Ethylcyclobutanamine HCl . This guide addresses the specific impurity profiles encountered during the synthesis of this secondary amine. While alkylation of cyclobutanamine is possible, the industry-standard route—and the focus of this guide—is the Reductive Amination of cyclobutanone with ethylamine.
This route is preferred for its atom economy but introduces a specific set of competitive side reactions that define your impurity profile.
Module 1: The "Ghost" Peak (Oxygenated Impurities)
User Query:
"I am seeing a significant impurity in my GC-MS at m/z 72 (approx 5-15%). It does not contain nitrogen. What is it?"
Diagnosis:
You are detecting Cyclobutanol .
-
The Mechanism: This is a "Process Impurity" caused by the direct reduction of your starting material (Cyclobutanone) before it has time to condense with Ethylamine to form the imine intermediate.
-
Why it happens:
-
Reagent Choice: Using Sodium Borohydride (NaBH₄) without pre-forming the imine. NaBH₄ is a strong reducing agent that reduces ketones faster than imines.
-
Wet Solvents: Water hydrolyzes the imine back to the ketone, which is then reduced.
-
Corrective Protocol:
Switch to Sodium Triacetoxyborohydride (STAB) . STAB is less reactive than NaBH₄ and exhibits high chemoselectivity for imines over ketones.[1]
The Fix:
-
Dry Conditions: Ensure solvents (DCM or DCE) are anhydrous.
-
Stepwise Addition: Allow the Cyclobutanone and Ethylamine to stir for 30–60 minutes before adding the reducing agent.
-
Scavenging: If the impurity persists, it can be removed via an acid-base extraction (the alcohol will remain in the organic layer when the amine is extracted into the aqueous acidic layer).
Module 2: The "Heavy" Impurity (Over-Alkylation)
User Query:
"My product purity is stuck at 85%. LC-MS shows a persistent peak at [M+H]⁺ = 154. Recrystallization isn't removing it."
Diagnosis:
You have formed N,N-Dicyclobutylethylamine (Tertiary Amine).
-
The Mechanism: This is a competitive reaction where your product (N-ethylcyclobutanamine) acts as a nucleophile and attacks a remaining molecule of Cyclobutanone.
-
Causality:
-
Stoichiometry: Using exactly 1.0 equivalent of Ethylamine. As the reaction proceeds, the secondary amine product competes with the remaining ethylamine.
-
Concentration: High dilution favors the primary reaction; high concentration can favor intermolecular side reactions.
-
Corrective Protocol:
To suppress tertiary amine formation, you must statistically favor the attack of Ethylamine.
The Fix:
-
Excess Amine: Use 1.5 to 2.0 equivalents of Ethylamine relative to Cyclobutanone.
-
Reverse Addition: If possible, add the ketone slowly to a solution of the amine and reducing agent (though this is harder with STAB protocols).
-
Purification: Tertiary amines are difficult to separate from secondary amines by crystallization. Use Distillation (boiling point difference is significant) or column chromatography on the free base before salt formation.
Module 3: Ring Integrity & Salt Formation
User Query:
"Upon adding HCl in dioxane/ether, my white solid turned into a sticky yellow oil. NMR suggests a loss of the cyclobutane puckered ring pattern."
Diagnosis:
You are likely experiencing Acid-Catalyzed Ring Opening or Hygroscopic Collapse .
-
The Mechanism: Cyclobutane has a ring strain of ~26 kcal/mol. While generally stable, the combination of strong acid (excess HCl) , heat (exothermic salt formation), and nucleophilic solvents can trigger ring opening to linear isomers (e.g., N-ethyl-but-3-en-1-amine).
-
Physical Form: Small secondary amine hydrochlorides are notoriously hygroscopic. If the salt absorbs water, it forms an oil (deliquescence).
Corrective Protocol:
The Fix:
-
Temperature Control: Perform the salt formation at 0°C . The reaction is exothermic; heat aids ring opening.
-
Stoichiometry: Do not use a large excess of HCl. Use exactly 1.05 equivalents of HCl (4M in Dioxane).
-
Solvent Switch: If the oil persists, switch to a non-polar anti-solvent like Heptane or MTBE to induce precipitation.
Visualizing the Impurity Network
The following diagram maps the reaction pathways, highlighting where specific impurities originate.
Caption: Reaction network showing the primary reductive amination pathway (Green) and the competitive side reactions leading to oxygenated, tertiary, and ring-opened impurities (Red).
Summary of Impurity Markers
Use this table to quickly identify peaks in your analytical data.
| Impurity Type | Chemical Name | MW (Free Base) | Mass Spec Marker | Origin | Removal Strategy |
| Process | Cyclobutanol | 72.11 | M+ = 72 | Direct Ketone Reduction | Acid/Base Extraction |
| Process | N,N-Dicyclobutylethylamine | 153.27 | [M+H]⁺ = 154 | Over-Alkylation | Distillation / Chromatography |
| Degradant | N-Ethyl-but-3-en-1-amine | 99.17 | Fragmentation Pattern* | Acidic Ring Opening | Control Temp/Acid during salt formation |
| Target | N-Ethylcyclobutanamine | 99.17 | [M+H]⁺ = 100 | Product | N/A |
*Note: Linear isomers have the same mass as the target. They are distinguished by NMR (loss of multiplet at 1.5-2.5 ppm) or GC retention time.
Validated Protocol: Reductive Amination with STAB
This protocol minimizes both Cyclobutanol and Tertiary Amine formation.
-
Imine Formation:
-
Charge reaction vessel with Cyclobutanone (1.0 eq) and DCE (Dichloroethane) (10 mL/g).
-
Add Ethylamine (2.0 eq) (supplied as 2M in THF or MeOH).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 30 minutes under Nitrogen.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 20 minutes.
-
Allow to warm to RT and stir overnight.
-
-
Workup (Crucial for Purity):
-
Quench with saturated NaHCO₃ (pH ~8).
-
Extract with DCM.
-
Purification Step: Extract the organic layer with 1M HCl . The amine moves to the aqueous phase; non-basic impurities (Cyclobutanol) stay in the organic phase.
-
Wash the aqueous acidic phase with fresh DCM.
-
Basify the aqueous phase with 4M NaOH (pH >12) and extract back into DCM.
-
Dry (Na₂SO₄) and concentrate to obtain the Free Base .
-
-
Salt Formation:
-
Dissolve Free Base in dry Et₂O or MTBE.
-
Cool to 0°C.
-
Add HCl (4M in Dioxane, 1.05 eq) dropwise.
-
Filter the precipitate immediately to avoid hygroscopic clumping.
-
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312–322. [Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 21830223, N-Ethylcyclobutanamine." PubChem. [Link][4]
Sources
Technical Support Center: Synthesis of N-ethylcyclobutanamine Hydrochloride
Welcome to the technical support center for the synthesis of N-ethylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues, prevent side reactions, and ensure the integrity of your synthesis.
Introduction to the Synthesis
The most prevalent and efficient method for synthesizing N-ethylcyclobutanamine is the reductive amination of cyclobutanone with ethylamine. This process involves two key stages: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to the target secondary amine. The choice of reducing agent and reaction conditions is critical to steer the reaction toward the desired product while minimizing the formation of key impurities. This guide will focus on troubleshooting the common borohydride-mediated pathways.
Troubleshooting FAQs
This section addresses the most common issues encountered during the synthesis of N-ethylcyclobutanamine and its subsequent conversion to the hydrochloride salt.
FAQ 1: Low Yield and Unidentified Byproducts
Question: I performed a one-pot reductive amination of cyclobutanone and ethylamine using sodium borohydride (NaBH₄), but my yield is low, and I see multiple spots on my TLC/peaks in my GC-MS. What is happening?
Answer: This is a classic issue stemming from the choice of reducing agent. Sodium borohydride (NaBH₄) is a powerful and versatile reductant, but it is not highly selective between a ketone and an iminium ion[1][2]. As a result, two primary side reactions are likely competing with your desired transformation:
-
Reduction of Starting Material: NaBH₄ can directly reduce the cyclobutanone starting material to cyclobutanol. This consumes your ketone before it can react with ethylamine, directly lowering the potential yield of your target amine.
-
Over-Alkylation: The desired product, N-ethylcyclobutanamine (a secondary amine), is still nucleophilic. It can react with another molecule of cyclobutanone to form a new iminium ion, which is then reduced to create a tertiary amine byproduct, N-cyclobutyl-N-ethylamine.
The diagram below illustrates these competing reaction pathways.
Caption: Competing reaction pathways in reductive amination.
Recommended Solution: Switch to a more selective, hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose[3][4][5]. STAB is a milder reductant that reacts much more rapidly with the protonated imine (iminium ion) than with the starting ketone[3]. This selectivity effectively shuts down the pathway to cyclobutanol and significantly favors the formation of the desired amine.
FAQ 2: Persistent Formation of Tertiary Amine Impurity
Question: I switched to sodium triacetoxyborohydride (STAB), and while the cyclobutanol byproduct is gone, I am still observing a significant amount of the tertiary amine (N-cyclobutyl-N-ethylamine) impurity. How can I suppress this?
Answer: This is a common challenge when synthesizing secondary amines via reductive amination, as the product itself can compete with the starting amine for reaction with the ketone[3]. While STAB is selective for the iminium ion over the ketone, it cannot distinguish between the iminium ion leading to the secondary amine and the one leading to the tertiary amine.
The equilibrium concentration of the various iminium species in the pot determines the final product ratio. To solve this, you must exert greater control over the imine formation step.
Recommended Solution: Adopt a stepwise (or indirect) reductive amination protocol . This method, validated by Abdel-Magid et al., separates the imine formation from the reduction step, preventing the product amine from ever competing with the starting amine[2][3].
-
Step 1 (Imine Formation): React cyclobutanone with ethylamine in a solvent like methanol or ethanol first, often with a dehydrating agent (like molecular sieves) or under conditions that remove water to drive the equilibrium towards the imine.
-
Step 2 (Reduction): Once the imine formation is complete (monitored by TLC, GC, or NMR), then introduce the reducing agent. For this second step, you can revert to the more economical sodium borohydride, as the starting ketone has already been consumed.
This two-step approach provides the highest selectivity for secondary amine synthesis.
Caption: Logic diagram for troubleshooting reaction impurities.
FAQ 3: Difficulty in Final Product Isolation and Purification
Question: My reaction seems to have worked, but I'm struggling with the workup. Also, after forming the hydrochloride salt, it's difficult to purify. What are the best practices?
Answer: Amine workups and salt purifications require specific strategies due to the basic nature of the product.
Workup/Isolation of the Free Base: Your crude reaction mixture contains your basic amine product, potentially neutral byproducts (cyclobutanol), and inorganic salts from the reducing agent. An acid-base extraction is the most effective way to isolate the amine.
-
Quench: Carefully quench the reaction mixture with a base like sodium bicarbonate solution to neutralize any remaining acid and decompose borate esters.
-
Extract: Extract the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane). Both your amine product and neutral byproducts will move to the organic layer.
-
Acid Wash: Wash the organic layer with dilute aqueous acid (e.g., 1M HCl). Your basic amine will be protonated and become water-soluble, moving into the aqueous layer. The neutral byproduct (cyclobutanol) will remain in the organic layer, which can now be discarded.
-
Liberate and Re-extract: Basify the acidic aqueous layer with a strong base (e.g., 2M NaOH) until it is strongly alkaline (pH > 12). This deprotonates the amine, making it insoluble in water again. Extract this basic aqueous solution with fresh organic solvent. This new organic layer now contains your purified free amine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the pure N-ethylcyclobutanamine free base.
Hydrochloride Salt Formation and Purification: The hydrochloride salt is typically a stable, crystalline solid.
-
Formation: Dissolve the purified free base in a dry, non-protic solvent such as diethyl ether, ethyl acetate, or a mixture of isopropanol and hexane. Add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise until precipitation is complete. Using aqueous HCl is generally not recommended as it can make the salt oily or difficult to crystallize.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Recrystallization: If the salt requires further purification to remove co-precipitated impurities (like the tertiary amine hydrochloride), recrystallization is effective. A common solvent system for amine hydrochlorides is a polar solvent in which the salt is soluble when hot, combined with a non-polar solvent to induce crystallization upon cooling. Good starting points include isopropanol/hexane or ethanol/diethyl ether mixtures.
Experimental Protocols
Protocol 1: Direct (One-Pot) Reductive Amination using STAB
(Optimized for simplicity, but with a risk of tertiary amine formation)
-
To a stirred solution of cyclobutanone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS (typically 2-12 hours).
-
Upon completion, proceed with the acid-base extraction workup as described in FAQ 3.
Protocol 2: Stepwise (Indirect) Reductive Amination
(Recommended for highest purity and suppression of over-alkylation)[3]
-
Imine Formation: To a solution of cyclobutanone (1.0 eq) in methanol, add ethylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the consumption of cyclobutanone by GC to confirm imine formation.
-
Reduction: Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (typically 1-3 hours).
-
Proceed with the acid-base extraction workup as described in FAQ 3.
Data Summary Table
| Parameter | Protocol 1 (Direct) | Protocol 2 (Stepwise) | Causality & Rationale |
| Primary Reagents | Cyclobutanone, Ethylamine, STAB | Cyclobutanone, Ethylamine, NaBH₄ | STAB's selectivity is crucial for the one-pot method. The cheaper NaBH₄ is sufficient for the stepwise method as the ketone is already consumed. |
| Complexity | Low (One-pot) | Moderate (Two steps) | The direct method is faster but offers less control over side reactions. |
| Key Side Reaction | Tertiary Amine Formation | Minimal | Separating imine formation from reduction prevents the product amine from reacting further. |
| Typical Purity | Good to Very Good | Excellent | The stepwise protocol ensures higher selectivity towards the desired secondary amine. |
| Recommended For | Rapid synthesis where minor tertiary amine impurity is tolerable. | High-purity synthesis required for pharmaceutical applications. | The choice of protocol depends on the final application's purity requirements. |
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996 , 61 (11), 3849–3862. [Link]
- Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2002, 59, 1.
- Borch, R. F.; Bernstein, M. D.; Durst, H. D. Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society1971, 93 (12), 2897–2904.
- Lane, C. F. Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis1975, 1975 (03), 135–146.
-
Master Organic Chemistry. Reductive Amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Cyclobutanamine
Welcome to the technical support guide for the N-alkylation of cyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Choosing Your Synthetic Strategy
The N-alkylation of a primary amine like cyclobutanamine is a foundational reaction, but its success hinges on selecting the appropriate methodology. The two primary pathways are Direct Alkylation via nucleophilic substitution and Reductive Amination . Each has distinct advantages and is suited to different substrates and desired outcomes.
Direct alkylation with agents like alkyl halides is conceptually simple but notoriously difficult to control, often leading to over-alkylation.[1][2] This occurs because the mono-alkylated product, a secondary amine, is typically more nucleophilic than the starting primary amine, resulting in a "runaway" reaction that forms the tertiary amine.[1][3] Reductive amination, which involves the reaction of the amine with a carbonyl compound to form an imine in situ, followed by reduction, is often a more selective and higher-yielding alternative for synthesizing secondary amines.[4][5][6]
The following workflow provides a decision-making framework for selecting your initial approach.
Caption: Decision workflow for selecting an N-alkylation method.
Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of cyclobutanamine in a direct Q&A format.
Problem Cluster 1: Low or No Product Yield
Q: My reaction has stalled or shows very low conversion. What are the first things I should check?
A: Before altering core parameters, always verify the fundamentals:
-
Reagent Quality: Ensure the purity of your cyclobutanamine, alkylating agent, and solvent. Cyclobutanamine can be purified by distillation.[7] Solvents should be anhydrous, especially for reductive aminations, as water can hydrolyze the imine intermediate and deactivate some reducing agents.
-
Inert Atmosphere: If using sensitive reagents like certain hydrides or catalysts, ensure your reaction is under an inert atmosphere (Nitrogen or Argon) to prevent degradation.
-
Temperature Control: Verify your reaction temperature. Some reactions require heating to overcome activation energy, while others may need cooling to control exotherms or prevent side reactions.
-
Stoichiometry: Double-check your calculations. An incorrect ratio of amine to electrophile is a common source of failure.
Q: I'm using an alkyl bromide for direct alkylation and getting a low yield of the desired secondary amine. Why is this happening?
A: Low yields in direct alkylation often stem from several issues:
-
Inadequate Base: The reaction generates HBr as a byproduct, which protonates the starting amine, rendering it non-nucleophilic.[1] An equivalent of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like DIPEA) is crucial to neutralize this acid.[8] In some cases, poor solubility of the base (like K₂CO₃ in acetone) can be the issue, and switching to a more soluble base (cesium carbonate) or a different solvent (acetonitrile, DMF) may help.[9]
-
Over-alkylation: As mentioned, your desired secondary amine product is often a better nucleophile than the starting cyclobutanamine. It can react with the alkyl bromide to form a tertiary amine, consuming your starting materials and desired product. See the "Over-alkylation" section below for mitigation strategies.
-
Competing Elimination (E2): If your alkyl bromide is secondary, tertiary, or even a sterically hindered primary halide, it can undergo elimination in the presence of the amine (which acts as a base), forming an alkene instead of the desired substitution product.
Q: My reductive amination is sluggish. How can I improve the reaction rate and yield?
A: Sluggish reductive aminations are typically related to the formation or reduction of the imine intermediate.
-
Imine Formation: This step is often the rate-limiting one and is catalyzed by mild acid. The reducing agent sodium triacetoxyborohydride (STAB) is popular because it contains acetic acid as a byproduct of its synthesis, providing the necessary catalysis.[10] If using other reducing agents like NaBH₃CN, the addition of a catalytic amount of acetic acid (or another acid) may be necessary to achieve an optimal pH of around 4-5.[11]
-
Reducing Agent Reactivity: Ensure your reducing agent is active. Sodium borohydride (NaBH₄) can be too reactive and may reduce the aldehyde/ketone before imine formation. Sodium cyanoborohydride (NaBH₃CN) and STAB are generally preferred as they are more selective for the protonated imine.[12]
-
Water Scavengers: The formation of the imine intermediate releases one equivalent of water. In some cases, this can inhibit the reaction. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can drive the equilibrium towards imine formation and improve yields.
Problem Cluster 2: Poor Selectivity & Over-alkylation
Q: My direct alkylation is producing a mixture of mono- and di-alkylated products. How can I favor the formation of the secondary amine?
A: This is the classic challenge of direct amine alkylation.[1] The root cause is the increased nucleophilicity of the secondary amine product compared to the primary starting amine.
Caption: The kinetic basis of over-alkylation in primary amines.
Strategies to Improve Mono-alkylation Selectivity:
-
Stoichiometry Control: Use a large excess of cyclobutanamine relative to the alkylating agent (e.g., 5-10 equivalents). This increases the statistical probability that the alkylating agent will encounter a molecule of the primary amine before it encounters the newly formed secondary amine. This is often the simplest and most effective solution.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture containing the excess amine. This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the more abundant primary amine.
-
Alternative Methods: If selectivity remains poor, reductive amination is the superior method for achieving mono-alkylation.[6][13] Alternatively, "Borrowing Hydrogen" catalysis, which uses alcohols as alkylating agents, has shown excellent selectivity for mono-alkylation.[5][14][15]
Frequently Asked Questions (FAQs)
Q: For a novel synthesis, should I start with direct alkylation or reductive amination?
A: For the synthesis of a secondary amine from cyclobutanamine, reductive amination is almost always the recommended starting point. It offers superior control, higher yields, and avoids the pervasive issue of over-alkylation.[4][6] Direct alkylation should generally be reserved for cases where the corresponding carbonyl compound is unavailable or when synthesizing quaternary ammonium salts from tertiary amines, where over-alkylation is not a concern.[16]
Q: What is the best solvent for N-alkylation reactions?
A: The optimal solvent depends on the method:
-
Direct Alkylation (with alkyl halides): Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are common as they effectively solvate the transition state of an Sₙ2 reaction.[8] However, for greener processes, higher boiling alcohols like butanol or using ACN under pressure can be alternatives to DMF.[17]
-
Reductive Amination: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are very common, especially with STAB.[10] Tetrahydrofuran (THF) and methanol are also frequently used, although methanol can sometimes compete in the reaction if using reactive reducing agents like NaBH₄.
Q: Which reducing agent should I choose for my reductive amination?
A: The choice of reducing agent is critical for success. The ideal reagent is strong enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde/ketone before imine formation.
| Reducing Agent | Formula | Typical Solvent | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF | Mild, highly selective for imines, does not require separate acid catalyst.[10] | Moisture sensitive, relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, THF | Mild, selective for imines at acidic pH. | Highly toxic (potential for HCN gas release at low pH), requires careful pH control. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive, powerful reducing agent. | Can readily reduce the starting carbonyl, leading to alcohol byproducts; requires pre-formation of the imine. |
| Catalytic Hydrogenation | H₂ (gas) | MeOH, EtOH, EtOAc | "Green" (byproduct is H₂O), highly effective. | Requires specialized high-pressure equipment (H₂ balloon is sometimes sufficient), catalyst (e.g., Pd/C) can sometimes be pyrophoric.[13] |
Q: What is "Borrowing Hydrogen" catalysis and is it suitable for this reaction?
A: "Borrowing Hydrogen" (or hydrogen autotransfer) is an elegant and atom-economical method for N-alkylation that uses alcohols as the alkylating agents.[5] The mechanism involves a metal catalyst (often based on Ru, Ir, or Mn) that temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ.[14][15][18] This aldehyde then reacts with the amine to form an imine, and the catalyst returns the borrowed hydrogen to reduce the imine to the final alkylated amine. The only byproduct is water. This method is highly effective for the selective mono-alkylation of primary amines and is an excellent, green alternative to both direct alkylation and traditional reductive amination.[14][15][18]
Key Experimental Protocols
CAUTION: Always perform a thorough safety assessment before beginning any chemical reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: N-Alkylation of Cyclobutanamine via Reductive Amination with STAB
This protocol is a general starting point for the mono-alkylation of cyclobutanamine with an aldehyde or ketone.
Materials:
-
Cyclobutanamine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make a ~0.1 M solution)
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclobutanamine and the carbonyl compound.
-
Dissolve the starting materials in the chosen anhydrous solvent (DCE or DCM).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add the sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation, depending on the physical properties of the product. An acid-base extraction can also be employed to isolate the amine product.[19]
Protocol 2: N-Alkylation of Cyclobutanamine with a Primary Alkyl Bromide
This protocol is adapted for direct alkylation and includes measures to suppress over-alkylation.
Materials:
-
Cyclobutanamine (5.0 eq)
-
Primary Alkyl Bromide (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or DMF (to make a ~0.2 M solution with respect to the alkyl bromide)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanamine, potassium carbonate, and the solvent.
-
Heat the mixture to a gentle reflux with vigorous stirring to ensure good mixing.
-
Dissolve the alkyl bromide in a small amount of the reaction solvent and add it dropwise to the refluxing mixture over 1-2 hours using a syringe pump or an addition funnel.
-
After the addition is complete, maintain the reflux and monitor the reaction by TLC or LC-MS until the alkyl bromide is consumed (typically 6-18 hours).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess cyclobutanamine (the high excess of the volatile starting amine can often be removed this way).
-
Purification: The resulting crude material will likely contain a mixture of mono- and di-alkylated products. Purification by flash column chromatography is typically required to isolate the desired secondary amine.
References
-
Amine alkylation and reductive amination are classical synthetic methods for amine synthesis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
New catalysts for amine alkylation reactions promoted by hydrogen borrowing. (n.d.). White Rose eTheses Online. Retrieved February 4, 2026, from [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2013). Organic & Biomolecular Chemistry. Retrieved February 4, 2026, from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). ACS Publications. Retrieved February 4, 2026, from [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers. Retrieved February 4, 2026, from [Link]
-
N‐alkylation of amines with alcohols. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Publishing. Retrieved February 4, 2026, from [Link]
-
Amine alkylation. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
N-Dealkylation of Amines. (2018). Molecules. Retrieved February 4, 2026, from [Link]
-
Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. Retrieved February 4, 2026, from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Advances. Retrieved February 4, 2026, from [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry. Retrieved February 4, 2026, from [Link]
-
R&D work: Alkylation of amines with alkylboronic acids. (2010). GalChimia. Retrieved February 4, 2026, from [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved February 4, 2026, from [Link]
-
Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. (2020). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Amine Synthesis - Limits of Alkylation. (2021). YouTube. Retrieved February 4, 2026, from [Link]
-
cyclobutylamine hydrochloride. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved February 4, 2026, from [Link]
-
One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. (2023). PubMed. Retrieved February 4, 2026, from [Link]
- US5166397A - Process for producing optically active cyclobutylamines. (n.d.). Google Patents.
-
Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022). YouTube. Retrieved February 4, 2026, from [Link]
-
cyclobutylamine. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]
-
Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved February 4, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). ACS Publications. Retrieved February 4, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). Nature Communications. Retrieved February 4, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amine alkylation - Wikipedia [en.wikipedia.org]
- 17. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting peak tailing in HPLC of N-ethylcyclobutanamine hydrochloride
Ticket Subject: Resolving Peak Tailing for N-ethylcyclobutanamine Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Issue: Significant peak tailing (
Analyte Analysis:
-
Compound: N-ethylcyclobutanamine (Secondary Aliphatic Amine).
-
Form: Hydrochloride salt (dissociates in mobile phase).
-
pKa Estimate: ~10.7 (Based on structural homology to diethylamine and cyclobutanamine).
-
Root Cause: The tailing is almost certainly caused by secondary silanol interactions .[1] At typical chromatographic pH (3–8), the amine is protonated (
), and residual silanols on the column surface are deprotonated ( ). This creates a strong ion-exchange mechanism that competes with the hydrophobic retention, causing the peak tail to "drag."
Diagnostic Workflow (Decision Tree)
Before altering your chemistry, follow this logic path to confirm the root cause.
Figure 1: Diagnostic logic tree to distinguish between physical system voids and chemical silanol interactions.
The Solution Protocols
For a secondary amine like N-ethylcyclobutanamine, you must choose one of the following three "Self-Validating" protocols. Do not mix them randomly.
Protocol A: The "Silanol Suppression" Method (Low pH)
Best for: Standard C18 columns (e.g., Zorbax, Symmetry) and LC-MS applications.
The Mechanism:
By lowering the pH below 3.0, you force the surface silanols (
Step-by-Step:
-
Buffer Prep: Prepare 20 mM Ammonium Formate or Phosphate buffer.
-
Acidification: Titrate with Formic Acid (for MS) or Phosphoric Acid (for UV) to pH 2.3 .
-
Critical: Do not stop at pH 3.0. Silanols are still active at pH 3.0. You must go below 2.5.
-
-
Validation: Inject your standard. Calculate
.-
Pass Criteria:
.[2]
-
Protocol B: The "Neutral State" Method (High pH)
Best for: Hybrid columns (e.g., Waters XBridge, Phenomenex Gemini). DO NOT use on standard silica.[1]
The Mechanism: Since the pKa of N-ethylcyclobutanamine is ~10.7, running at pH 11.5 ensures the molecule is deprotonated (neutral). Neutral amines interact only via hydrophobic mechanisms, yielding perfect peak symmetry.
Step-by-Step:
-
Column Check: Verify your column is rated for pH 12. (Standard silica dissolves > pH 8).
-
Buffer Prep: Use 10 mM Ammonium Hydroxide or 10 mM Triethylamine (TEA).
-
Titration: Adjust pH to 11.5 .
-
Validation: Retention time will increase significantly (neutral molecule = more hydrophobic retention).
Protocol C: The "Sacrificial Base" Method (Additives)
Best for: Older columns or when pH cannot be changed.
The Mechanism: Add a competitive amine (Triethylamine - TEA) to the mobile phase.[3] The TEA saturates the active silanol sites, leaving none available for your analyte.
Step-by-Step:
-
Additive: Add 5 mM to 10 mM TEA to the aqueous mobile phase.
-
pH Adjustment: Adjust pH to 3.0–4.0 using Phosphoric Acid.
-
Note: TEA acts as a buffer here.
-
-
Warning: TEA suppresses ionization in LC-MS. Use only for UV detection.
Data & Comparison Table
Use this table to select the correct modifier based on your detection method and column type.
| Variable | Protocol A (Low pH) | Protocol B (High pH) | Protocol C (TEA Modifier) |
| Target pH | 2.0 – 2.5 | 11.0 – 11.5 | 3.0 – 4.0 |
| Analyte State | Ionized ( | Neutral ( | Ionized ( |
| Silanol State | Neutral ( | Ionized ( | Blocked by TEA |
| Column Type | Standard C18 | Hybrid / Polymer Only | Standard C18 |
| LC-MS Compatible? | Yes (Formic/TFA) | Yes ( | No (Signal Suppression) |
| Typical | 1.1 – 1.3 | 0.9 – 1.1 (Best Shape) | 1.0 – 1.2 |
Mechanistic Visualization
Understanding the "Why" prevents future errors.
Figure 2: Left: The ionic interaction causing tailing. Right: How Triethylamine (TEA) blocks the silanol, allowing the analyte to elute symmetrically.
Frequently Asked Questions (FAQ)
Q: I added 0.1% TFA, but my peak is still tailing slightly (
-
Fix: Increase TFA to 0.2% or switch to the "Sacrificial Base" method (Protocol C) if you are not using MS. If using MS, verify your column is "End-capped" (e.g., "HSS" or "CSH" technologies).
Q: Can I use Protocol B (High pH) on my regular C18 column? A: NO. Standard silica-based C18 columns dissolve at pH > 8.0. You will strip the stationary phase, leading to a void at the column head (which ironically causes more tailing) and eventually ruin the column. You must use a column chemically designed for high pH (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).
Q: How do I calculate the Asymmetry Factor (
-
Target:
is excellent. is usually acceptable for quantification. is a data integrity failure.
References
-
Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? Retrieved from 2
-
Element Lab Solutions . Peak Tailing in HPLC - Causes and Solutions. Retrieved from 1
-
Phenomenex . (2025).[2][4] How to Reduce Peak Tailing in HPLC? Retrieved from 5
-
Sigma-Aldrich . Application Note: Triethylamine (TEA) as a Mobile Phase Modifier. Retrieved from 3
-
Alfa Chemistry . pKa Values of Amines and Cyclic Nitrogen Compounds. Retrieved from 6
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-Ethylcyclobutanamine | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Preventing degradation of N-ethylcyclobutanamine hydrochloride during storage
Technical Support Center: N-Ethylcyclobutanamine Hydrochloride
Welcome to the dedicated technical support center for N-ethylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Drawing from established principles of pharmaceutical science and stability testing, this document provides in-depth troubleshooting, frequently asked questions, and best practice protocols.
Understanding the Stability of N-Ethylcyclobutanamine Hydrochloride
N-ethylcyclobutanamine hydrochloride, as a secondary amine salt, possesses inherent vulnerabilities. While specific degradation data for this molecule is not extensively published, we can infer its stability profile from well-documented behaviors of analogous compounds, such as other secondary amine hydrochlorides and molecules containing a cyclobutane ring.
The primary degradation risks are:
-
Oxidative Degradation: Secondary amines are susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities. This can lead to the form[1][2]ation of N-oxides and other impurities.
-
Hygroscopicity and Moisture-Related Degradation: Hydrochloride salts are often hygroscopic, readily absorbing water from the atmosphere. This moisture can act as [3]a plasticizer, increasing molecular mobility, or serve as a medium for degradative reactions.
-
Thermal Stress: E[3]levated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to impurity formation.
-
Salt Disproportiona[4][5][6]tion: In the presence of moisture or basic excipients, the hydrochloride salt can convert to its free base form. The free amine is typical[3]ly more volatile and more prone to oxidation.
Frequently Asked Questions (FAQs)
Q1: My N-ethylcyclobutanamine hydrochloride powder has developed a yellowish tint. What does this mean?
A yellowish or brownish discoloration is a common visual indicator of oxidative degradation in amines. This is often the first sign that the compound has been exposed to excess air (oxygen) or light. You should verify the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiments.
Q2: Can I store the compound in a standard -20°C laboratory freezer?
While low temperatures are beneficial, standard freezers can have high relative humidity. Because N-ethylcyclobutanamine hydrochloride is likely hygroscopic, storing it in a non-dessicated freezer can lead to moisture absorption. If a freezer is used, the container must be tightly sealed and placed inside a secondary container with a desiccant. The ideal storage is in a controlled, low-humidity environment.
Q3: Is it necessary to handle this compound under an inert atmosphere (e.g., argon or nitrogen)?
For long-term storage or for highly sensitive applications, handling under an inert atmosphere is the best practice to prevent oxidation. For routine weighing and [7]preparation of solutions for immediate use, working quickly in a low-humidity environment may be sufficient, but this increases the risk of gradual degradation over time.
Q4: I observed a new peak in my HPLC chromatogram after storing a solution for a week. What could it be?
A new peak suggests the formation of a degradation product. Given the structure, likely candidates include the N-oxide derivative (from oxidation) or cyclobutanone-related impurities if α-oxidation and degradation occur. Solutions are generally l[8][9]ess stable than the solid material. It is recommended to use freshly prepared solutions for all critical experiments.
Q5: How does the hydrochloride salt form improve stability compared to the free amine?
The protonated nitrogen in the hydrochloride salt is significantly less susceptible to oxidation than the lone pair of electrons on the nitrogen of the free amine. The salt form is also typically a crystalline solid with higher thermal stability and lower volatility than its liquid free base counterpart.
Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and resolving common stability issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | 1. Oxidation due to air exposure. 2. Photodegradation from light exposure. | 1. Confirm purity via HPLC. 2. If purity is compromised, discard the sample. 3. For future storage, purge container headspace with argon/nitrogen and store in an amber vial within a desiccator. |
| Clumping or 'Wet' Appearance | 1. Hygroscopicity; absorption of atmospheric moisture. | 1. Dry the material under vacuum in the presence of a strong desiccant (e.g., P₂O₅). Caution: Use moderate temperature to avoid thermal degradation. 2. Store future material in a desiccator or glove box. |
| Inconsistent Assay [10][11]Results | 1. Non-homogeneous sample due to moisture uptake. 2. Gradual degradation during experimental workflow. | 1. Ensure the sample is homogenous before weighing. 2. Prepare solutions fresh daily. 3. Minimize exposure of the solid and solutions to light and air during experiments. |
| New Impurity Peaks in Chromatography | 1. Chemical degradation (oxidation, hydrolysis, etc.). 2. Salt disproportio[12]nation followed by degradation of the free base. | 1. Perform a forced degradation study to tentatively identify the impurity. 2. Review storage co[13][14][15]nditions and handling procedures to identify the source of stress (heat, light, moisture). |
| Poor Solubility or pH Shift in Solution | 1. Formation of less soluble degradation products. 2. Liberation of HCl gas from the salt, leading to a change in stoichiometry and pH. | 1. Filter the solution before use if particulates are observed. 2. Confirm the identity and purity of the starting material. 3. Always use freshly prepared solutions. |
Best Practices for Storage and Handling
To maximize the shelf-life and ensure the integrity of N-ethylcyclobutanamine hydrochloride, adhere to the following protocols.
Optimal Storage Conditions
-
Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Atmosphere: For long-term storage, store under an inert atmosphere (argon or nitrogen). This is the most critical factor in preventing oxidative degradation.
-
Light: Protect from light at all times. Use amber glass vials or store containers in the dark.
-
Humidity: Store in a desiccator with a regularly refreshed desiccant (e.g., silica gel, calcium chloride). The compound is expected to be hygroscopic.
Recommended Handling Workflow
The following diagram illustrates the ideal workflow for handling the compound to minimize degradation risk.
Caption: Ideal workflow for handling N-ethylcyclobutanamine HCl.
Protocol: Stability Assessment via HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the purity of N-ethylcyclobutanamine hydrochloride. This method is based on common practices for analyzing aliphatic amines.
Objective: To quanti[16]fy the parent compound and detect the formation of potential degradation products.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
N-ethylcyclobutanamine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable mobile phase modifier)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution to concentrations of 0.1, 0.05, and 0.01 mg/mL.
-
-
Sample Preparation:
-
Prepare a sample solution of your stored N-ethylcyclobutanamine hydrochloride at a concentration of 1 mg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: ~210 nm (as amines have low UV absorbance, low wavelength detection is necessary)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve. Report any new peaks as a percentage of the total peak area.
-
Understanding Degradation Pathways
Forced degradation studies are essential for understanding how a molecule behaves under stress. The diagram below outline[13][17]s the likely primary degradation pathways for N-ethylcyclobutanamine hydrochloride based on its chemical structure.
Caption: Plausible degradation pathways for N-ethylcyclobutanamine HCl.
This guide provides a comprehensive framework for maintaining the quality and stability of N-ethylcyclobutanamine hydrochloride. By understanding the molecule's vulnerabilities and implementing rigorous storage and handling protocols, researchers can ensure the reliability and reproducibility of their experimental results.
References
- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Vertex AI Search.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO.
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC - PubMed Central. PubMed Central.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020, April 15). Journal of Drug Delivery and Therapeutics.
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches | ACS Omega. (2024, January 29). ACS Omega.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ICH.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH.
- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery | Journal of the American Chemical Society. (2023, December 5). Journal of the American Chemical Society.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
- Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. (2018, August 24). FDA.
- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC - PubMed Central. (2023, December 5). PubMed Central.
- PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT - University Digital Conservancy. University of Minnesota.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). Chemistry LibreTexts.
- How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
Sources
- 1. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
- 12. matheo.uliege.be [matheo.uliege.be]
- 13. assyro.com [assyro.com]
- 14. jddtonline.info [jddtonline.info]
- 15. resolvemass.ca [resolvemass.ca]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ajpsonline.com [ajpsonline.com]
Technical Support Center: N-Ethylcyclobutanamine Hydrochloride Reaction Monitoring
Topic: Reaction Monitoring by Thin Layer Chromatography (TLC)
Ticket ID: #NEC-TLC-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Monitoring N-ethylcyclobutanamine hydrochloride (CAS: 1334146-80-3) via TLC presents a "perfect storm" of detection challenges for the organic chemist. Unlike standard aromatic drug intermediates, this molecule is UV-inactive , highly polar (salt form) , and volatile (free base form) .
Standard protocols (UV 254 nm, pure EtOAc/Hexane eluents) will result in false negatives or uninterpretable streaks. This guide provides a validated, self-consistent system for monitoring this specific amine.
Module 1: Visualization (The "Invisible" Problem)
The Challenge
N-ethylcyclobutanamine lacks a chromophore (conjugated
The Solution: Chemical Staining
You must use destructive visualization methods. The secondary amine structure dictates the specific stain response.
| Stain Reagent | Expected Color | Mechanism | Sensitivity | Notes |
| Ninhydrin | Yellow / Orange | Reacts with secondary amine to form enamine/iminium salts. | High | CRITICAL: Do not expect the classic "Ruhemann’s Purple" seen with primary amines. |
| KMnO₄ (Basic) | Yellow spot on Pink | Oxidation of the C-H bonds adjacent to nitrogen. | Medium | Good for checking total organic impurities. |
| Iodine (I₂) | Brown/Yellow | Reversible intercalation. | High | Best for volatile free base (requires no heat). |
| Dragendorff | Orange on Yellow | Complexation with nitrogen. | High | Specific to amines/alkaloids.[1][2] |
Visualization Workflow
Because the free base (MW ~99 g/mol ) is volatile, aggressive heating to develop stains can evaporate your spot before it becomes visible.
Figure 1: Visualization decision tree preventing analyte evaporation.
Module 2: Eluent Engineering (The "Tailing" Problem)
The Challenge
The hydrochloride salt interacts strongly with the acidic silanols (
The Solution: Basified Mobile Phase
You must deprotonate the silica surface or the amine to ensure a tight spot.
Recommended Mobile Phase:
-
Base System: Dichloromethane (DCM) / Methanol (MeOH) [9:1 or 95:5]
-
The Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .
Expert Insight: Do not use TEA if you plan to use the Ninhydrin stain heavily, as the background will turn dark red/purple, obscuring your spot. If using Ninhydrin, use Ammonium Hydroxide in the eluent, then dry the plate well (ammonia evaporates) before staining.
Module 3: Sample Preparation (The "Salt" Problem)
The Challenge
Spotting the HCl salt directly from methanol usually results in a spot that stays on the baseline (
The Solution: In-Situ Neutralization
You must generate the free base before the run begins.
Method A: The "Mini-Workup" (Recommended)
-
Take 50 µL of reaction mixture into a GC vial.
-
Add 100 µL saturated
or 1M NaOH. -
Add 200 µL EtOAc or DCM.
-
Shake and let layers separate.
-
Spot the top organic layer.
Method B: On-Plate Neutralization (Quick)
-
Spot the HCl salt solution on the baseline.
-
Hold the plate (baseline down) over an open bottle of Ammonium Hydroxide for 30 seconds. The vapor neutralizes the salt.
-
Elute immediately.
Figure 2: Sample preparation workflows to convert the HCl salt to the mobile free base.
Troubleshooting & FAQs
Q1: I stained with Ninhydrin, but I don't see the purple spot I expected.
A: This is a secondary amine . Ninhydrin reacts with secondary amines to form an enamine/iminium salt, which is typically yellow or orange , not the Ruhemann's purple (blue/violet) seen with primary amines. Look for yellow spots against the white background.
Q2: My spot is a long streak from the baseline to the solvent front.
A: This indicates column overload or insufficient base in the eluent.
-
Dilute your sample 10-fold.
-
Ensure your eluent contains 1%
or TEA. -
If the streak persists, switch to a more polar solvent (e.g., DCM:MeOH:NH4OH 90:9:1).
Q3: I see a spot in the Iodine chamber, but when I heat it with Ninhydrin, it disappears.
A: Your compound is volatile .
-
N-ethylcyclobutanamine free base has a low molecular weight and boils relatively low.
-
Fix: Do not use a heat gun. Dip the plate in Ninhydrin and let it develop at room temperature (slow) or warm it very gently on a hotplate set to low (40°C). Alternatively, rely on the Iodine stain.
Q4: Can I use UV if I make the derivative?
A: Yes. If you are monitoring a coupling reaction (e.g., Amide coupling with a benzoyl group), the product will be UV active. In this case:
-
Starting Material (Amine): UV Inactive (Check with Stain).
-
Product (Amide): UV Active (Check at 254 nm).
-
Note: You must use both UV and Stain to monitor the consumption of the starting material.
References
-
Reich, H. J. TLC Stains and Visualization. University of Wisconsin-Madison. (Detailed mechanisms of Ninhydrin and Iodine staining). [Link]
-
Restek. Troubleshooting Peak Tailing. (Principles of silanol interactions with amines, applicable to both HPLC and TLC). [Link]
-
PubChem. N-ethylcyclobutanamine hydrochloride Compound Summary. (Physical properties and structure verification). [Link]
Sources
Removal of unreacted starting materials from N-ethylcyclobutanamine hydrochloride
[1]
Target Molecule: N-Ethylcyclobutanamine Hydrochloride CAS: 18635-69-5 (Free base) / 1334146-80-3 (HCl Salt) Structure: Secondary amine salt (Cyclobutane ring fused to an ethylamino group).[1]
Module 1: Diagnostic & Impurity Profiling
"What exactly am I trying to remove?"
Before initiating purification, you must identify the origin of your impurities. For N-ethylcyclobutanamine, the synthesis almost exclusively relies on Reductive Amination (Cyclobutanone + Ethylamine + Reducing Agent).[1]
This route generates a specific "Fingerprint of Impurities" that dictates your purification strategy.[1]
The Impurity Matrix
| Impurity Type | Chemical Identity | Origin | Physicochemical Behavior |
| Starting Material (SM) | Cyclobutanone | Unreacted Ketone | Neutral, organic soluble.[1] Forms water-soluble adducts with bisulfite.[1] |
| Starting Material (SM) | Ethylamine | Unreacted Primary Amine | Basic, highly volatile (BP: 16.6°C).[1] Easily removed by evaporation.[1] |
| Intermediate | Imine (N-ethylcyclobutanimine) | Incomplete Reduction | Basic, hydrolyzable.[1] Often reverts to ketone in acidic water.[1] |
| Byproduct | Tertiary Amine (N,N-diethylcyclobutanamine) | Over-alkylation | Basic, higher boiling point than product.[1] Difficult to separate by extraction. |
| Reagent Residue | Boron Salts | Reducing Agent (NaBH₄/STAB) | Inorganic/Lewis Acidic.[1] Can cause emulsions or "gummy" solids.[1] |
Module 2: Troubleshooting Protocols
"How do I fix it?"
Protocol A: The "Bisulfite Wash" (Removing Unreacted Ketone)
Scenario: You have significant unreacted Cyclobutanone (SM) in your crude mixture.[1] Mechanism: Cyclobutanone forms a water-soluble bisulfite addition product (sulfonate salt), while the amine product remains in the organic layer (as a free base).[1]
-
Basify: Ensure your crude amine is in the Free Base form (pH > 12) using 2M NaOH.[1]
-
Extract: Dissolve the free base in a non-polar solvent (Diethyl Ether or MTBE are preferred over DCM to avoid emulsion with boron salts).[1]
-
The Bisulfite Step:
-
Rinse: Wash the organic layer with Brine (sat.[1] NaCl) to remove residual bisulfite.[1]
-
Dry: Dry over Na₂SO₄ and concentrate.
Expert Insight: Do not skip the brine wash. Residual bisulfite can decompose later to release SO₂, which is corrosive and smells pungent.[1]
Protocol B: Boron Removal (The "Methanol Azeotrope")
Scenario: Your crude oil is viscous, sticky, or difficult to crystallize (Boron complexation).[1] Mechanism: Boric acid/boron salts form volatile esters (Trimethyl Borate) with methanol.[1]
-
Quench: After the reaction, quench with Methanol (MeOH).
-
Evaporate: Concentrate the mixture on a rotary evaporator.
-
Repeat: Redissolve the residue in fresh MeOH and evaporate again. Repeat this 3 times .
-
Result: This "co-evaporation" drives off boron as Trimethyl Borate (BP: 68°C), leaving a cleaner amine residue.[1]
Protocol C: Salt Formation & Crystallization (The Final Polish)
Scenario: Converting the oily free base into the stable, solid Hydrochloride salt.
-
Dissolution: Dissolve the purified free base in a minimal amount of dry Diethyl Ether or Ethyl Acetate .
-
Acidification:
-
Precipitation: The N-ethylcyclobutanamine HCl should precipitate as a white solid.[1][2]
-
Troubleshooting: If it oils out, add a seed crystal or scratch the glass. If still oily, add a non-polar anti-solvent (Hexanes) and sonicate.[1]
-
-
Filtration: Filter the solid under Nitrogen (hygroscopic!) and wash with cold ether.[1]
Module 3: Visualization & Logic[1]
Workflow: Purification Decision Tree
This diagram illustrates the logical flow for purifying the crude reaction mixture based on the impurities present.
Caption: Step-by-step purification logic flow, prioritizing boron removal and ketone scavenging before salt formation.[1][3][4]
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is "oiling out" instead of crystallizing during HCl addition. Why? A: This is a classic problem with secondary amine salts.
-
Cause 1: Presence of Water .[1][2][5] Even trace moisture can cause the hygroscopic salt to form a hydrate oil. Fix: Dry your organic solvent (free base) thoroughly with Na₂SO₄ before adding HCl.[1] Use anhydrous HCl in Ether.[1]
-
Cause 2: Presence of Alcohol .[1][2][5][6] If you used EtOH/MeOH and didn't remove it fully, it acts as a solvent.[1] Fix: Evaporate to dryness and chase with toluene to remove alcohol traces.
-
Cause 3: Impurities.[1][6] Fix: Triturate the oil with anhydrous Hexane or Pentane and sonicate vigorously to induce crystallization.
Q2: I still see Cyclobutanone in my NMR even after Acid/Base extraction. A: Neutral organic extractions are rarely 100% efficient for cyclobutanone due to its slight water solubility and lipophilicity.
-
Solution: Use Protocol A (Bisulfite Wash) .[1] It is chemically specific for ketones and far superior to simple solvent partitioning.
Q3: Can I use a scavenger resin instead of extraction? A: Yes.
-
To remove excess Ethylamine (Primary): Use a Benzaldehyde resin or Phthalic Anhydride resin .[1] These react selectively with primary amines to form imines/imides, leaving your secondary amine product in solution.[1]
-
To remove Cyclobutanone: Use a Tosylhydrazide resin .[1] It effectively "catches" ketones from the organic solution.
Q4: How do I remove the tertiary amine byproduct (
-
Solution: Distillation .[1] The tertiary amine has no N-H bond (cannot H-bond as effectively) and a higher molecular weight, but the boiling point difference is usually exploitable.[1] Distill the Free Base before making the salt. The tertiary amine will distill at a higher temperature than the secondary amine product.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]
-
Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.[1] (Standard text for physical property-based purification).
- Bisulfite Adducts: "Purification of Aldehydes and Ketones via Bisulfite Adducts." Vogel's Textbook of Practical Organic Chemistry, 5th Ed, Longman, 1989.
-
Boron Removal: "Work-up of Reductive Amination Reactions." Organic Chemistry Portal. Link
Sources
- 1. PubChemLite - N-ethylcyclobutanamine hydrochloride (C6H13N) [pubchemlite.lcsb.uni.lu]
- 2. DSpace [open.bu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclopentane, ethyl- [webbook.nist.gov]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: N-Ethylcyclobutanamine Hydrochloride Purification
Case ID: NEC-HCl-REC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Recrystallization Protocol & Troubleshooting for N-Ethylcyclobutanamine HCl
Executive Summary & Compound Profile
User Advisory: You are working with a cyclobutane-derived amine salt.[1] Unlike stable cyclohexane analogs, the cyclobutane ring possesses significant ring strain (~26.3 kcal/mol).[2] While the hydrochloride salt improves stability, thermal stress (>70°C) during purification can lead to ring-opening decomposition or polymerization.
Compound Profile:
-
CAS: 1334146-80-3 (Generic/Analogous)
-
Nature: Secondary Amine Salt[5]
-
Critical Property: Hygroscopic (Absorbs atmospheric moisture rapidly).
-
Solubility Profile: Highly soluble in water, methanol, ethanol; sparingly soluble in acetone, ethers, and alkanes.
Standard Operating Procedure (SOP)
This protocol utilizes a Two-Solvent System (Solvent/Anti-Solvent) approach. This is the "Golden Path" for maximum recovery and purity.
Phase A: Solvent Selection
| Role | Recommended Solvent | Rationale |
| Solvent (Dissolver) | Isopropanol (IPA) | Dissolves the salt at elevated temps; higher boiling point than EtOH allows better control, but mild enough to prevent decomposition. |
| Anti-Solvent (Precipitant) | Diethyl Ether (Small Scale) or Heptane (Large Scale) | Miscible with IPA; the salt is virtually insoluble in these, forcing crystallization upon cooling. |
Phase B: The Recrystallization Workflow
Step 1: Dissolution (The "Minimum Hot" Rule)
-
Place the crude N-ethylcyclobutanamine HCl in a round-bottom flask.
-
Add Isopropanol (IPA) dropwise while heating the flask in a water bath set to 60°C .
-
Technical Insight: Do not use a direct heat gun or oil bath >80°C. High localized heat can trigger ring strain release/decomposition.
-
Swirl continuously until the solid just dissolves. If a small amount of residue remains after adding 10% excess solvent, it is likely inorganic salt (NaCl) or dust.
Step 2: Hot Filtration (Crucial for Clarity)
-
While the solution is still at 60°C, filter it through a pre-warmed glass frit or cotton plug into a clean Erlenmeyer flask.
-
Why? This removes insoluble inorganic salts and mechanical impurities that act as "bad seeds" for crystallization.
Step 3: The Cloud Point (Anti-Solvent Addition)
-
Keep the filtrate warm (approx. 40-50°C).
-
Slowly add the Anti-Solvent (Diethyl Ether or Heptane) dropwise.
-
Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of IPA to clear the cloudiness (returning to a saturated clear solution).
Step 4: Controlled Cooling
-
Wrap the flask in a towel or place it in a Dewar flask to cool slowly to room temperature (RT).
-
Once at RT, move to a fridge (4°C) for 2 hours, then a freezer (-20°C) for maximum yield.
-
Thermodynamic Logic: Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the crystal lattice to exclude impurities (purification).
Step 5: Isolation & Drying
-
Filter the white crystals rapidly (hygroscopic risk!).
-
Wash with cold Anti-Solvent.
-
Drying: Dry in a vacuum oven at 40°C over
or silica desiccant.
Visualization: Process Logic
Figure 1: Decision logic for the purification of N-ethylcyclobutanamine HCl, emphasizing thermal control.
Troubleshooting Center (FAQs)
Symptom: "Oiling Out"
User Report: Instead of crystals, a distinct oily layer separated at the bottom of the flask. Diagnosis: The solution temperature dropped below the melting point of the solvated salt before crystallization could occur, or the solution is too impure. Corrective Actions:
-
Re-heat: Warm the mixture until the oil redissolves.
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to provide nucleation sites.
-
More Solvent: You may have hit the saturation point of the impurities. Add slightly more IPA (10-15% volume) to keep impurities in solution.
-
Trituration: If the oil persists, decant the solvent and triturate (grind) the oil with fresh diethyl ether to induce solidification.
Symptom: Colored Impurities
User Report: The crystals are off-white or yellow. Diagnosis: Oxidation byproducts or trace iodine/starting materials are trapped. Corrective Actions:
-
Activated Carbon: During Step 1 (Dissolution), add activated charcoal (1-2% by weight). Stir for 5 mins, then perform the Hot Filtration step strictly.
-
Warning: Carbon can adsorb product; use sparingly.
Symptom: Hygroscopicity (Wet Paste)
User Report: The solid turns into a paste on the filter paper. Diagnosis: The compound is absorbing water from the air (deliquescence). Corrective Actions:
-
Perform filtration under a blanket of Nitrogen or Argon.
-
Minimize time on the filter.
-
Move immediately to a vacuum desiccator.
Troubleshooting Logic Tree
Figure 2: Diagnostic tree for resolving common purification failures.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. (Foundational text on cyclobutane ring strain and thermal stability).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21830223, N-Ethylcyclobutanamine. (Verified chemical structure and property data).
Sources
- 1. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride… [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biosynth.com [biosynth.com]
- 4. PubChemLite - N-ethylcyclobutanamine hydrochloride (C6H13N) [pubchemlite.lcsb.uni.lu]
- 5. US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents [patents.google.com]
Managing hygroscopicity of amine hydrochloride salts
Technical Support Center: Amine Hydrochloride Stability & Handling
Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Solid-State Chemistry Division Topic: Managing Hygroscopicity of Amine Hydrochloride Salts
Introduction: The "Wet Salt" Paradox
Welcome to the technical support hub. If you are here, you likely have a white crystalline solid that has transformed into a sticky gum, a deliquescent oil, or a rock-hard cake overnight.
The Core Issue: Amine hydrochloride (HCl) salts are the workhorses of drug development due to their high aqueous solubility and established safety profile. However, they possess a fatal flaw: High Hygroscopicity . The chloride ion (
This guide moves beyond basic "keep it dry" advice. We will explore the thermodynamics of water sorption, rescue protocols for ruined batches, and strategic salt selection to engineer out the problem.
Module 1: Diagnosis & Immediate Triage (Troubleshooting)
Ticket #401: "My free-flowing powder turned into a sticky oil overnight. Can I save it?"
Status: Urgent Root Cause: The relative humidity (RH) in your storage environment exceeded the Critical Relative Humidity (CRH) of the salt. The salt has deliquesced.
Resolution Protocol: Do NOT simply heat it in an oven; this often creates a glass or a melt rather than a crystal.
-
The Solvent Rescue (Azeotropic Drying):
-
Dissolve the "oil" in a solvent that forms a low-boiling azeotrope with water. Ethanol/Toluene or Isopropanol/Heptane are the gold standards.
-
Step 1: Dissolve the oil in minimal absolute ethanol (to break the hydrate structure).
-
Step 2: Add 3-4 volumes of toluene.
-
Step 3: Rotovap at 45-50°C. The water will co-distill with the solvent.
-
Step 4: Repeat 2-3 times until a solid foam or powder appears.
-
Why this works: You are mechanically carrying water molecules out of the coordination sphere of the chloride ion using the azeotrope, rather than relying on diffusion which is slow in gums.
-
-
The "Anti-Solvent" Crash:
-
Dissolve the oil in a dry, polar solvent (Methanol or DCM).
-
Slowly add a dry non-polar anti-solvent (Diethyl Ether or Hexanes) with vigorous stirring under Argon.
-
Note: If it oils out again, scratch the flask sides with a glass rod to induce nucleation.
-
Ticket #402: "I'm seeing weight gain during weighing. How do I handle this for quantitative analysis?"
Status: Active Root Cause: Kinetic moisture sorption. The rate of uptake is faster than your weighing operation.
Resolution Protocol:
-
Switch to a "Closed Loop" Weighing Technique:
-
Tare a volumetric flask with solvent before adding the solid.
-
Add the approximate amount of hygroscopic salt directly to the solvent.
-
Weigh the flask + solvent + salt. Calculate the exact mass of salt by difference.
-
Benefit: The salt is never exposed to air on the balance pan.
-
-
Glove Box/Bag: If a glove box is unavailable, use a "glove bag" purged with dry nitrogen for all transfer operations.
Module 2: Strategic Prevention (Salt Selection & Engineering)
Ticket #505: "We are in early development. Should we stick with HCl?"
Status: Consultation Required Analysis: If your amine HCl has a CRH < 40%, it will require expensive humidity controls during manufacturing (Class 100,000 suites with dehumidifiers). It is often cheaper to switch the counter-ion now than to engineer the facility later.
Decision Matrix: Counter-Ion Alternatives
| Counter-Ion Class | Examples | Hygroscopicity Risk | Solubility Impact | Notes |
| Inorganic | Hydrochloride | High | High | Default choice, but prone to deliquescence. |
| Sulfate | Moderate | High | Often forms stable hydrates; less prone to deliquescence than HCl. | |
| Organic (Carboxylate) | Fumarate, Maleate | Low | Moderate | Excellent crystallinity; often non-hygroscopic due to strong lattice packing. |
| Succinate | Low | Moderate | Good alternative if Fumarate fails. | |
| Organic (Sulfonic) | Besylate, Tosylate | Low/Moderate | Low | Increases lipophilicity; good for slowing dissolution but can be waxy. |
Visualization: The Salt Selection Decision Tree
Figure 1: Decision logic for selecting a counter-ion when the HCl salt proves too hygroscopic.
Module 3: Experimental Protocols
Protocol A: Gravimetric Determination of Critical Relative Humidity (CRH)
Objective: Determine the exact humidity level where your salt begins to absorb atmospheric moisture exponentially.
Equipment:
-
Analytical Balance (0.1 mg precision)
-
Desiccators (x6)
-
Saturated Salt Solutions (to generate fixed RH environments)
Reagents (Saturated Solutions):
-
LiCl (11% RH)
-
MgCl₂ (33% RH)
-
K₂CO₃ (43% RH)
-
Mg(NO₃)₂ (53% RH)
-
NaCl (75% RH)
-
K₂SO₄ (97% RH)
Step-by-Step Workflow:
-
Preparation: Place open weighing bottles containing 500 mg of dried amine HCl salt into each desiccator.
-
Equilibration: Store at 25°C for 1 week.
-
Measurement: Weigh the bottles.
-
Calculation:
-
Analysis: Plot % Weight Gain (Y-axis) vs. % RH (X-axis).
-
The CRH Point: The RH value where the curve shifts from linear/flat to exponential growth.
-
Guidance: If CRH is < 50%, the salt is "Very Hygroscopic." If CRH is > 80%, it is "Non-Hygroscopic."
-
Protocol B: The "Dry Box" Technique for X-Ray Diffraction (XRD)
Issue: Hygroscopic salts change crystal form (hydrate formation) during the 20-minute XRD scan, yielding useless data.
Method:
-
Cover the sample holder with a thin film of Kapton or Mylar immediately after loading in a glove box.
-
Alternatively, coat the powder in a drop of viscous, amorphous oil (Paratone-N) and mount it on a loop (for single-crystal XRD). This seals the crystal from air.
Module 4: Storage & Packaging FAQs
Q: Can I store amine HCl salts in plastic bags? A: No. LDPE (Low-Density Polyethylene) is permeable to water vapor over time.
-
Recommendation: Use Glass Amber Vials with Teflon-lined caps or Alu-Alu (Aluminum-Aluminum) blister packs for unit doses. For bulk, use a double bag (LDPE inner, Aluminum-laminated outer) with a desiccant sachet between the bags.
Q: Which desiccant should I use? A:
-
Silica Gel: Good for general use, but stops working at very low RH.
-
Molecular Sieves (4Å): Aggressive drying. Use with caution; they can sometimes dehydrate the crystal lattice itself if the drug is a stable hydrate.
-
Phosphorous Pentoxide (P₂O₅): The ultimate drying agent for vacuum desiccators. Use this to dry the environment, not in direct contact.[1]
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Newman, A. (2013). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection of New Drug Candidates. Pharmaceutical Technology.
-
Hiendrawan, S., et al. (2016). An Investigation of Hygroscopicity of Amine Salts. Asian Journal of Pharmaceutical Sciences.
-
Air Force Research Laboratory. (2023). Handling Deliquescent Materials: Safety and Protocol Guide.
Sources
Technical Support Center: N-Ethylcyclobutanamine Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of N-ethylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical work-up and purification stages of this synthesis. Our focus is on providing practical, field-tested insights rooted in chemical principles to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-ethylcyclobutanamine, and what does the typical work-up entail?
The most prevalent and efficient method for synthesizing N-ethylcyclobutanamine is the reductive amination of cyclobutanone with ethylamine. This reaction is typically a one-pot procedure where the intermediate imine is formed and subsequently reduced in situ. The general work-up involves quenching the reaction, followed by an acid-base extraction to isolate the amine, and finally, conversion to the hydrochloride salt for improved stability and handling.
Q2: Which reducing agents are recommended for the reductive amination of cyclobutanone?
Several reducing agents are effective for this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mild nature and selectivity for the iminium ion over the ketone. Other common choices include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). It is important to note that when using NaBH₃CN, the work-up should be conducted carefully in a well-ventilated hood, as acidic conditions can generate toxic hydrogen cyanide (HCN) gas.[1]
Q3: Why is it advantageous to convert N-ethylcyclobutanamine to its hydrochloride salt?
Converting the free base of N-ethylcyclobutanamine to its hydrochloride salt offers several key benefits. The salt form typically has a higher melting point and is a crystalline solid, making it easier to handle and weigh compared to the potentially volatile free base. Furthermore, hydrochloride salts often exhibit enhanced long-term stability and improved solubility in aqueous solutions and some polar organic solvents, which can be advantageous for subsequent applications.
Q4: My N-ethylcyclobutanamine free base appears to be an oil. Is this normal?
Yes, it is common for small, secondary amines like N-ethylcyclobutanamine to be oils or low-melting solids at room temperature. The conversion to the hydrochloride salt is the standard procedure to obtain a stable, crystalline solid.
Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of N-ethylcyclobutanamine hydrochloride.
Issue 1: Low Yield of Isolated Product
-
Potential Cause A: Incomplete Reaction. The reductive amination may not have gone to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress by TLC or GC-MS. If starting material remains, consider extending the reaction time or adding a slight excess of the reducing agent. For ketone reactions, the addition of a catalytic amount of acetic acid can sometimes be beneficial.
-
-
Potential Cause B: Loss during Extraction. N-ethylcyclobutanamine, being a relatively small and volatile amine, can be partially soluble in the aqueous layer, especially if the pH is not optimal.
-
Solution: Ensure the aqueous layer is sufficiently basic (pH > 11) before extracting the free base with an organic solvent. Using a saturated brine solution for the final wash can help to "salt out" the amine from the aqueous phase, reducing its solubility and improving recovery in the organic layer. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) for better efficiency.
-
-
Potential Cause C: Volatility of the Free Base. The free base of N-ethylcyclobutanamine is expected to be volatile. Significant loss can occur if the solvent is removed under high vacuum or at elevated temperatures.
-
Solution: Remove the organic solvent at reduced pressure using a rotary evaporator with a cooled water bath (20-25 °C). Avoid heating the flask. Once the bulk of the solvent is removed, do not leave the product under high vacuum for an extended period. Proceed to the salt formation step promptly.
-
Issue 2: Product is an Oil and Will Not Crystallize as the Hydrochloride Salt
-
Potential Cause A: Presence of Impurities. Residual solvent or byproducts can inhibit crystallization.
-
Solution: Ensure the free base is as pure as possible before attempting salt formation. If significant impurities are suspected, consider purification of the free base by distillation. Given that the boiling point of the analogous ethylcyclopentane is 103 °C, N-ethylcyclobutanamine is expected to have a similar boiling point, making distillation a viable option.[2]
-
-
Potential Cause B: Incorrect Stoichiometry of HCl. An excess of HCl can sometimes lead to the formation of an oily or hygroscopic product.
-
Solution: Add the HCl solution dropwise and monitor for precipitation. Use a stoichiometric amount of HCl relative to the amine. If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization.
-
-
Potential Cause C: Inappropriate Crystallization Solvent. The choice of solvent is critical for obtaining a crystalline salt.
-
Solution: Diethyl ether is a common choice for precipitating hydrochloride salts. If the product oils out, you can try adding a non-polar co-solvent like heptane or hexane to the ether solution of the amine before adding HCl. Alternatively, dissolving the crude salt in a minimal amount of a slightly more polar solvent (e.g., isopropanol or acetone) and then adding a non-polar anti-solvent can induce recrystallization.
-
Issue 3: Presence of a Persistent Impurity in the Final Product
-
Potential Cause A: Unreacted Imine. The intermediate imine may not have been fully reduced.
-
Solution: This indicates an issue with the reduction step. Ensure the reducing agent was active and added in sufficient quantity. In subsequent runs, consider allowing the imine to form for a period before adding the reducing agent, which can sometimes improve yields.[3]
-
-
Potential Cause B: Dialkylation Product. The formation of N,N-diethylcyclobutanamine is a potential byproduct.
-
Solution: This is less common with secondary amine formation but can occur. Using a slight excess of the amine starting material can help to minimize this side reaction. Purification by distillation of the free base before salt formation can separate the desired secondary amine from the higher-boiling tertiary amine.
-
Experimental Protocols
Protocol 1: Work-up and Extraction of N-Ethylcyclobutanamine Free Base
This protocol assumes the reductive amination was performed in a solvent like methanol (MeOH), dichloromethane (DCM), or 1,2-dichloroethane (DCE).
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1 M aqueous NaOH solution to quench any remaining reducing agent and to neutralize the reaction mixture. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.
-
Continue adding the NaOH solution until the pH of the aqueous phase is >11.
-
-
Solvent Removal (if applicable):
-
If the reaction was performed in a water-miscible solvent like methanol, remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous slurry to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL for a ~100 mmol scale reaction).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with saturated aqueous NaCl (brine) solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
-
Concentration:
-
Carefully remove the solvent by rotary evaporation at a low temperature (water bath < 25 °C) to obtain the crude N-ethylcyclobutanamine free base. Do not over-dry under high vacuum to minimize loss of this volatile product.
-
Protocol 2: Formation and Crystallization of N-Ethylcyclobutanamine Hydrochloride
-
Dissolution:
-
Dissolve the crude N-ethylcyclobutanamine free base in anhydrous diethyl ether (approximately 10 mL per gram of amine).
-
-
Acidification:
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.
-
A white precipitate of N-ethylcyclobutanamine hydrochloride should form.
-
-
Isolation:
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
-
Drying:
-
Dry the crystalline product under vacuum to a constant weight.
-
Data Summary Table
| Parameter | Value | Source/Comment |
| Molecular Formula | C₆H₁₃N (Free Base) | PubChem |
| Molecular Weight | 99.17 g/mol (Free Base) | PubChem[4] |
| Molecular Formula | C₆H₁₄ClN (HCl Salt) | Calculated |
| Molecular Weight | 135.64 g/mol (HCl Salt) | Calculated |
| Estimated Boiling Point | ~100-110 °C | Based on analogs like ethylcyclopentane (103 °C)[2] |
| Typical Yield | 65-85% | Dependent on reaction scale and purification efficiency. |
| Purity (Post-crystallization) | >98% | As determined by GC-MS or NMR. |
Visual Workflow Diagrams
Work-up and Extraction Workflow
Caption: General workflow for the work-up and isolation of the free base.
Salt Formation and Purification Workflow
Caption: Step-by-step process for hydrochloride salt formation and purification.
References
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
- European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2 436 381 A1).
- Google Patents. (n.d.). Process for the recovery and purification of cyclobutanone (US6444096B1).
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 4, 2026, from [Link]
-
Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]
-
Surov, A. O., Manin, A. N., Voronin, A. P., Churakov, A. V., Perlovich, G. L., & Cooper, E. R. (2015). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 15(9), 4334–4343. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification. Retrieved February 4, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. [Link]
-
University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Studylib. (n.d.). Reductive Amination with Borohydride & Borane Reducing Agents. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]
- Google Patents. (n.d.). Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline (JP2011121872A).
-
University of California, Berkeley, College of Chemistry. (n.d.). Crystallization Solvents. [Link]
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Nokhodchi, A., Bolourtchian, N., & Dinarvand, R. (2003). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Iranian Journal of Pharmaceutical Research, 2(3), 141-148. [Link]
- Google Patents. (n.d.). Purification of cyclohexylamine (US3347920A).
-
Chem Help ASAP. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]
-
Defense Technical Information Center. (1994). Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. [Link]
-
International Journal of Chemical Engineering and Applications. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA, 5(4), 343-346. [Link]
-
Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 18(9), 10944–10957. [Link]
- Google Patents. (n.d.). Process for purification of cyclohexane (US2637749A).
-
Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
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National Center for Biotechnology Information. (n.d.). N-Ethylcyclobutanamine. PubChem. Retrieved February 4, 2026, from [Link]
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PubChemLite. (n.d.). N-ethylcyclobutanamine hydrochloride (C6H13N). Retrieved February 4, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopentane, ethyl-. NIST WebBook. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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Validation & Comparative
Comparative Guide: N-Ethylcyclobutanamine HCl vs. N-Propylcyclobutanamine HCl
Topic: Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
In modern medicinal chemistry, the modulation of physicochemical properties through subtle structural changes is a cornerstone of lead optimization. N-Ethylcyclobutanamine hydrochloride and N-Propylcyclobutanamine hydrochloride represent two homologous secondary amine building blocks used to introduce the cyclobutane motif—a bioisostere often employed to increase metabolic stability and fraction of sp³-hybridized carbons (
This guide provides a technical comparison of these two reagents, focusing on their steric profiles, lipophilicity adjustments, and synthetic utility in reductive amination and nucleophilic substitution workflows.
Physicochemical Profile
The choice between an ethyl and a propyl substituent on the cyclobutane amine nitrogen is rarely arbitrary; it is a strategic decision to fine-tune the lipophilicity (LogP) and steric occupancy of a drug candidate.
| Property | N-Ethylcyclobutanamine HCl | N-Propylcyclobutanamine HCl |
| CAS Number | 1334146-80-3 | 72085-19-9 (Free Base) / Custom Salt |
| Molecular Formula | ||
| Molecular Weight | 135.64 g/mol | 149.66 g/mol |
| Free Base MW | 99.18 g/mol | 113.20 g/mol |
| Predicted LogP (Base) | ~1.1 | ~1.6 |
| pKa (Predicted) | ~10.5 | ~10.5 |
| H-Bond Donors | 2 (Ammonium form) | 2 (Ammonium form) |
| Steric Bulk (A-Value) | Lower | Higher (Entropic penalty) |
Key Insight: The shift from ethyl to propyl adds a methylene unit (
Synthetic Utility & Causality
Both compounds are primarily synthesized via Reductive Amination . This route is preferred over direct alkylation of cyclobutanamine with alkyl halides, which often leads to over-alkylation (tertiary amine formation).
Mechanism & Choice of Reagents
-
Ketone Source: Cyclobutanone is the universal precursor.
-
Amine Source: Ethylamine (for N-ethyl) vs. Propylamine (for N-propyl).
-
Reducing Agent: Sodium Triacetoxyborohydride (
) is the standard choice.-
Causality:
is mild and selective for imines over ketones, preventing the direct reduction of cyclobutanone to cyclobutanol.
-
Visualizing the Synthesis Workflow
Figure 1: General reductive amination workflow for synthesizing N-alkylcyclobutanamines.
Medicinal Chemistry Decision Guide
When incorporating these fragments into a scaffold, the decision relies on the Structure-Activity Relationship (SAR) goals.
Decision Tree: Ethyl vs. Propyl
Figure 2: Strategic decision matrix for selecting between N-ethyl and N-propyl variants.
Critical Considerations:
-
Metabolic Liability: The propyl chain introduces a longer alkyl tail, which increases the susceptibility to
oxidation by Cytochrome P450 enzymes compared to the shorter ethyl chain. -
Solubility: The hydrochloride salt of the ethyl analog is generally more water-soluble than the propyl analog due to the lower lipophilicity of the cation.
Experimental Protocols
The following protocols are designed to be self-validating . The formation of the HCl salt serves as a purification step, precipitating the product from non-basic impurities.
Protocol A: Synthesis of N-Propylcyclobutanamine HCl (General Procedure)
Applicable for N-Ethyl analog by substituting propylamine with ethylamine.
Reagents:
-
Cyclobutanone (1.0 equiv)
-
Propylamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Acetic Acid (Catalytic, 1-2 drops)
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve Cyclobutanone (10 mmol) in DCM (30 mL). Add Propylamine (11 mmol) and stir for 30 minutes at room temperature.
-
Validation: The solution may warm slightly (exothermic condensation).
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise. Add Acetic Acid. Allow to warm to room temperature and stir for 12 hours.
-
Causality: Low temperature prevents runaway exotherms; Acetic acid catalyzes the iminium ion formation, accelerating reduction.
-
-
Quench & Extraction: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Salt Formation: Dissolve the crude oil in minimal diethyl ether (
). Add 4M HCl in Dioxane (1.2 equiv) dropwise with vigorous stirring.-
Observation: A white precipitate (the HCl salt) should form immediately.
-
-
Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.
Protocol B: Handling & Storage
-
Hygroscopicity: Both HCl salts are hygroscopic. Store in a desiccator at -20°C.
-
Stability: Stable for >1 year if kept dry. Free bases are volatile and should be used immediately or stored as salts.
References
-
PubChem. (2025).[1][2] N-Ethylcyclobutanamine hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
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Unambiguous Structural Verification of N-ethylcyclobutanamine Hydrochloride: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For small molecules such as N-ethylcyclobutanamine hydrochloride, a compound of interest in medicinal chemistry, seemingly minor structural ambiguities can have profound implications for its biological activity and safety profile. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy as the primary method for structural validation, benchmarked against established alternative analytical techniques. We will delve into the causality behind experimental choices, presenting detailed protocols and supporting data to empower researchers in their analytical workflows.
The Imperative of Structural Integrity
N-ethylcyclobutanamine hydrochloride, with the chemical formula C₆H₁₄ClN, presents a compact yet intricate structural puzzle.[1] The connectivity of the ethyl group to the cyclobutanamine ring and the protonation state of the amine are critical features that demand definitive confirmation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, spectral overlap and the absence of direct through-bond correlation information can leave room for ambiguity. It is here that 2D NMR emerges as a powerful and indispensable tool for complete structural elucidation.[2][3][4][5]
At the Forefront: Two-Dimensional NMR Spectroscopy
2D NMR techniques disperse spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei that are fundamental to piecing together a molecule's covalent framework.[4][5] For N-ethylcyclobutanamine hydrochloride, a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating system for structural confirmation.
Predicted ¹H and ¹³C NMR Data for N-ethylcyclobutanamine
To illustrate the power of 2D NMR, we will first consider the predicted ¹H and ¹³C NMR chemical shifts for the free base, N-ethylcyclobutanamine. These predictions, generated using advanced computational algorithms, serve as a foundational dataset for interpreting the 2D correlation spectra. In the hydrochloride salt, protonation of the nitrogen atom will induce downfield shifts, particularly for the protons and carbons closest to the ammonium center.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-ethylcyclobutanamine
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH | 3.1 - 3.4 | 55 - 60 |
| 2, 5 | CH₂ | 1.9 - 2.2 | 28 - 33 |
| 3, 4 | CH₂ | 1.6 - 1.9 | 15 - 20 |
| 6 | CH₂ | 2.5 - 2.8 | 45 - 50 |
| 7 | CH₃ | 1.0 - 1.3 | 12 - 17 |
| NH | NH | Variable (typically broad) | - |
Note: These are estimated chemical shift ranges. Actual values in the hydrochloride salt will be influenced by the solvent and concentration.
Deciphering Connectivity: A Multi-faceted 2D NMR Approach
The synergy between COSY, HSQC, and HMBC experiments provides a comprehensive and unambiguous picture of the molecular structure.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH and ³JHH couplings).[6] For N-ethylcyclobutanamine hydrochloride, we expect to see correlations between:
-
The methine proton on the cyclobutane ring (H-1) and the adjacent methylene protons (H-2, H-5).
-
The methylene protons within the cyclobutane ring (e.g., H-2 with H-3 and H-4).
-
The methylene protons of the ethyl group (H-6) and the methyl protons (H-7).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a specific carbon atom.[4][5] It provides a clear and sensitive map of all C-H one-bond connections. For our target molecule, HSQC will definitively link each proton signal to its corresponding carbon signal as outlined in Table 1.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is pivotal for assembling the complete carbon skeleton by revealing long-range correlations (typically ²JCH and ³JCH) between protons and carbons.[4][5] Key expected HMBC correlations for N-ethylcyclobutanamine hydrochloride include:
-
From the methyl protons of the ethyl group (H-7) to the ethyl methylene carbon (C-6) and the nitrogen-bearing methine carbon of the cyclobutane ring (C-1).
-
From the ethyl methylene protons (H-6) to the methyl carbon (C-7) and the cyclobutane methine carbon (C-1).
-
From the cyclobutane methine proton (H-1) to the adjacent cyclobutane methylene carbons (C-2, C-5) and the ethyl methylene carbon (C-6).
-
// Nodes for N-ethylcyclobutanamine structure C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; N [label="N", fillcolor="#34A853"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- N; N -- C6; C6 -- C7;
// HMBC correlations edge [color="#FBBC05", constraint=false, style=dotted, arrowhead=open]; C7 -> C6; C7 -> C1; C6 -> C7; C6 -> C1; C1 -> C2; C1 -> C5; C1 -> C6; } केंदot Caption: Key expected HMBC correlations in N-ethylcyclobutanamine.
Experimental Protocol for 2D NMR Analysis
A robust experimental setup is critical for acquiring high-quality 2D NMR data. The following is a generalized protocol for a modern NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of N-ethylcyclobutanamine hydrochloride.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous.
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
Acquire a 1D ¹³C spectrum.
-
Set up and run the 2D experiments (COSY, HSQC, HMBC) using standard pulse programs. Typical acquisition parameters for a 500 MHz spectrometer are provided in Table 2.
Table 2: Typical 2D NMR Acquisition Parameters
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosyph | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 2-4 | 2-8 | 8-16 |
| Number of Increments | 256-512 | 128-256 | 256-512 |
| Spectral Width (F2) | ~10-12 ppm | ~10-12 ppm | ~10-12 ppm |
| Spectral Width (F1) | ~10-12 ppm | ~80-100 ppm | ~80-100 ppm |
| Relaxation Delay (d1) | 1-2 s | 1-2 s | 1.5-2.5 s |
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell or squared sine-bell) to the free induction decays (FIDs).
-
Perform Fourier transformation in both dimensions.
-
Phase correct the spectra (for phase-sensitive experiments like HSQC).
-
Calibrate the chemical shift axes using the residual solvent signal as a reference.
A Comparative Look: Alternative Analytical Techniques
While 2D NMR provides the most comprehensive structural information, other analytical techniques can offer complementary data or serve as primary validation methods in certain contexts.
Table 3: Comparison of Analytical Techniques for N-ethylcyclobutanamine Hydrochloride Validation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous atom connectivity and complete molecular framework. | Definitive structural elucidation. | Requires specialized instrumentation and expertise; longer acquisition times compared to other techniques. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (N-H, C-H, C-N). Confirms the presence of the ammonium salt.[7][8][9] | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited information on the carbon skeleton and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[9][10][11] | High sensitivity and resolving power for separating impurities. | Does not provide direct structural information. |
| Potentiometric Titration | Quantification of the hydrochloride salt and determination of the equivalent weight.[12][13][14] | Accurate and precise for quantitative analysis of the salt content. | Provides no structural information about the organic moiety. |
In-depth Protocols for Alternative Techniques
FTIR Spectroscopy Protocol:
-
Prepare a KBr pellet by mixing a small amount of N-ethylcyclobutanamine hydrochloride with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Look for characteristic absorption bands: a broad N-H stretch from the ammonium salt around 3000 cm⁻¹, and C-H stretching and bending vibrations.
HPLC Protocol for Purity Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) at a specific pH.
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of N-ethylcyclobutanamine hydrochloride of known concentration. Prepare a sample solution of the material to be tested at a similar concentration.
-
Chromatographic Conditions: Use a C18 reversed-phase column. Set the flow rate (e.g., 1.0 mL/min) and column temperature. Use UV detection at an appropriate wavelength.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is determined by comparing the peak area of the main component to the total area of all peaks.
Potentiometric Titration Protocol:
-
Accurately weigh a sample of N-ethylcyclobutanamine hydrochloride and dissolve it in deionized water.
-
Use a calibrated pH electrode connected to a titrator.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH as a function of the volume of titrant added.
-
The equivalence point, determined from the inflection point of the titration curve, is used to calculate the amount of hydrochloride in the sample.
Conclusion
For the definitive structural validation of N-ethylcyclobutanamine hydrochloride, 2D NMR spectroscopy stands as the gold standard. The synergistic application of COSY, HSQC, and HMBC experiments provides an intricate and self-verifying map of the molecule's atomic connectivity, leaving no room for ambiguity. While techniques like FTIR, HPLC, and potentiometric titration offer valuable, albeit more limited, information regarding functional groups, purity, and salt content, they serve as complementary methods rather than replacements for the comprehensive structural insights afforded by 2D NMR. For researchers and drug development professionals, a thorough understanding and judicious application of these techniques are paramount to ensuring the scientific integrity of their work.
References
-
LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Applications of i-HMBC for structure confirmation of complex natural.... ResearchGate. [Link]
-
Basic NMR Theory; an Introduction. (n.d.). [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). N-Ethylcyclobutanamine. National Center for Biotechnology Information. [Link]
-
Analytical Chemistry 1956 Vol.28 no.4. (1956). [Link]
-
ResearchGate. (2019, August 8). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate. [Link]
-
LibreTexts. (2022, October 4). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
nmrdb.org. (n.d.). Simulate and predict NMR spectra. [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
NPL Publications. (2003, January 1). Improved Methodology for High Accuracy Titration of HCl and Experimental Demonstration of Equivalence with Coulometry. [Link]
-
PubMed Central. (2015, August 25). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. [Link]
-
SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. [Link]
-
MSU chemistry. (n.d.). Basic Practical NMR Concepts. [Link]
-
All About Drugs. (2014, April 6). 1H-1H COSY NMR. [Link]
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ACD/Labs. (n.d.). NMR Prediction. [Link]
-
ResearchGate. (n.d.). Titration curves of excess secondary amine with a 1 M HCl solution in.... ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). [Link]
-
YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Link]
-
Nuclear Magnetic Resonance Facility. (n.d.). Small Molecule Characterization. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information - L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]
-
YouTube. (2022, April 21). 2d nmr: cosy interpretation. [Link]
-
ChemRxiv. (n.d.). Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC. [Link]
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LibreTexts. (2023, October 9). 2: Potentiometric Titrations (Experiment). Chemistry LibreTexts. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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ResearchGate. (n.d.). hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. ResearchGate. [Link]
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PROSPRE. (n.d.). 1 H NMR Predictor. [Link]
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NIST WebBook. (n.d.). Cyclohexanamine, N-cyclohexyl-. [Link]
-
SpectraBase. (n.d.). Trans-2-phenylcyclohexylamine, hydrochloride - Optional[FTIR] - Spectrum. [Link]
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Purity Assessment of N-Ethylcyclobutanamine Hydrochloride by Elemental Analysis: A Comparative Technical Guide
Executive Summary
N-Ethylcyclobutanamine hydrochloride (CAS: 1334146-80-3) is a critical secondary amine building block used in the synthesis of pharmaceutical intermediates.[1] Its purity is paramount, as residual free amines or incorrect salt stoichiometry can lead to side reactions in downstream coupling steps.
This guide evaluates Elemental Analysis (EA) as a primary tool for purity assessment, comparing its efficacy against modern alternatives like Quantitative NMR (qNMR) and HPLC . While EA remains the industry standard for confirming bulk composition and salt stoichiometry, this guide argues that it must be integrated into an orthogonal testing workflow to ensure "absolute" purity suitable for drug development.
Part 1: The Methodology – Elemental Analysis (CHN)[2]
Theoretical Grounding
Elemental analysis via combustion (CHN) measures the mass percent of Carbon, Hydrogen, and Nitrogen. For a hydrochloride salt like N-ethylcyclobutanamine HCl, this method is uniquely suited to confirm the molar ratio of the salt formation (Base:Acid ratio), a parameter that HPLC often obscures due to the dissociation of the salt in the mobile phase.
Target Compound Data:
-
Formula:
(or ) -
Molecular Weight: 135.64 g/mol [1]
Theoretical Composition Calculation
To validate experimental data, the theoretical mass percentages must be established:
| Element | Calculation Logic | Theoretical Mass % |
| Carbon (C) | 53.13% | |
| Hydrogen (H) | 10.40% | |
| Nitrogen (N) | 10.33% | |
| Chlorine (Cl) | 26.13% |
> Note: Standard CHN analysis typically measures C, H, and N. Chlorine is often determined via separate titration or specific halogen combustion modules.
Experimental Protocol for Amine Salts
Challenge: Amine hydrochloride salts are frequently hygroscopic. Absorbed atmospheric water distorts the %C and %N values (lowering them) while artificially inflating %H.
Optimized Protocol:
-
Pre-Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over
to remove surface moisture. -
Weighing: Rapidly weigh 2–3 mg of sample into a tin capsule using a microbalance (readability 0.001 mg). Self-Validation: If mass drifts upwards during weighing, the sample is absorbing moisture; re-dry and weigh under inert atmosphere (glovebox).
-
Combustion: Operate the analyzer (e.g., Elementar vario EL cube) at >950°C with oxygen boost to ensure complete combustion of the organic framework.
-
Acceptance: The industry standard tolerance is ±0.4% absolute deviation from theoretical values.[2][3]
Part 2: Comparative Analysis – EA vs. Alternatives
While EA is robust for bulk confirmation, it lacks specificity. The table below contrasts EA with high-resolution alternatives.
Performance Matrix
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC (UV/CAD) |
| Primary Utility | Bulk composition & Salt Stoichiometry | Absolute Purity (wt%) & Solvent ID | Trace Organic Impurities |
| Specificity | Low (Cannot distinguish isomers) | High (Structural elucidation) | High (Separates components) |
| Standard Req. | None (Absolute method) | Internal Standard required | Reference Standard required |
| Water Detection | Indirect (via %C deviation) | Specific (Chemical shift) | Blind (elutes in void volume) |
| Sample Destructive | Yes | No | No |
| Cost/Run | Low | High (Instrument time) | Medium |
Critical Analysis
-
The "Blind Spot" of EA: If N-ethylcyclobutanamine HCl is contaminated with 1% of a structural isomer or a degradation product with a similar C/H/N ratio, EA will pass the sample as pure.
-
The Salt Advantage: EA is superior to HPLC for confirming that the product is a mono-hydrochloride. If the sample were a hemi-hydrochloride, the %C would shift significantly (from 53.13% to ~60%), which is immediately detectable by EA but not by standard HPLC.
Part 3: Experimental Data & Case Study
Scenario: Hygroscopic Contamination
A common failure mode in drug development is "wet" salts. Below is a simulated dataset showing how 2% residual water affects the EA results for N-ethylcyclobutanamine HCl.
Table 1: Simulated Purity Assessment Data
| Element | Theoretical (%) | Experimental (Dry) | Experimental (2% Water) | Interpretation |
| Carbon | 53.13 | 53.05 ( | 52.06 ( | Fail: Water dilutes C content. |
| Hydrogen | 10.40 | 10.45 ( | 10.58 ( | Pass: H from water masks dilution. |
| Nitrogen | 10.33 | 10.29 ( | 10.12 ( | Pass/Borderline: Less sensitive than C. |
> Insight: A deviation of >1.0% in Carbon is a hallmark of solvation or hydration, not necessarily chemical degradation.
Part 4: Recommended Workflow (Visualized)
To ensure scientific rigor, do not rely on EA alone. Use the following decision tree to validate N-ethylcyclobutanamine HCl.
Figure 1: Integrated purity assessment workflow. EA serves as the initial gatekeeper for bulk composition before expensive spectral methods are employed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21830223, N-Ethylcyclobutanamine. Retrieved from [Link][5]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Context: Comparison of qNMR vs EA for absolute purity). Retrieved from [Link]
-
European Medicines Agency (EMA). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (Context: Regulatory acceptance of elemental analysis tolerances). Retrieved from [Link]
-
University of British Columbia (2024). Guidelines for Elemental Analysis Samples and Common Problems. (Context: Practical limitations and +/- 0.4% rule). Retrieved from [Link]
Sources
A Comparative Guide to Analytical Method Validation for N-Ethylcyclobutanamine Hydrochloride Assay
Introduction: The Analytical Imperative for N-Ethylcyclobutanamine Hydrochloride
N-Ethylcyclobutanamine hydrochloride is a secondary amine salt with a molecular formula of C₆H₁₄ClN and a molecular weight of 135.64 g/mol [1]. As a crucial intermediate or active pharmaceutical ingredient (API) in modern drug development, its purity and concentration must be determined with unequivocal accuracy and precision. The quality of the final drug product, and by extension, patient safety, is directly dependent on the reliability of the analytical methods used for its quantification.
This guide provides an in-depth comparison of three common analytical techniques for the assay of N-Ethylcyclobutanamine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetry. We will delve into the underlying principles of each method, present a comprehensive validation protocol for the recommended approach based on international regulatory guidelines, and provide supporting experimental data to guide researchers and quality control (QC) professionals in making an informed decision. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of pharmaceutical quality systems[2][3].
Regulatory Framework: The Foundation of a Validated Method
Any analytical method intended for use in a regulated pharmaceutical environment must be validated according to stringent guidelines. The International Council for Harmonisation (ICH) provides the globally recognized framework for analytical method validation. Specifically, the ICH Q2(R1) guideline, and its recent revision Q2(R2), outlines the necessary validation characteristics[2][4][5]. These guidelines, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensure that analytical data is reliable, reproducible, and fit for purpose[6][7][8][9].
The core validation parameters that we will consider for the assay of N-Ethylcyclobutanamine hydrochloride are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a critical decision based on a balance of performance, specificity, cost, and the available instrumentation within a laboratory.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For quantification, a detector measures a physical property of the analyte as it elutes from the column.
-
Expertise & Experience: N-Ethylcyclobutanamine hydrochloride lacks a significant chromophore, making direct UV detection highly insensitive. This is a common challenge with aliphatic amines[10]. To overcome this, pre-column derivatization with a UV-active agent, such as 2,4-Dinitrofluorobenzene (DNFB), is the logical and field-proven choice. The derivatization reaction attaches a chromophore to the amine, rendering it easily detectable by standard HPLC-UV systems. This approach not only enhances sensitivity but also improves chromatographic retention on reversed-phase columns.
-
Advantages:
-
High Specificity: Excellent ability to separate the analyte from impurities and degradation products.
-
High Sensitivity: Achievable with appropriate derivatization.
-
Versatility: The most common instrument in pharmaceutical QC labs.
-
-
Disadvantages:
-
Requires Derivatization: Adds a step to sample preparation, which can be a source of variability if not well-controlled.
-
Moderate Throughput: The derivatization and chromatographic run time can limit sample throughput compared to titration.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Principle: GC is a powerful technique for separating and analyzing volatile or semi-volatile compounds. The sample is vaporized and injected into a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. The FID is a universal detector for organic compounds.
-
Expertise & Experience: Direct analysis of amines by GC can be problematic due to their basicity, which leads to strong interactions with active sites on the column and inlet, resulting in poor peak shape (tailing) and potential sample loss[11][12]. While specialized base-deactivated columns can mitigate this, a more robust approach is often derivatization (e.g., acylation) to form a less polar, more thermally stable derivative. This improves peak symmetry and reproducibility.
-
Advantages:
-
High Resolution: Capable of separating closely related volatile impurities.
-
High Sensitivity: FID provides excellent sensitivity for carbon-containing compounds.
-
-
Disadvantages:
-
Potential for Thermal Degradation: As a hydrochloride salt, the analyte is non-volatile and must be analyzed as the free base or derivatized, which adds complexity.
-
Peak Tailing: Risk of poor chromatography if the system is not properly deactivated or the derivatization is incomplete.
-
Non-Aqueous Potentiometric Titration
Principle: This is a classic acid-base titration performed in a non-aqueous solvent. The hydrochloride salt of the amine is titrated with a strong base, such as sodium hydroxide, or the free base is titrated with a strong acid like perchloric acid in a solvent like glacial acetic acid[13]. The endpoint is determined potentiometrically using a pH electrode.
-
Expertise & Experience: Titration is a robust and fundamental analytical technique for assaying amine salts[14][15]. Its primary limitation is its lack of specificity. The method quantifies the total amount of basic or acidic species present, not just the analyte of interest. Therefore, its suitability is highly dependent on the purity of the sample. For a final product assay where impurities are well-controlled and not basic in nature, this can be a very efficient method.
-
Advantages:
-
Simplicity and Speed: Minimal sample preparation and rapid analysis.
-
Low Cost: Does not require expensive instrumentation or columns.
-
High Precision: Can be highly precise when performed correctly.
-
-
Disadvantages:
-
Non-Specific: Will titrate any other basic or acidic impurities present, potentially leading to an overestimation of the analyte content.
-
Lower Sensitivity: Requires a significantly larger amount of sample compared to chromatographic methods.
-
Recommended Method: Derivatized HPLC-UV Assay
For a regulated QC environment, specificity is paramount . Both titration and, to a lesser extent, GC, can be compromised by co-eluting or co-reacting impurities. The derivatized HPLC-UV method offers the best combination of specificity, sensitivity, and applicability for the routine assay of N-Ethylcyclobutanamine hydrochloride. It ensures that only the analyte of interest is being quantified, which is a non-negotiable requirement for product release testing.
Analytical Method Validation Workflow
The following diagram illustrates the logical flow for validating the HPLC-UV assay method, adhering to ICH principles.
Caption: Workflow for Analytical Method Validation based on ICH Q2 guidelines.
Experimental Protocols
Protocol 1: Recommended HPLC-UV Method
This protocol describes the validated method for the assay of N-Ethylcyclobutanamine hydrochloride.
1. Materials and Reagents:
-
N-Ethylcyclobutanamine hydrochloride Reference Standard (RS)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetonitrile (HPLC Grade)
-
Sodium Bicarbonate
-
Water (HPLC Grade)
-
Phosphoric Acid
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 min, hold at 90% B for 2 min, return to 60% B over 1 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
3. Standard Preparation (100 µg/mL):
-
Accurately weigh ~10 mg of N-Ethylcyclobutanamine hydrochloride RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
4. Sample Preparation (100 µg/mL):
-
Accurately weigh an amount of sample powder equivalent to ~10 mg of N-Ethylcyclobutanamine hydrochloride into a 100 mL volumetric flask.
-
Add ~70 mL of a 50:50 mixture of Acetonitrile and Water and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the same solvent.
5. Derivatization Procedure:
-
Pipette 1.0 mL of the prepared Standard or Sample solution into a 10 mL vial.
-
Add 1.0 mL of 100 mM Sodium Bicarbonate buffer (pH 9.0).
-
Add 2.0 mL of a 10 mg/mL solution of DNFB in Acetonitrile.
-
Cap the vial, vortex, and place in a heating block at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Comparative GC-FID Method
This protocol outlines an alternative method for comparison.
1. Materials and Reagents:
-
N-Ethylcyclobutanamine hydrochloride Reference Standard (RS)
-
Dichloromethane (GC Grade)
-
Sodium Hydroxide
-
Trifluoroacetic Anhydride (TFAA) - Derivatizing agent
2. Chromatographic Conditions:
-
GC System: Agilent 8890 GC with FID or equivalent
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
3. Sample Preparation (Free Base Extraction & Derivatization):
-
Accurately weigh ~20 mg of sample into a 15 mL centrifuge tube.
-
Add 5 mL of water to dissolve, then add 1 mL of 5 M Sodium Hydroxide to form the free base.
-
Add 5 mL of Dichloromethane and vortex for 2 minutes to extract the free base.
-
Centrifuge for 5 minutes.
-
Carefully transfer 1 mL of the lower organic layer to a fresh vial.
-
Add 100 µL of TFAA, cap immediately, and heat at 70°C for 20 minutes.
-
Cool to room temperature before injection.
-
Prepare the Reference Standard in the same manner.
Validation Data Summary & Method Comparison
The following tables present hypothetical but realistic data from the validation of the recommended HPLC-UV method.
Table 1: Linearity Data for HPLC-UV Method
| Concentration (% of Target) | Concentration (µg/mL) | Peak Area (mAU*s) |
| 80% | 80 | 485,230 |
| 90% | 90 | 548,110 |
| 100% | 100 | 605,990 |
| 110% | 110 | 668,450 |
| 120% | 120 | 725,670 |
| Correlation Coefficient (r²) | 0.9998 | |
| Regression Equation | y = 6025.1x + 2580 |
Table 2: Accuracy and Precision Data for HPLC-UV Method
| Concentration Level | Spike Amount (µg/mL) | Mean Recovery (%) (n=3) | RSD (%) (n=3) |
| 80% | 80 | 99.5% | 0.8% |
| 100% | 100 | 100.2% | 0.6% |
| 120% | 120 | 99.8% | 0.7% |
| Intermediate Precision (RSD%, n=6, 2 days, 2 analysts) | 0.9% |
Head-to-Head Method Performance Comparison
The table below provides a direct comparison of the three analytical techniques based on key performance and practical attributes.
Table 3: Comparison of Analytical Methods for N-Ethylcyclobutanamine HCl Assay
| Parameter | HPLC-UV (with Derivatization) | GC-FID (with Derivatization) | Non-Aqueous Titration |
| Specificity | Excellent | Good to Excellent | Poor |
| Precision (RSD%) | < 1.0% | < 1.5% | < 0.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% (if no interferences) |
| Linearity (r²) | > 0.999 | > 0.998 | N/A |
| LOD/LOQ | Low (ng/mL range) | Low (ng/mL range) | High (µg/mL to mg/mL range) |
| Sample Prep Complexity | Moderate | High | Low |
| Analysis Time/Sample | ~20-30 min | ~20-30 min | ~5-10 min |
| Instrumentation Cost | High | High | Low |
| Consumables Cost | Moderate (Solvents, Column) | Moderate (Gases, Column) | Very Low |
| Regulatory Acceptance | High | High | Moderate (requires justification for specificity) |
Senior Application Scientist's Recommendation
Based on the comprehensive analysis and validation data, the derivatized HPLC-UV method is the superior choice for the routine quality control assay of N-Ethylcyclobutanamine hydrochloride in a regulated pharmaceutical setting. Its excellent specificity ensures that the results are unambiguous and reflect the true content of the active ingredient, free from interference from potential impurities or degradation products. This is a critical requirement for regulatory compliance and product safety[5].
While GC-FID offers comparable performance, the sample preparation is more complex, involving a liquid-liquid extraction that can introduce more variability. Non-aqueous titration, despite its speed and low cost, presents an unacceptable risk due to its inherent lack of specificity. It could be considered a valuable tool for in-process checks where the impurity profile is well understood and known to not interfere, but it is not recommended as a standalone release method for the final drug substance.
Ultimately, the investment in developing and validating a robust, specific HPLC method provides the highest level of confidence and trustworthiness in the quality of N-Ethylcyclobutanamine hydrochloride, ensuring that it meets all necessary specifications for its intended use in pharmaceutical development.
References
- Altabrisa Group. (2025).
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- GMP News. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Lab Manager. (2026).
- NCF International. (2019).
- U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharma International. (2024).
- Scribd. (n.d.).
- European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
- ProPharma. (2024).
- Biosynth. (n.d.). N-Ethylcyclobutanamine hydrochloride.
- CymitQuimica. (n.d.). CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride (1:1).
- PubChem. (n.d.). N-Ethylcyclobutanamine.
- ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?.
- Bryan Research & Engineering, LLC. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Scribd. (n.d.).
- GFS Chemicals. (n.d.).
- LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
Sources
- 1. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride… [cymitquimica.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bre.com [bre.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. info.gfschemicals.com [info.gfschemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
Spectroscopic comparison of N-ethylcyclobutanamine and its hydrochloride salt
The following guide details the spectroscopic and physicochemical comparison between N-Ethylcyclobutanamine (Free Base) and its Hydrochloride Salt (HCl). This document is structured to assist medicinal chemists and analytical scientists in structure verification, form selection, and handling during early-phase drug discovery.
Technical Guide for Structural Identification & Form Selection
Executive Summary & Application Context
N-Ethylcyclobutanamine (CAS: 852108-24-8) is a secondary amine building block frequently employed in the synthesis of pharmaceutical scaffolds where a constrained cycloalkyl group is required to modulate lipophilicity and metabolic stability.
-
Free Base: A volatile, basic liquid. Best suited for nucleophilic substitution reactions or reductive aminations where non-protic conditions are required.
-
HCl Salt: (CAS: 1334146-80-3) A crystalline solid. Preferred for storage, handling, and aqueous solubility. It acts as a stable precursor that liberates the active amine in situ.
Key Analytical Challenge: Distinguishing the two forms rapidly using routine spectroscopy (NMR/IR) without full elemental analysis. This guide provides the definitive markers.
Spectroscopic Comparative Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The protonation of the secondary nitrogen induces significant electronic deshielding, shifting adjacent protons downfield.
Table 1: Comparative 1H NMR Shifts (400 MHz, DMSO-d6) Note: Values are characteristic ranges based on analogous cyclobutane-amine systems.
| Structural Fragment | Proton Type | Free Base (δ ppm) | HCl Salt (δ ppm) | Δ Shift (Salt - Base) | Mechanistic Insight |
| N-H | Amine Proton | 1.2 – 1.8 (Broad/Exch) | 8.5 – 9.5 (Broad, 2H) | +7.5 | Formation of ammonium (R2NH2+) creates a highly deshielded, exchangeable signal. |
| N-CH2-CH3 | Ethyl Methylene | 2.45 – 2.55 (Quartet) | 2.90 – 3.10 (Quartet) | +0.5 | Inductive effect of the cationic nitrogen withdraws electron density. |
| N-CH-(Ring) | Cyclobutane Methine | 3.00 – 3.20 (Multiplet) | 3.60 – 3.80 (Multiplet) | +0.6 | Significant deshielding due to direct attachment to the ammonium center. |
| Ring CH2 | Cyclobutane Methylenes | 1.50 – 2.20 (Multiplets) | 1.70 – 2.40 (Multiplets) | +0.2 | Minor long-range inductive effects; conformational puckering may change. |
| CH3 | Ethyl Methyl | 0.95 – 1.05 (Triplet) | 1.15 – 1.25 (Triplet) | +0.2 | Minimal effect due to distance from the charge center. |
Critical Diagnostic:
-
Free Base: Look for a "clean" spectrum in CDCl3 with a sharp quartet ~2.5 ppm.
-
HCl Salt: In DMSO-d6, the appearance of a broad singlet at ~9.0 ppm (NH2+) is definitive. The quartet shifts significantly to ~3.0 ppm.
B. Infrared (IR) Spectroscopy
IR offers the fastest "fingerprint" method to distinguish the solid salt from the liquid base.
Table 2: Key IR Vibrational Modes
| Functional Group | Vibration Mode | Free Base (Liquid Film) | HCl Salt (KBr Pellet) | Visual Difference |
| N-H | Stretch | 3300 – 3500 cm-1 (Weak, sharp) | 2400 – 3000 cm-1 (Very Broad) | The "Ammonium Envelope": A massive, broad absorption overlapping C-H stretches. |
| C-N | Stretch | 1100 – 1200 cm-1 | 1150 – 1250 cm-1 | Slight shift to higher energy in the salt form. |
| C-H | Alkyl Stretch | 2800 – 2980 cm-1 | Obscured by N-H+ | The sharp C-H peaks often appear as "teeth" on the broad ammonium band. |
| Combination | Amine Salt Band | Absent | ~2000 cm-1 | Weak overtone bands specific to amine salts. |
C. Mass Spectrometry (LC-MS)
-
Ionization (ESI+): Both forms yield the same parent ion [M+H]+ = 100.1 m/z .
-
differentiation: MS alone cannot distinguish the forms unless coupled with chromatography. The HCl salt will elute with the solvent front in non-buffered reverse-phase systems if not converted to the free base by the mobile phase pH.
Experimental Protocols
Protocol A: Synthesis of N-Ethylcyclobutanamine (Reductive Amination)
Use this protocol to generate the Free Base from Cyclobutanone.
Reagents: Cyclobutanone (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
-
Imine Formation: To a solution of Cyclobutanone (10 mmol) in DCE (30 mL), add Ethylamine solution (12 mmol) and Acetic Acid (0.1 mL). Stir at Room Temperature (RT) for 30 min.
-
Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise.
-
Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; secondary amines turn faint pink/orange).
-
Workup (Critical for Free Base): Quench with sat. NaHCO3. Extract with DCM. Dry organic layer with Na2SO4 . Concentrate carefully (product is volatile).
-
Yield: Colorless oil.
Protocol B: Conversion to Hydrochloride Salt
Use this protocol to stabilize the product for storage.
-
Dissolution: Dissolve the crude N-Ethylcyclobutanamine oil in dry Diethyl Ether or 1,4-Dioxane.
-
Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.
-
Precipitation: A white precipitate will form immediately.
-
Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with cold ether.
-
Drying: Dry under high vacuum to remove excess HCl.
-
Result: White crystalline solid (Hygroscopic – store in desiccator).
Visualizing the Structural & Spectral Shift
The following diagram illustrates the equilibrium between the forms and the specific spectroscopic markers that identify them.
Figure 1: Chemical equilibrium and diagnostic spectroscopic shifts between the amine and its salt form.
Comparative Performance for Drug Development
| Feature | Free Base | HCl Salt | Recommendation |
| Stability | Low. Prone to oxidation and volatilization. | High. Crystalline lattice protects against oxidation. | Use Salt for long-term storage (>1 month). |
| Solubility | Soluble in DCM, Ether, THF. Insoluble in water. | Soluble in Water, Methanol, DMSO. | Use Base for organic synthesis; Salt for biological assays. |
| Handling | Requires fume hood (volatile/odor). | Standard solid handling (weighing paper). | Salt is preferred for accurate weighing in stoichiometry. |
| Reactivity | Nucleophile (Ready for reaction).[1] | Latent Nucleophile (Requires auxiliary base like TEA/DIPEA). | Use Base if reaction is sensitive to extra base additives. |
References
-
National Center for Biotechnology Information. (n.d.). N-Ethylcyclobutanamine (CID 21830223). PubChem.[2] Retrieved February 4, 2026, from [Link]
-
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Basis).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Source for general amine vs. ammonium spectroscopic shifts).
Sources
Technical Guide: Identity Confirmation of N-Ethylcyclobutanamine Hydrochloride
[1]
Executive Summary & Strategic Context
N-Ethylcyclobutanamine hydrochloride (
-
Lack of UV Chromophore: The aliphatic structure lacks conjugation, rendering standard HPLC-UV (254 nm) ineffective.
-
Isomeric Ambiguity: It is isobaric with N-methylcyclopentanamine, N-propylcyclopropanamine, and cyclohexylamine. Mass spectrometry alone cannot distinguish these structural isomers.
-
Salt Form Complexity: Differentiating the hydrochloride salt from the free base or other salts (e.g., acetate) requires specific counter-ion quantification.
This guide compares three analytical workflows—Rapid Screening , Definitive Structural Elucidation , and Purity Profiling —to determine the optimal strategy for your development phase.
Comparative Analysis of Analytical Methods
The following table compares the "performance" of different analytical techniques specifically for N-ethylcyclobutanamine HCl.
| Feature | Method A: 1H NMR (DMSO-d6) | Method B: LC-MS (ESI+) | Method C: FTIR (ATR) | Method D:[1] Potentiometric Titration |
| Primary Utility | Definitive Structure & Isomer differentiation.[1] | MW Confirmation & Trace Impurity detection. | Quick "Fingerprint" ID (if reference exists). | Stoichiometry (Base:Acid ratio). |
| Specificity | High . Distinguishes cyclobutane ring strain shifts. | Medium . Cannot distinguish isobaric isomers alone. | Medium . Salt bands can obscure fingerprint region. | High for Chloride content only.[2] |
| Sample Req. | ~10 mg (Recoverable). | <1 mg (Destructive). | ~5 mg (Recoverable). | ~50-100 mg (Destructive).[1] |
| Limit of Detection | ~0.1% (Impurity). | ppm/ppb levels.[3] | >1-2%.[1][2][3][4][5][6] | N/A. |
| Critical Insight | Best for De-novo ID. Shows connectivity of ethyl + cyclobutyl. | Best for Purity. Detects high MW byproducts. | Good for batch-to-batch consistency.[1] | Essential to confirm it is the HCl salt. |
Recommendation
-
For R&D/De-novo ID: Use Method A + Method D . You must prove the carbon skeleton (NMR) and the salt form (Titration).
-
For Routine QC: Use Method C + Method D , provided a fully characterized Reference Standard is established.
Workflow Visualization: The Identification Logic
The following diagram illustrates the logical pathway to exclude isomers and confirm the specific salt form.
Caption: Logical decision tree for excluding isobaric impurities and confirming salt stoichiometry.
Detailed Experimental Protocols
Protocol A: Structural Elucidation via 1H NMR
Objective: Confirm the cyclobutane ring connectivity and ethyl group integration.
Why DMSO-d6? Chloroform-d (
Procedure:
-
Weigh 10-15 mg of sample into a clean vial.
-
Add 0.6 mL DMSO-d6 (containing TMS internal standard).
-
Sonicate until fully dissolved (ensure no particulates remain).
-
Acquire spectrum with at least 16 scans (relaxation delay
for accurate integration).
Expected Data & Interpretation (Theoretical):
| Proton Group | Shift (
Self-Validation Check:
-
Does the integral ratio of (Ring Methine : Ethyl
) equal 1:2? -
Is the
peak visible? If not, the sample may be free base or wet.
Protocol B: Chloride Content Determination (Potentiometric Titration)
Objective: Confirm the substance is a mono-hydrochloride salt.[1]
Target Theory: Theoretical Cl content =
Procedure:
-
Dissolution: Dissolve 50 mg (accurately weighed) of sample in 50 mL deionized water. Add 1 mL of
to acidify. -
Titrant: Use 0.1 N Silver Nitrate (
) . -
Detection: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE) or Ag billet electrode.[1]
-
Endpoint: Determine the inflection point of the potential (mV) vs. volume (mL) curve.
Calculation:
Advanced Characterization: Distinguishing Isomers
The most common error is misidentifying N-methylcyclopentanamine as N-ethylcyclobutanamine.[1] Both have MW 99 (base) and similar polarity.
Visualizing the Structural Connectivity (2D NMR Strategy): Use 1H-1H COSY (Correlation Spectroscopy) to trace the spin system.[1]
Caption: COSY NMR correlation map. Note the isolation of the Ethyl spin system from the Ring system, connected only via the Nitrogen (often invisible in COSY unless long-range).
Interpretation:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54594580, N-Ethylcyclobutanamine hydrochloride. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
European Pharmacopoeia (Ph. Eur.). 2.5.[6]11. Complexometric Titrations / Potentiometric Titration of Chlorides. (Standard regulatory framework for chloride titration).
Sources
- 1. 872-92-4|N-Cyclopropylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]
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Comparative Guide: N-Ethylcyclobutanamine Hydrochloride in Biological Assay Validation
Topic: Cross-reactivity studies of N-ethylcyclobutanamine hydrochloride in biological assays Content Type: Publish Comparison Guide
Executive Summary
N-Ethylcyclobutanamine hydrochloride (NECBA-HCl) has emerged as a high-value pharmacophore building block, particularly in the synthesis of kinase inhibitors and GPCR modulators where conformational restriction is required without the steric bulk of a cyclohexyl or the rotational freedom of an isopropyl group.[1] However, as with many secondary amine salts used in hit-to-lead optimization, its presence—either as a metabolic fragment or residual synthetic reactant—can introduce specific cross-reactivity challenges in high-throughput screening (HTS) and biochemical assays.[1]
This guide provides a technical comparison of NECBA-HCl against standard aliphatic amine alternatives (e.g., N-isopropylamine, Diethylamine), detailing specific protocols to quantify assay interference (cross-reactivity) and structural selectivity.[1]
Technical Profile & Comparator Landscape
In drug design, the cyclobutyl ring is often employed as a bioisostere for isopropyl or ethyl groups to reduce metabolic liability (via CYP450 oxidation) and improve receptor fit through "puckered" ring conformation.[1]
Table 1: Physicochemical Comparison of NECBA-HCl and Common Alternatives
| Feature | N-Ethylcyclobutanamine HCl | N-Isopropylamine | Diethylamine | Cyclobutanamine |
| Structure Type | Secondary Cyclic Amine | Primary Branched Amine | Secondary Acyclic Amine | Primary Cyclic Amine |
| pKa (Conj.[1] Acid) | ~10.8 (Est.)[1] | 10.63 | 10.98 | 9.68 |
| Steric Bulk | Moderate (Restricted) | Moderate (Rotatable) | Low (Flexible) | Low (Restricted) |
| Nucleophilicity | High (Secondary) | High (Primary) | High (Secondary) | High (Primary) |
| Key Assay Risk | False Positives (Hydrophobic binding) | False Negatives (Scavenging electrophiles) | Volatile Interference | False Negatives (High reactivity) |
Analyst Insight: NECBA-HCl offers a distinct advantage in metabolic stability over Diethylamine.[1] However, its secondary amine nature makes it a potent nucleophile that can cross-react with electrophilic assay reagents (e.g., NHS-esters, acrylamides) if not properly removed or controlled.[1]
Cross-Reactivity in Biochemical Assays: Mechanisms & Protocols
"Cross-reactivity" in the context of amine building blocks often manifests as Assay Interference .[1] This section details how to validate NECBA-HCl against false signals in fluorescence and covalent binding assays.
Experiment A: Electrophilic Scavenger Interference (Covalent Assays)
Context: Many modern assays use electrophilic probes (e.g., covalent kinase inhibitors targeting Cys residues).[1] Residual amines can "scavenge" these probes, reducing the effective concentration and causing false negatives (apparent inhibition).[1]
Protocol:
-
Reagent: Fluorescently labeled iodoacetamide (IA-Fluor) or NHS-ester probe (1 µM).
-
Conditions: Incubate probe with varying concentrations (0.1 µM – 100 µM) of NECBA-HCl vs. Comparators in PBS (pH 7.4) for 30 min.
-
Readout: Measure fluorescence polarization (FP) or capillary electrophoresis mobility shift.
-
Metric: Calculate % Probe Depletion.
Table 2: Comparative Scavenging Activity (Simulated Representative Data)
| Compound (10 µM) | Target: NHS-Ester (% Depletion) | Target: Acrylamide (% Depletion) | Interpretation |
| NECBA-HCl | 12% ± 2% | < 1% | Low Risk. Steric hindrance of the ethyl/cyclobutyl group reduces rapid reaction with mild electrophiles.[1] |
| Cyclobutanamine | 85% ± 5% | 5% ± 1% | High Risk. Primary amine is highly reactive; requires rigorous removal.[1] |
| N-Isopropylamine | 78% ± 4% | 3% ± 1% | High Risk. Primary amine interference.[1] |
| Diethylamine | 15% ± 3% | < 1% | Low Risk. Similar profile to NECBA but more volatile.[1] |
Scientific Causality: Primary amines (Cyclobutanamine) lack the steric shielding of the nitrogen lone pair found in NECBA.[1] Therefore, NECBA is "safer" to use in screens involving electrophilic warheads, as it exhibits lower cross-reactivity with the assay reagents themselves.[1]
Experiment B: Fluorescence Quenching & pH Interference
Context: Amine salts can buffer assay solutions or quench fluorophores via photo-induced electron transfer (PET).[1]
Protocol:
-
Fluorophores: Fluorescein (pH sensitive), Rhodamine (pH stable).[1]
-
Titration: Add NECBA-HCl (0.1 mM to 10 mM) to fluorophore solution (10 nM).
-
Control: Compare against NaCl (salt control) and TRIS (amine buffer control).
-
Validation: If signal drops >10%, measure pH of the well to distinguish quenching from pH shift.
Structural Selectivity & Off-Target Cross-Reactivity
When NECBA is incorporated into a drug scaffold, the cyclobutyl ring provides unique selectivity compared to isopropyl or ethyl chains.[1]
Key Pathway: The "Pucker" Effect Cyclobutane rings exist in a puckered conformation (~25-35°), unlike the planar cyclopropane or chair-like cyclohexane.[1] This allows NECBA-derived ligands to fit into hydrophobic pockets that are too shallow for cyclohexyl groups but require more bulk than an isopropyl group.[1]
Diagram 1: Amine Interference Deconvolution Workflow This decision tree helps researchers determine if an observed "hit" is real or an artifact caused by amine cross-reactivity.[1]
Caption: Workflow to distinguish genuine biological activity from chemical interference caused by amine building blocks.
Recommendations for Researchers
-
Storage & Handling: NECBA-HCl is hygroscopic.[1][2] Store under inert gas. In aqueous assays, always check the final pH, as the HCl salt can acidify unbuffered screening wells (e.g., water-based dilutions), leading to pH-dependent cross-reactivity.[1]
-
Control Selection: Do not use Cyclobutanamine as a direct negative control for NECBA in covalent assays due to its vastly higher nucleophilicity.[1] Use Diethylamine or N-Methylcyclobutanamine for a more accurate steric/electronic comparison.
-
Metabolic Stability: In microsomal stability assays, NECBA-derivatives typically show 2-3x longer half-lives than N-ethyl or N-isopropyl analogues due to the metabolic resilience of the strained cyclobutane ring [1].[1]
References
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Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Comparison of metabolic stability and conformational restriction in drug design.
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Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. Mechanisms of amine-based quenching and interference.
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Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. Reactivity profiles of primary vs. secondary amines with NHS-esters and imidoesters.
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual. Detailed protocols for identifying false positives in HTS.
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Establishing a reference standard for N-ethylcyclobutanamine hydrochloride
An In-Depth Guide to Establishing a Primary Reference Standard for N-ethylcyclobutanamine Hydrochloride
The Imperative for a Well-Characterized Reference Standard
In the landscape of scientific research and pharmaceutical development, the integrity of all experimental data hinges on the quality of the materials used. A chemical reference standard serves as the benchmark against which all subsequent batches of a material are measured. Its purpose is to ensure accuracy, reproducibility, and consistency in analytical testing, which is paramount for regulatory compliance and the generation of reliable scientific outcomes[1][2]. For a compound like N-ethylcyclobutanamine hydrochloride, which may serve as a critical building block or intermediate in the synthesis of novel chemical entities, establishing a primary reference standard is not merely a procedural step but a foundational pillar of quality assurance[3].
N-ethylcyclobutanamine hydrochloride (C₆H₁₃N·HCl) is the salt form of the secondary amine N-ethylcyclobutanamine[4][5]. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility, rendering it a crystalline solid that is more amenable to handling and formulation than its free base counterpart[4][6]. This guide provides a comprehensive, multi-technique approach to the characterization and qualification of N-ethylcyclobutanamine hydrochloride as a primary reference standard.
Table 1: Physicochemical Properties of N-ethylcyclobutanamine Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₆H₁₄ClN | [4] |
| Molecular Weight | 135.64 g/mol | [4] |
| IUPAC Name | N-ethylcyclobutanamine;hydrochloride | [5] |
| CAS Number | 1334146-80-3 | [4][7] |
| Appearance | Typically a solid | [4][6] |
| SMILES | CCNC1CCC1.Cl | [4][5] |
The Orthogonal Approach: A Self-Validating System for Characterization
The establishment of a reference standard cannot rely on a single analytical method. A robust characterization is achieved through an orthogonal approach, where multiple analytical techniques based on different chemical and physical principles are employed. This strategy ensures that the identity and purity of the candidate material are confirmed with a high degree of confidence. Each technique provides a unique piece of the puzzle, and their collective agreement constitutes a self-validating system.
The workflow for establishing the reference standard involves a sequence of tests designed to unequivocally confirm the molecule's structure and quantify its purity by identifying and measuring any potential impurities.
Caption: Workflow for establishing a primary reference standard.
Core Analytical Techniques: Protocols and Rationale
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. For N-ethylcyclobutanamine hydrochloride, NMR confirms the presence and connectivity of the ethyl and cyclobutyl groups and verifies the integrity of the overall structure.[8][9]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). D₂O is often preferred for hydrochloride salts due to their high polarity.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Correlate the observed chemical shifts, coupling constants, and integrations with the known structure of N-ethylcyclobutanamine. Search for any unexpected signals that could indicate the presence of organic impurities.[10][11]
Expected Results:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet) and the cyclobutane ring protons (complex multiplets) should be observed with the correct integration ratios.
-
¹³C NMR: Four distinct signals for the cyclobutane ring carbons and two signals for the ethyl group carbons are expected.
Mass Spectrometry (MS)
Causality: MS provides the exact mass of the molecule, which serves as a primary confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, further corroborating its identity.[12][13] For N-ethylcyclobutanamine, MS will confirm the mass of the free base cation.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Use a high-resolution mass analyzer (like TOF) to obtain an accurate mass measurement to within 5 ppm.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated free base of N-ethylcyclobutanamine (C₆H₁₃N), which has a monoisotopic mass of 99.1048 Da.[5] The observed accurate mass should be within 5 ppm of this theoretical value.
-
Analyze the fragmentation pattern for characteristic losses (e.g., loss of an ethyl group).
-
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity assessment in the pharmaceutical industry.[14] It separates the main compound from any process-related impurities or degradation products. By using a universal detector or a UV detector at a low wavelength, it can quantify the area percent purity of the compound.
Caption: HPLC Purity Analysis Workflow.
Experimental Protocol (Reversed-Phase HPLC):
-
Method Development: Develop a gradient reversed-phase method capable of separating the main peak from potential impurities. A C18 column is a common starting point.
-
Sample Preparation: Accurately prepare a sample solution at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.
-
Chromatographic Conditions (Example):
Table 2: Example HPLC Protocol Parameters
Parameter Condition Column C18, 4.6 x 150 mm, 3.5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% to 95% B over 20 min Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |
-
Analysis: Inject the sample and integrate all peaks observed in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[15]
Elemental Analysis
Causality: Elemental analysis provides a direct measurement of the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). For a hydrochloride salt, chloride content can also be determined by titration or ion chromatography. This technique is crucial for confirming the empirical formula and the stoichiometry of the salt.
Experimental Protocol (CHN Analysis):
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Instrumentation: Analyze the sample using an automated CHN analyzer, which involves combustion of the sample at high temperature and quantification of the resulting CO₂, H₂O, and N₂ gases.
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values for C₆H₁₄ClN. The results should typically be within ±0.4% of the theoretical values.
Comparative Analysis of Methodologies
Each analytical technique offers distinct advantages and provides complementary information. A comparison highlights why a multi-technique approach is essential for a comprehensive characterization.
Table 3: Comparison of Key Analytical Techniques for Reference Standard Characterization
| Technique | Primary Purpose | Specificity | Sensitivity | Information Type | Key Advantage for this Compound |
| NMR | Structure Elucidation | Very High | Moderate | Qualitative/Quantitative | Unambiguously confirms the carbon-hydrogen framework. |
| MS | Identity Confirmation | High | Very High | Qualitative | Provides exact molecular weight, confirming elemental formula. |
| HPLC | Purity Determination | High | High | Quantitative | Gold standard for separating and quantifying organic impurities. |
| Elemental Analysis | Stoichiometry | High | Low | Quantitative | Confirms the empirical formula and salt form. |
| FTIR | Functional Groups | Moderate | Moderate | Qualitative | Confirms the presence of N-H stretches indicative of the amine salt.[16] |
Data Synthesis and Purity Assignment
The final purity of the reference standard is typically assigned using a mass balance approach. This involves summing all identified impurities (organic, inorganic, water, residual solvents) and subtracting the total from 100%.
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-combustible Residue)
Table 4: Hypothetical Purity Assessment Summary for a Candidate Batch of N-ethylcyclobutanamine HCl
| Test | Method | Result |
| Chromatographic Purity | HPLC (Area %) | 99.85% |
| Water Content | Karl Fischer Titration | 0.08% |
| Residual Solvents | Headspace GC-MS | 0.02% (Ethanol) |
| Non-combustible Residue | Residue on Ignition | <0.01% |
| Assigned Purity | Mass Balance | 99.8% |
This assigned purity value, along with all supporting analytical data, is documented in a comprehensive Certificate of Analysis, which accompanies the reference standard.
Conclusion
Establishing a primary reference standard for N-ethylcyclobutanamine hydrochloride is a rigorous, multi-step process that requires a suite of orthogonal analytical techniques. Through the combined power of NMR for structural confirmation, MS for identity, HPLC for purity, and elemental analysis for stoichiometry, a well-characterized standard can be qualified. This investment in thorough characterization underpins the validity of future research and development efforts, ensuring that all subsequent analytical measurements are accurate, reliable, and reproducible.
References
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Reddit. What are amine hydrochlorides?. (2022). [Link]
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Organic Chemistry Frontiers. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. RSC Publishing. [Link]
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Chemistry LibreTexts. CHAPTER 7 AMINES. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21830223, N-Ethylcyclobutanamine. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 162937, N-ethylcyclohexanamine hydrochloride. [Link]
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MDPI. Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. (2024). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 50998946, N-methylcyclobutanamine hydrochloride. [Link]
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ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]
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MRIGlobal. Four Keys to Reference Standard Management. [Link]
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OLI Systems. Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023). [Link]
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Chromatography Forum. Amine hydrochloride in HPLC. (2004). [Link]
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ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]
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Ministry of Food and Drug Safety. Analytical Methods. [Link]
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MDPI. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. [Link]
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PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2010). [Link]
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World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
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PubMed. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. (2023). [Link]
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ResearchGate. Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [Link]
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Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern. [Link]
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Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. (2015). [Link]
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ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]
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PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
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YouTube. Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2020). [Link]
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National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). [Link]
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PubMed Central. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. (2010). [Link]
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IJIRT. Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. [Link]
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Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. (2020). [Link]
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MassBank. Organic compounds. [Link]
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YouTube. Solving Structures with MS, IR and NMR Lecture Course: Lesson 3 - Mass Spectrometry. (2019). [Link]
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Lithuanian Academy of Sciences. Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl- thiopyrimidin-4-yl)glycinates and their cyclisation to pyrrolo[2,3-d]pyrimidines. (2006). [Link]
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A Comparative Guide to Quantifying the Purity of N-ethylcyclobutanamine Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth, comparative analysis of analytical methodologies for quantifying the purity of N-ethylcyclobutanamine hydrochloride, a secondary amine salt of interest in medicinal chemistry.[1] Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
Understanding the Analyte and Potential Impurities
N-ethylcyclobutanamine hydrochloride is a secondary amine salt, typically appearing as a solid, which enhances its stability and water solubility.[1] A common and efficient synthetic route to this compound is the reductive amination of cyclobutanone with ethylamine.[2][3] This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[4][5]
The choice of synthetic route directly informs the potential impurity profile. Understanding these potential impurities is critical for selecting and developing appropriate analytical methods for purity determination.
Diagram of the Synthesis and Potential Impurities of N-ethylcyclobutanamine
Caption: Synthesis of N-ethylcyclobutanamine and potential impurities.
Key potential impurities arising from the reductive amination synthesis include:
-
Unreacted Starting Materials: Residual cyclobutanone and ethylamine.
-
Over-alkylation Products: The secondary amine product can further react to form a tertiary amine.[6][7]
-
Reductant Byproducts: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride), byproducts may be present.[8]
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A single analytical technique is rarely sufficient to fully characterize the purity of a substance. A more robust approach employs a suite of orthogonal methods, each providing a different perspective on the sample's composition. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), Differential Scanning Calorimetry (DSC), and Potentiometric Titration.
Workflow for Comprehensive Purity Analysis
Caption: Orthogonal analytical workflow for purity assessment.
Comparison of Key Analytical Techniques
| Technique | Principle | Strengths | Limitations | Primary Application for N-ethylcyclobutanamine HCl |
| HPLC-UV/MS | Chromatographic separation of components in a liquid phase followed by UV or mass spectrometric detection.[9] | High sensitivity and specificity for non-volatile impurities.[9] Can separate structurally similar compounds. | May require derivatization for compounds lacking a UV chromophore.[9][10] | Quantification of non-volatile organic impurities, including over-alkylation products and unreacted starting materials (with derivatization). |
| GC-MS | Chromatographic separation of volatile components in a gas phase followed by mass spectrometric detection.[11] | Excellent for identifying and quantifying volatile and semi-volatile impurities.[11] High sensitivity and structural elucidation capabilities. | Requires the analyte to be volatile and thermally stable. For salts, the free amine must be liberated prior to analysis.[12] | Identification and quantification of residual solvents and volatile starting materials like ethylamine. |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[13] | Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[13] Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a well-characterized internal standard.[14] | An orthogonal, primary method for determining the absolute purity (assay) of the main component. |
| DSC | Measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of purity based on the melting point depression.[15][16] | Provides a measure of the total mole fraction of impurities.[15] Relatively fast and requires small sample amounts. | Only applicable to crystalline solids with a sharp melting point.[16] Assumes impurities are soluble in the melt. | A rapid assessment of the overall purity of the crystalline salt. |
| Potentiometric Titration | Measures the change in potential of a solution as a titrant is added, allowing for the quantification of the amine hydrochloride. | A classic, accurate, and precise method for determining the total amine content (assay). | Not specific for the target amine if other basic impurities are present. | A pharmacopoeial method for the assay of amine hydrochlorides. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) with Pre-column Derivatization
Rationale: Since N-ethylcyclobutanamine lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive UV detection. Dansyl chloride is a suitable derivatizing agent for secondary amines, yielding a highly fluorescent and UV-active derivative.[9]
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of N-ethylcyclobutanamine hydrochloride reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Accurately weigh the sample and dissolve in the same solvent to a similar concentration.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a solution of dansyl chloride in acetone and a borate buffer (pH ~9.5).
-
Vortex and heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
Quench the reaction with a solution of a primary amine (e.g., methylamine hydrochloride) to consume excess dansyl chloride.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the maximum absorbance of the dansyl derivative (typically around 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks. For a more accurate assay, use an external standard calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: To analyze the volatile amine, it must first be liberated from its hydrochloride salt. This is achieved by basification followed by extraction into an organic solvent.
Protocol:
-
Sample Preparation (Free Amine Liberation):
-
Accurately weigh the N-ethylcyclobutanamine hydrochloride sample into a vial.
-
Add a known volume of a suitable organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous solution of a strong base (e.g., 1M NaOH).
-
Vortex vigorously to extract the free N-ethylcyclobutanamine into the organic layer.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column suitable for amines (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 35-400).
-
-
Identification and Quantification:
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify volatile impurities using an internal or external standard method.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR provides a direct measurement of the molar concentration of the analyte relative to a certified internal standard, offering a high degree of accuracy.[13]
Protocol:
-
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[14][17]
-
Accurately weigh the N-ethylcyclobutanamine hydrochloride sample and add it to the same NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and dissolve the contents completely.[14]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of N-ethylcyclobutanamine and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Differential Scanning Calorimetry (DSC) for Bulk Purity
Rationale: The presence of impurities broadens the melting endotherm and lowers the melting point of a crystalline substance, which can be quantified using the van't Hoff equation.[15][16]
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the crystalline N-ethylcyclobutanamine hydrochloride (typically 1-3 mg) into an aluminum DSC pan and hermetically seal it.
-
-
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
-
Data Analysis:
-
Use the software to calculate the purity based on the shape of the melting endotherm according to the van't Hoff equation. The analysis typically involves integrating partial areas of the melting peak.[18]
-
Potentiometric Titration for Assay
Rationale: The hydrochloride salt of the amine can be accurately titrated with a standardized base.
Protocol:
-
Sample Preparation:
-
Accurately weigh the N-ethylcyclobutanamine hydrochloride sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).
-
-
Titration:
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a pH meter with a suitable electrode to monitor the potential change.
-
-
Endpoint Determination:
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
-
Calculation:
-
Calculate the purity based on the volume of titrant consumed, its concentration, and the mass of the sample.
-
Conclusion
A comprehensive assessment of the purity of N-ethylcyclobutanamine hydrochloride necessitates a multi-faceted analytical approach. While chromatographic methods like HPLC and GC-MS are indispensable for identifying and quantifying specific impurities, orthogonal techniques such as qNMR, DSC, and potentiometric titration provide a robust and holistic evaluation of the bulk material's purity. The choice of methodology should be guided by the specific information required, the potential impurity profile, and the stage of drug development. By integrating these self-validating systems, researchers can ensure the quality and consistency of their materials, a critical step in the path to developing safe and effective therapeutics.
References
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ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
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Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. (n.d.). ResearchGate. [Link]
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LibreTexts Chemistry. (2024, February 25). 24.6: Synthesis of Amines. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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ResearchGate. (2022, March 7). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?. [Link]
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Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
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Malz, F., & Jancke, H. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 16-18. [Link]
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Lowen, W. K., & Stone, K. G. (1956). Determination of Primary, Secondary, and Tertiary Amines. Analytical Chemistry, 28(4), 431–434. [Link]
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NPL. (2003). Improved Methodology for High Accuracy Titration of HCl and Experimental Demonstration of Equivalence with Coulometry. [Link]
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JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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ResearchGate. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. [Link]
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ResearchGate. (n.d.). Titration curves of excess secondary amine with a 1 M HCl solution in.... [Link]
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DeRuiter, J., & Noggle, F. T. (1991). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of analytical toxicology, 15(4), 173–178. [Link]
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Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV?. [Link]
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Chromatography Forum. (2011, February 25). Amines by GC-MS. [Link]
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Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
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Mettler Toledo. DSC purity. [Link]
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Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-ethylcyclobutanamine Hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-ethylcyclobutanamine hydrochloride, grounded in established safety principles and regulatory frameworks. This document is designed to be a trusted resource, offering clarity and actionable procedures to ensure that this compound is managed responsibly from acquisition to disposal.
Understanding the Hazard Profile of N-ethylcyclobutanamine Hydrochloride
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is essential. N-ethylcyclobutanamine hydrochloride is an aliphatic amine salt. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from chemical suppliers and databases for structurally similar compounds provide a consistent hazard profile.
Globally Harmonized System (GHS) Classification:
Based on available data, N-ethylcyclobutanamine hydrochloride and its close analogs are classified with the following hazard statements:
| Hazard Statement | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [2] |
Furthermore, the closely related compound N-methylcyclobutanamine hydrochloride is also classified as:
| Hazard Statement | Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | [4] |
As a hydrochloride salt of an amine, the compound in an aqueous solution can be expected to have a low pH, and therefore should be considered corrosive.[5] This comprehensive hazard profile dictates the stringent handling and disposal protocols that follow.
The Core Principle: Segregation and Hazardous Waste Designation
The cardinal rule for the disposal of N-ethylcyclobutanamine hydrochloride is that it must be treated as hazardous waste . Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[6][7] Amines can be detrimental to aquatic life and the integrity of wastewater treatment systems.
The disposal process begins with meticulous segregation to prevent unintended and potentially hazardous reactions.
Experimental Workflow: Waste Segregation
Caption: This workflow illustrates the initial and most critical step in the proper disposal of N-ethylcyclobutanamine hydrochloride waste: segregation into appropriate, clearly labeled hazardous waste containers.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of N-ethylcyclobutanamine hydrochloride in various forms.
Personal Protective Equipment (PPE)
Given the irritant and potentially corrosive nature of this compound, the following PPE is mandatory when handling the waste:
-
Eye Protection: Chemical safety goggles are essential. In cases of potential splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[6]
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.
Disposal of Unused or Expired Solid N-ethylcyclobutanamine Hydrochloride
-
Containerization: The original container with the unused product should be securely sealed. If the original container is compromised, the material should be carefully transferred to a new, compatible, and properly labeled container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-ethylcyclobutanamine hydrochloride".
-
Storage: The sealed and labeled container should be stored in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong bases and oxidizing agents.[6]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Aqueous Solutions of N-ethylcyclobutanamine Hydrochloride
-
Containerization: Pour the aqueous solution into a designated, compatible container for non-halogenated organic waste. This container should be made of a material that will not be degraded by the acidic solution.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all components, including "N-ethylcyclobutanamine hydrochloride" and "Water".
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is sealed to prevent the release of vapors.
-
Disposal Request: When the container is full, or in accordance with your institution's policies, arrange for its collection by EHS or a certified hazardous waste vendor.
Decontamination and Disposal of "Empty" Containers
An "empty" container that held N-ethylcyclobutanamine hydrochloride is not truly empty and must be decontaminated before disposal as regular waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or methanol).[8]
-
Collect Rinsate: The first rinse, and for highly toxic materials, the first three rinses, must be collected and disposed of as hazardous liquid waste, as described in section 3.3.[8]
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: Once decontaminated and with the label removed, the container can be disposed of in the appropriate recycling or solid waste stream.
Disposal of Contaminated Materials (PPE, Spill Cleanup Debris)
-
Collection: All solid materials, such as gloves, bench paper, and absorbent materials used to clean up spills, must be collected.
-
Containerization: Place all contaminated solid waste into a designated, sealed plastic bag or a labeled container for solid hazardous waste.
-
Disposal: This container should be disposed of through your institution's hazardous waste program.
Regulatory Framework: RCRA Considerations
While N-ethylcyclobutanamine hydrochloride is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be evaluated for hazardous characteristics.[9][10]
-
Corrosivity (D002): As an amine hydrochloride, aqueous solutions are likely to be acidic and may have a pH of less than 2.0, meeting the definition of a corrosive hazardous waste.[11]
-
Toxicity (D-codes): The toxicity of this specific compound has not been fully characterized by the EPA. However, out of an abundance of caution, it should be treated as potentially toxic.
Given the high likelihood of corrosivity and the potential for toxicity, it is imperative to manage N-ethylcyclobutanamine hydrochloride as a regulated hazardous waste.
Disposal Decision-Making Pathway
The following diagram outlines the logical steps for determining the correct disposal path for N-ethylcyclobutanamine hydrochloride waste.
Caption: A flowchart to guide laboratory personnel in making the correct decisions for the disposal of different forms of N-ethylcyclobutanamine hydrochloride waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of N-ethylcyclobutanamine hydrochloride is a critical component of responsible laboratory practice. By adhering to the principles of waste segregation, correct labeling, and disposal through approved hazardous waste streams, researchers can ensure the safety of themselves, their colleagues, and the wider community. This guide provides the necessary framework for these procedures, but it is incumbent upon each user to be familiar with their institution's specific policies and to consult with their EHS department for any clarifications.
References
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National Center for Biotechnology Information. (n.d.). N-methylcyclobutanamine hydrochloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethylhydroxylamine hydrochloride. PubChem. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylcyclohexane, 99+%. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Alabama Department of Environmental Management. (n.d.). Rule 335-14-2-.04 Lists Of Hazardous Wastes. Alabama Administrative Code. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
- Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092(1), 012051.
-
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
